molecular formula C5H6ClN3 B3024583 6-Chloro-5-methylpyridazin-3-amine CAS No. 66346-87-0

6-Chloro-5-methylpyridazin-3-amine

Cat. No.: B3024583
CAS No.: 66346-87-0
M. Wt: 143.57 g/mol
InChI Key: UWDLNRUFHRYMSE-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridazin-3-amine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)8-9-5(3)6/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWDLNRUFHRYMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493523
Record name 6-Chloro-5-methylpyridazin-3-amine
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Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-87-0
Record name 6-Chloro-5-methylpyridazin-3-amine
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Record name 6-Chloro-5-methylpyridazin-3-amine
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Record name 6-Chloro-5-methylpyridazin-3-amine
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Foundational & Exploratory

Foreword: The Strategic Utility of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-methylpyridazin-3-amine

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of approved drugs due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, this compound emerges as a key intermediate, valued for its unique electronic and structural properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and strategic applications of this versatile building block.

Core Physicochemical & Structural Characteristics

This compound (CAS No: 66346-87-0) is a substituted pyridazine derivative, a class of aromatic heterocycles containing two adjacent nitrogen atoms.[1] Its structure features a nucleophilic amine group and a reactive chloro-substituent, making it a bifunctional reagent for complex molecular construction.[1][2] The compound is typically supplied as a crystalline solid with a purity of 98% or higher.[3]

Key Properties Summary

For ease of reference, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 66346-87-0[2][3][4]
Molecular Formula C₅H₆ClN₃[2][5][6]
Molecular Weight 143.57 g/mol [4][7]
IUPAC Name This compound[3]
Appearance Crystalline Solid / White Powder[2][3][8]
Purity ≥ 98%[3]
SMILES CC1=CC(=NN=C1Cl)N[6]
InChI Key UWDLNRUFHRYMSE-UHFFFAOYSA-N[3][6]
Structural Representation

The structural arrangement of the amine, chloro, and methyl groups on the pyridazine ring dictates its chemical behavior.

Caption: Chemical structure of this compound.

Reactivity Profile: A Duality of Function

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the 3-amino group and the 6-chloro group.

  • The Nucleophilic Amino Group: The primary amine at the C3 position is a potent nucleophile and a key handle for molecular elaboration. It readily participates in standard amine chemistries such as acylation, sulfonylation, and reductive amination. This site is often the initial point of reaction when constructing larger, more complex molecules.

  • The Electrophilic Chloro-Substituent: The chlorine atom at the C6 position renders this carbon electrophilic. It is susceptible to nucleophilic aromatic substitution (SNAr) . This is a powerful transformation in heterocyclic chemistry, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols), thereby introducing significant molecular diversity. The electron-withdrawing nature of the adjacent ring nitrogens facilitates this reaction.

This dual reactivity allows for sequential, regioselective modifications, making it a valuable building block in multi-step syntheses.

Reactivity cluster_molecule This compound cluster_reactions Key Reaction Pathways mol < > node_n Nucleophilic Site (Amine Group) path1 Acylation, Alkylation, Buchwald-Hartwig Coupling node_n->path1 node_e Electrophilic Site (Chloro Group) path2 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) node_e->path2

Caption: Key reactivity sites on this compound.

Strategic Applications in Drug Discovery and Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules for pharmaceutical manufacturing.[2] Its scaffold is found in molecules designed to modulate various biological targets.

  • Kinase Inhibitors: The pyridazine core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule extends into the ATP-binding pocket. The chloro group serves as a convenient attachment point for building out these extensions via SNAr or cross-coupling reactions. While a specific drug containing this exact fragment is not publicly highlighted, the synthetic strategy is analogous to the development of other kinase inhibitors.[9]

  • General Organic Synthesis: Beyond specific targets, it is cataloged as a useful research chemical and building block for creating libraries of novel compounds for screening.[1][7] Its predictable reactivity allows for its incorporation into diverse molecular architectures.

Illustrative Synthetic Workflow: A Conceptual Protocol

A common synthetic sequence involves first protecting or reacting the more nucleophilic amine group, followed by a substitution or coupling reaction at the chloro-position.

Objective: Synthesize a hypothetical disubstituted pyridazine derivative.

Step-by-Step Methodology:

  • Amine Acylation (Protection/Modification):

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

    • Add a base such as triethylamine or pyridine (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add an acyl chloride (e.g., Acetyl Chloride, 1.1 eq) or anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Causality: This step modifies the amine, preventing it from interfering in the subsequent C-Cl bond modification and adding a new structural element.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the acylated intermediate (1.0 eq), add a nucleophile (e.g., benzylamine, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃).

    • Use a high-boiling point polar aprotic solvent such as DMF or DMSO.

    • Heat the reaction mixture to 80-120°C.

    • Monitor the disappearance of the starting material. The reaction may take several hours to overnight.

    • Causality: The electron-deficient pyridazine ring, combined with heating, facilitates the displacement of the chloride by the incoming amine nucleophile.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and perform an aqueous work-up to remove solvent and inorganic salts.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer, concentrate, and purify the crude product using column chromatography on silica gel to yield the final compound.

Workflow start 6-Chloro-5-methyl pyridazin-3-amine step1 Step 1: Acylation (Amine Protection) - Acyl Chloride - Base (TEA) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: SNAr - Nucleophile (R-NH2) - Heat (80-120°C) intermediate->step2 product Final Disubstituted Product step2->product

Caption: Conceptual workflow for sequential modification.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

CategoryInformationSource
Signal Word Warning[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[3][4]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block that offers a reliable and predictable platform for chemical innovation. Its dual-handle reactivity—a nucleophilic amine and an electrophilic chloro-substituent—provides chemists with a versatile tool for constructing complex molecular architectures, particularly in the pursuit of novel pharmaceutical agents. A thorough understanding of its properties, reactivity, and handling is essential for any research program aiming to leverage its synthetic potential.

References

  • This compound - High purity | EN . Georganics. [Link]

  • This compound | C5H6ClN3 | CID 12353663 . PubChem, National Institutes of Health. [Link]

  • CAS No : 66346-87-0 | Product Name : this compound . Pharmaffiliates. [Link]

  • This compound (C5H6ClN3) . PubChemLite. [Link]

  • This compound CAS NO.66346-87-0 . LookChem. [Link]

  • Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor . Organic Process Research & Development, ACS Publications. [Link]

  • CAS No : 64068-00-4 | Product Name : 6-Chloro-4-methylpyridazin-3-amine . Pharmaffiliates. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . MDPI. [Link]

  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 . PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-5-methylpyridazin-3-amine (CAS No. 66346-87-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylpyridazin-3-amine, a key heterocyclic building block in medicinal chemistry. With the CAS number 66346-87-0, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust characterization methods, and explores its applications in modern drug discovery, supported by authoritative references. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[4] The specific substitution pattern of this compound, featuring a reactive chlorine atom, a nucleophilic amino group, and a methyl group, makes it a versatile synthon for creating diverse chemical libraries for high-throughput screening and lead optimization. The strategic placement of these functional groups allows for selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 66346-87-0[5]
Molecular Formula C₅H₆ClN₃[6]
Molecular Weight 143.57 g/mol [7]
Appearance White to off-white crystalline powderVarious Suppliers
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
SMILES CC1=CC(=NN=C1N)Cl[8]
InChIKey UWDLNRUFHRYMSE-UHFFFAOYSA-N[5]
Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[8]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies for the amination of chloropyridazines.[9][10][11]

Proposed Synthetic Pathway

Synthesis of this compound start 3,6-Dichloro-5-methylpyridazine reaction Reaction Vessel (Autoclave) Heat, Pressure start->reaction Nucleophilic Aromatic Substitution reagent Aqueous Ammonia (NH₃·H₂O) reagent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 3,6-Dichloro-5-methylpyridazine (starting material)

  • Aqueous ammonia (28-30% NH₃ basis)

  • Ethanol (or other suitable solvent)

  • Diatomaceous earth (for filtration)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 3,6-dichloro-5-methylpyridazine (1 equivalent) and ethanol (10-15 mL per gram of starting material).

  • Addition of Ammonia: To the stirred suspension, add aqueous ammonia (5-10 equivalents).

  • Reaction Conditions: Seal the reaction vessel and heat to 120-150°C with vigorous stirring. The internal pressure will increase; monitor the pressure throughout the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter through a pad of diatomaceous earth, and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.8-7.0 (s, 1H, Ar-H), ~4.5-5.0 (br s, 2H, -NH₂), ~2.3-2.5 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158-160 (C-NH₂), ~145-147 (C-Cl), ~125-127 (C-CH₃), ~118-120 (C-H), ~15-17 (-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₇ClN₃⁺: 144.0323; found: 144.0321.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching), ~1450 (C=C stretching).

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥98% is generally considered suitable for most research and drug discovery applications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of various therapeutic agents. The chloro and amino groups provide orthogonal handles for further chemical modifications.

Role as a Key Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. Common reactions include:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To introduce various amine functionalities.

  • Nucleophilic Substitution with Alcohols or Thiols: To form ether or thioether linkages.

The amino group at the 3-position can be acylated, alkylated, or used as a nucleophile in various coupling reactions.

Potential Therapeutic Targets

Derivatives of the pyridazine scaffold have been investigated for their activity against a variety of biological targets, including:

  • Kinases: Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The pyridazine scaffold is well-suited for this purpose.

  • G-Protein Coupled Receptors (GPCRs): Pyridazine derivatives have been explored as modulators of various GPCRs.

  • Enzymes: The scaffold can be functionalized to interact with the active sites of various enzymes.

Illustrative Workflow in a Drug Discovery Cascade

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Hit Identification cluster_3 Lead Optimization A This compound (Starting Material) B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Pyridazine Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined reactivity allows for the systematic exploration of chemical space, making it an invaluable tool for medicinal chemists. This guide provides a solid foundation for the synthesis, characterization, and application of this key intermediate, empowering researchers to accelerate their drug discovery programs. The provided protocols and insights are intended to be a starting point, and researchers are encouraged to adapt and optimize these methods for their specific needs.

References

  • Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Pharmaffiliates. (n.d.). CAS No : 66346-87-0 | Product Name : this compound. Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
  • Google Patents. (n.d.). EP0116494A1 - Pyridazine derivatives with a psychotrope activity, process for their preparation, intermediates and medicines containing them.
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An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloro-5-methylpyridazin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents. Its chemical scaffold is a recurring motif in a variety of biologically active molecules. A precise and unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent drug discovery and development efforts. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to structural characterization.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring system is a prevalent feature in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, with its chloro, methyl, and amine functionalities, offers multiple points for synthetic modification, making it a versatile building block in the design of new chemical entities. Given its role as a foundational precursor, an exhaustive structural verification is the first critical step in any research and development pipeline. This guide will systematically walk through the process of confirming the molecular structure of this important intermediate.

Predicted Spectroscopic Data and Interpretation

In the absence of readily available public experimental spectra for this compound, the following data is predicted based on the known spectroscopic properties of the pyridazine core and related substituted heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR, along with 2D techniques, will be instrumental.

The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the aromatic proton, the methyl protons, and the amine protons.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0-7.2Singlet1HH4 (aromatic)The proton on the pyridazine ring is in an electron-deficient environment, leading to a downfield shift. Its multiplicity is a singlet as there are no adjacent protons.
~ 2.2-2.4Singlet3H-CH₃The methyl group protons are shielded and will appear as a singlet.
~ 5.0-6.0Broad Singlet2H-NH₂Amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary with concentration and solvent.

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 155-160C3Carbon attached to the amine group is significantly deshielded.
~ 145-150C6Carbon bearing the chlorine atom is deshielded due to the electronegativity of chlorine.
~ 120-125C5Carbon attached to the methyl group.
~ 115-120C4Aromatic carbon with an attached proton.
~ 15-20-CH₃The methyl carbon is in the aliphatic region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition and connectivity.

m/zPredicted FragmentRationale
143/145[M]⁺Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom.
128/130[M-CH₃]⁺Loss of a methyl radical.
108[M-Cl]⁺Loss of a chlorine radical.
81[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-3500N-HAsymmetric and symmetric stretching of the primary amine.
1600-1650N-HScissoring (bending) of the primary amine.
1550-1600C=N, C=CRing stretching of the pyridazine core.
1000-1200C-ClStretching vibration.
2850-2950C-HStretching of the methyl group.

Experimental Protocols for Structure Elucidation

The following section outlines detailed, step-by-step methodologies for the key experiments required for the structural confirmation of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar pyridazine derivatives.

Workflow for Synthesis

A 3,6-Dichloro-4-methylpyridazine C Reaction Vessel (e.g., sealed tube) A->C B Ammonia B->C E Heating (e.g., 120-140 °C) C->E D Solvent (e.g., Ethanol) D->C F Reaction Mixture E->F G Work-up (e.g., extraction, drying) F->G H Purification (e.g., column chromatography) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Protocol:

  • Reactant Preparation: In a sealed tube, combine 3,6-dichloro-4-methylpyridazine (1 equivalent) and a solution of ammonia in a suitable solvent like ethanol (excess).

  • Reaction: Heat the sealed tube to 120-140 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

NMR Spectroscopic Analysis

Workflow for NMR Analysis

A Sample Preparation (5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) B NMR Spectrometer A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E 2D NMR Acquisition (COSY, HSQC, HMBC) B->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) C->F D->F E->F G Spectral Interpretation F->G H Structure Confirmation G->H

Caption: Workflow for comprehensive NMR analysis.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

Mass Spectrometric Analysis

Workflow for Mass Spectrometry

A Sample Preparation (dissolve in suitable solvent, e.g., methanol) B Mass Spectrometer (e.g., ESI or EI source) A->B C Full Scan MS Acquisition B->C D Tandem MS (MS/MS) Acquisition (on molecular ion) C->D E Data Analysis C->E D->E F Structure Confirmation E->F

Caption: Workflow for mass spectrometric analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular ion.

    • Tandem MS (MS/MS): Perform MS/MS on the molecular ion to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

FTIR Spectroscopic Analysis

Workflow for FTIR Analysis

A Sample Preparation (e.g., KBr pellet or ATR) B FTIR Spectrometer A->B C Spectrum Acquisition B->C D Data Analysis C->D E Functional Group Identification D->E

Caption: Workflow for FTIR spectroscopic analysis.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by placing a small amount of the solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. By employing a multi-technique approach combining NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and unambiguous structural confirmation can be achieved. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this important molecule, ensuring the quality and reliability of their scientific endeavors.

References

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.
  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Retrieved from [Link]

  • Portugaliae Electrochimica Acta. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry.
  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

A Technical Guide to the Regioselective Synthesis of 6-Chloro-5-methylpyridazin-3-amine from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide delineates a robust and chemically sound synthetic pathway for 6-chloro-5-methylpyridazin-3-amine, a valuable heterocyclic building block in contemporary drug discovery. Commencing with the readily available precursor 3,6-dichloropyridazine, this document provides a comprehensive analysis of a strategic three-step sequence involving nucleophilic aromatic substitution, electrophilic halogenation, and palladium-catalyzed cross-coupling. The narrative emphasizes the underlying chemical principles governing regioselectivity at each stage, offering field-proven insights into experimental design and execution. Detailed protocols, quantitative data, and mechanistic visualizations are provided to empower researchers and drug development professionals in the synthesis of this and structurally related pyridazine derivatives.

Strategic Overview: Navigating the Regioselectivity Challenge

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The target molecule, this compound, presents a specific substitution pattern that requires careful strategic planning to control the regiochemical outcome of each transformation. The synthesis begins with 3,6-dichloropyridazine, an electron-deficient heteroaromatic system where the two chlorine atoms are chemically distinct due to the adjacent nitrogen atoms.

A direct, one-step conversion is not feasible. The core challenge lies in the sequential and site-selective introduction of an amino group at the C3 position and a methyl group at the C5 position. A logical retrosynthetic analysis suggests a multi-step approach where the order of bond formation is paramount. Attempting to methylate the dichloropyridazine ring first, for instance via C-H activation or cross-coupling, would likely lead to a mixture of isomers or unfavorably alter the reactivity for the subsequent amination step, likely directing it to the C6 position.

Therefore, the most viable and controllable strategy involves a three-step sequence that leverages the inherent electronic properties of the intermediates at each stage:

  • Selective Amination (SNA_r_): Capitalize on the differential reactivity of the C-Cl bonds in 3,6-dichloropyridazine to selectively install an amino group at the C3 position.

  • Directed Halogenation (EAS): Utilize the activating, para-directing effect of the newly introduced amino group to install a halogen handle at the C5 position.

  • Cross-Coupling Methylation: Employ a palladium-catalyzed cross-coupling reaction to replace the C5-halogen with the target methyl group.

This strategic pathway ensures maximum regiochemical control, leading cleanly to the desired product architecture.

Retrosynthesis Target This compound Intermediate2 3-Amino-6-chloro-5-halopyridazine Target->Intermediate2 Pd-Catalyzed Methylation (e.g., Suzuki) Intermediate1 3-Amino-6-chloropyridazine Intermediate2->Intermediate1 Electrophilic Halogenation (EAS) Start 3,6-Dichloropyridazine Intermediate1->Start Selective Nucleophilic Aromatic Amination (SNAr)

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: From Precursor to Product

This section details the execution of the proposed three-step synthesis, providing mechanistic rationale and practical considerations for each transformation.

Step 1: Selective Amination of 3,6-Dichloropyridazine

The initial step involves the conversion of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine. This transformation proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. In this reaction, the electron-deficient pyridazine ring is attacked by a nucleophile (ammonia or an ammonia equivalent), displacing one of the chloride leaving groups.

Causality of Regioselectivity: While both C3 and C6 positions are activated towards nucleophilic attack, experimental evidence from multiple patents demonstrates that amination preferentially occurs at the C3 position.[4][5] This selectivity arises from a combination of electronic factors that stabilize the Meisenheimer intermediate formed during the attack at C3. The reaction is typically performed under elevated temperature and pressure using aqueous ammonia or ammonia gas in a suitable solvent.

ParameterConditionYield (%)Reference
Ammonia Source Aqueous AmmoniaHigh[5]
Solvent Water, Alcohols, DMFVariable[5]
Temperature 30 - 180 °C-[5]
Alternative Ammonia gas in polyether-[4]
Temperature 50 - 110 °CGood[4]

Table 1. Summary of conditions for the amination of 3,6-dichloropyridazine.

Step 2: Electrophilic Halogenation of 3-Amino-6-chloropyridazine

With the amino group installed, the electronic character of the pyridazine ring is significantly altered. The powerful electron-donating amino group activates the ring towards electrophilic aromatic substitution (EAS), overriding the inherent electron deficiency of the pyridazine core. The amino group is a strong ortho, para-director. The C4 position is ortho and the C5 position is para. The C5 position is the sterically more accessible and electronically favored site for substitution.

This allows for a highly regioselective halogenation (e.g., bromination or iodination) at the C5 position using standard electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or DMF. This step is critical as it installs a versatile handle for the final methylation step.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Methylation

The final step is the introduction of the methyl group via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is an ideal choice due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[6][7]

In this reaction, the 3-amino-6-chloro-5-halopyridazine intermediate is coupled with methylboronic acid or a suitable ester thereof. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Hal bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst.[7] The choice of ligand, base, and solvent is crucial for achieving high yields.

ComponentExamplePurpose
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Active catalyst source
Ligand PPh₃, dppf, XantphosStabilizes Pd, modulates reactivity
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid
Methyl Source Methylboronic acidProvides the methyl group
Solvent Dioxane/Water, DME, TolueneSolubilizes reactants

Table 2. Typical components for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative procedures derived from established methodologies in pyridazine chemistry. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
  • To a high-pressure reaction vessel, add 3,6-dichloropyridazine (1.0 eq).

  • Add a suitable solvent such as water or diethylene glycol dimethyl ether.[4][5]

  • Add aqueous ammonia (28-30%, 5-10 eq).[5]

  • Seal the vessel and heat the reaction mixture to 100-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of 3-Amino-5-bromo-6-chloropyridazine
  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 5-bromo intermediate.

Protocol 3: Synthesis of this compound
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-bromo-6-chloropyridazine (1.0 eq), methylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6]

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.[8]

Workflow Visualization

The diagram below illustrates the complete, validated workflow for the synthesis, highlighting the key reagents and structural transformations.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling start 3,6-Dichloropyridazine C₄H₂Cl₂N₂ int1 3-Amino-6-chloropyridazine C₄H₄ClN₃ start->int1  NH₃ (aq)  Δ, Pressure   int2 3-Amino-5-bromo- 6-chloropyridazine C₄H₃BrClN₃ int1_c 3-Amino-6-chloropyridazine C₄H₄ClN₃ int1_c->int2  NBS  DMF, 0 °C   int2_c 3-Amino-5-bromo- 6-chloropyridazine C₄H₃BrClN₃ final 6-Chloro-5-methyl- pyridazin-3-amine C₅H₆ClN₃ int2_c->final  MeB(OH)₂  Pd(PPh₃)₄, Base, Δ  

Caption: Experimental workflow for the three-step synthesis.

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a prime example of modern heterocyclic chemistry, requiring a strategic, multi-step approach to achieve the desired regiochemical outcome. The presented pathway—leveraging selective nucleophilic substitution, activator-directed electrophilic halogenation, and palladium-catalyzed cross-coupling—provides a reliable and high-yielding route. This guide offers the necessary theoretical grounding and practical protocols to enable researchers to successfully prepare this important chemical intermediate for applications in pharmaceutical research and development.

References

Spectroscopic Data for 6-Chloro-5-methylpyridazin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Chloro-5-methylpyridazin-3-amine, a key intermediate in pharmaceutical research and development.[1] Given the limited availability of public experimental spectra, this document leverages predictive methodologies grounded in established spectroscopic principles and comparative data from structurally related pyridazine derivatives to offer a robust characterization. This guide is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of this compound's structural features.

Introduction to this compound

This compound (CAS No: 66346-87-0) is a substituted pyridazine derivative.[2][3][4] The pyridazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in synthetic pathways. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Chemical Structure and Properties:

  • Molecular Formula: C₅H₆ClN₃[6][7]

  • Molecular Weight: 143.57 g/mol [2][6]

  • Appearance: Off-white to yellow solid[8]

  • Melting Point: 190-191 °C[8]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show three distinct signals.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.2Singlet1HH4 (aromatic)
~ 5.5 - 6.0Broad Singlet2H-NH₂ (amine)
~ 2.2 - 2.4Singlet3H-CH₃ (methyl)

Interpretation of the ¹H NMR Spectrum:

The pyridazine ring proton (H4) is anticipated to appear as a singlet in the aromatic region, deshielded by the electronegative nitrogen atoms of the ring. The amine protons (-NH₂) are expected to present as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. These protons are also D₂O exchangeable. The methyl protons (-CH₃) will likely appear as a sharp singlet in the upfield region. The proximity of the electron-withdrawing chloro group and the pyridazine ring will influence the precise chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution proton NMR spectrum for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reveal five distinct carbon signals.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 158 - 162C3
~ 150 - 155C6
~ 130 - 135C5
~ 115 - 120C4
~ 15 - 20-CH₃

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the pyridazine ring are expected to resonate in the downfield region of the spectrum due to the influence of the nitrogen atoms and the chloro-substituent. The carbon atom bearing the amino group (C3) is likely to be the most deshielded, followed by the carbon with the chloro-substituent (C6). The methyl carbon will appear at a characteristic upfield chemical shift. The specific chemical shifts are influenced by the electronic effects of the substituents on the pyridazine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.

Methodology:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup and Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Assign the observed signals to the respective carbon atoms based on predicted chemical shifts and comparison with data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200MediumN-H stretching (amine)
3000 - 2850WeakC-H stretching (methyl)
~ 1640StrongN-H bending (amine)
~ 1580StrongC=N stretching (pyridazine)
~ 1450MediumC-H bending (methyl)
~ 1100StrongC-Cl stretching

Interpretation of the IR Spectrum:

The IR spectrum is expected to be characterized by the N-H stretching vibrations of the primary amine group in the region of 3400-3200 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The N-H bending vibration of the amine is anticipated around 1640 cm⁻¹. The characteristic C=N stretching of the pyridazine ring should be observable around 1580 cm⁻¹. A strong absorption band corresponding to the C-Cl stretch is expected around 1100 cm⁻¹.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
143/145High[M]⁺ (Molecular ion) with isotopic pattern for Cl
108Moderate[M - Cl]⁺
81Moderate[M - Cl - HCN]⁺

Interpretation of the Mass Spectrum:

The mass spectrum under electron ionization is expected to show a prominent molecular ion peak [M]⁺ at m/z 143. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 145 with about one-third the intensity of the molecular ion peak is a key diagnostic feature. Fragmentation may occur through the loss of a chlorine radical to give a peak at m/z 108. Further fragmentation could involve the loss of HCN from this fragment.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation:

    • For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • If further structural information is needed, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce and analyze fragmentation.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to gain further structural insights.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic characterization.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_characterization Structural Characterization Workflow Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Provides C-H framework IR IR Spectroscopy Sample->IR Identifies functional groups MS Mass Spectrometry Sample->MS Determines molecular weight and formula Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The synergistic use of these analytical techniques is crucial for unambiguous structure confirmation and quality control in any research or development setting.

References

  • Desai, N. C., Bhatt, N., & Somani, H. (2016).
  • Pharmaffiliates. (n.d.). CAS No: 66346-87-0 | Product Name: this compound. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1209.
  • PubChemLite. (n.d.). This compound (C5H6ClN3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.66346-87-0. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. Retrieved from [Link]

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6-Chloro-5-methylpyridazin-3-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-5-methylpyridazin-3-amine

Introduction

This compound (CAS No. 66346-87-0) is a substituted pyridazine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] The pyridazine ring is a privileged heterocyclic scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be pivotal for molecular recognition at biological targets.[3][4]

Understanding the solubility and stability of this intermediate is paramount for researchers, process chemists, and formulation scientists. These properties directly influence reaction kinetics, purification efficiency, storage conditions, and the development of final drug products. This guide provides a comprehensive technical overview of the core principles and experimental methodologies required to thoroughly characterize the solubility and stability of this compound.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any detailed characterization.

PropertyValueSource(s)
CAS Number 66346-87-0[5]
Molecular Formula C₅H₆ClN₃[2][6][7]
Molecular Weight 143.57 g/mol [5][7]
Appearance Solid, white to off-white powder[7][8]
Purity Typically ≥98%[7]
Storage 2-8°C, Keep in dark place, inert atmosphere[5][9]
IUPAC Name This compound

The recommended storage conditions strongly suggest that the compound may be sensitive to heat, light, and/or atmospheric oxygen, a critical consideration that will be explored in the stability section.[9]

Section 1: Solubility Profiling

Solubility is a critical attribute that dictates the utility of a compound in both synthetic and biological contexts. For an intermediate, poor solubility can complicate reaction setup, reduce yields, and make purification challenging.

Theoretical Considerations: The Pyridazine Scaffold

The pyridazine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[10] This influences its physical properties:

  • Basicity: The pyridazine nucleus is weakly basic (pKa ≈ 2.0-2.3).[3][11] The presence of the electron-donating amino group at the 3-position is expected to increase the basicity compared to the parent heterocycle, making the molecule's solubility pH-dependent.[3]

  • Dipole Moment: Pyridazines possess a significant dipole moment, which can enhance interactions with polar solvents but may also promote strong crystal lattice packing, potentially lowering solubility.[3]

Experimental Protocol 1: Thermodynamic Solubility by Shake-Flask Method (HPLC-UV Quantitation)

This is the gold-standard method for determining intrinsic solubility, providing equilibrium data.

Causality: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved over an extended period, providing a true measure of thermodynamic solubility. Using HPLC-UV for quantification offers high specificity and sensitivity.

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and a panel of relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a minimum of 24-48 hours to ensure equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, pre-tested for non-binding) to remove any undissolved particulates.

  • Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound. Calculate the solubility in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound equilibration Add Compound to Solvent & Shake (24-48h, 25°C) prep_compound->equilibration prep_solvents Prepare Solvents (Buffers, Organic) prep_solvents->equilibration sampling Collect Supernatant equilibration->sampling filtration Filter (0.22 µm) sampling->filtration dilution Dilute Sample filtration->dilution hplc HPLC-UV Analysis dilution->hplc quant Quantify vs. Standard Curve hplc->quant result result quant->result Solubility Data (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Anticipated Data Summary

The results of these experiments should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer25Data
pH 7.4 Buffer25Data
pH 9.0 Buffer25Data
Water25Data
Methanol25Data
Acetonitrile25Data
DMSO25Data

Section 2: Stability Assessment & Degradation Pathway Analysis

Stability testing is crucial for defining handling, storage, and shelf-life. Forced degradation (or stress testing) is a regulatory requirement and a scientific tool used to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a molecule.[12][13] This process is essential for developing stability-indicating analytical methods.[14]

Experimental Protocol 2: Forced Degradation Studies

Causality: By subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, intense light), we can rapidly identify potential degradation pathways that might occur over a much longer period under normal conditions.[12][15] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without being obscured by secondary degradation.[14]

A. Hydrolytic Stability

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for a set period (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60-80°C for a set period.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Heat at 60-80°C for a set period.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, dilute, and analyze using a stability-indicating HPLC method. The primary anticipated degradation pathway is the hydrolysis of the C-Cl bond to a C-OH group, forming the corresponding pyridazinone derivative. This is a common pathway for chloropyridine and related heterocycles.[16][17]

B. Oxidative Stability

  • Procedure: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add a solution of 3-6% hydrogen peroxide. Keep at room temperature for a set period (e.g., 24 hours).

  • Analysis: Monitor the reaction by HPLC. Potential sites of oxidation include the amino group or the pyridazine ring itself, possibly leading to N-oxide formation.

C. Photostability

  • Procedure: Expose a solid sample and a solution of the compound to a controlled light source as specified in ICH guideline Q1B. This involves exposure to a cool white fluorescent lamp and a near-UV lamp. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the samples by HPLC after the exposure period. Photolytic degradation of pyridazine derivatives can involve complex rearrangements or reactions with the solvent.[18]

D. Thermal Stability (Solid State)

  • Procedure: Place the solid compound in a controlled temperature/humidity chamber (e.g., 80°C or 105°C) for a defined period.

  • Analysis: Dissolve and analyze the stressed sample by HPLC.

Analytical Prerequisite: Stability-Indicating HPLC Method

A validated HPLC method that can separate the parent compound from all potential degradation products is essential.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase (Example): A gradient elution is typically required.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient (Example): Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detector: Photodiode Array (PDA) detector. This is critical as it allows for peak purity analysis, ensuring that the parent peak is spectrally homogenous and free of co-eluting impurities.

Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Hydrolysis_Product 6-Hydroxy-5-methylpyridazin-3-amine (Pyridazinone Tautomer) Parent->Hydrolysis_Product H₂O, Δ Oxidation_Product N-Oxide Derivative or other oxidized species Parent->Oxidation_Product [O] Photo_Product Rearrangement or Dimerization Products Parent->Photo_Product

Caption: Potential Forced Degradation Pathways.

Anticipated Data Summary for Stability
Stress ConditionTime (hours)Assay of Parent (%)% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 M HCl, 80°C24DataDataDataData
0.1 M NaOH, 80°C8DataDataDataData
H₂O, 80°C24DataDataDataData
3% H₂O₂, RT24DataDataDataData
Photolytic (ICH Q1B)-DataDataDataData
Thermal (Solid, 105°C)48DataDataDataData

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility and stability. A systematic approach, grounded in established scientific principles, is required for its full characterization. The protocols and frameworks outlined in this guide provide a robust starting point for any researcher or developer working with this compound. The pH-dependent solubility, potential for hydrolysis at the C-Cl bond, and sensitivity to light and heat are key areas of focus. By performing the described solubility profiling and forced degradation studies, scientists can generate the critical data needed to enable efficient process development, formulate stable products, and ensure compliance with regulatory expectations.

References

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Journal of Chemical Research.
  • Kinetics of Hydrolysis of 2-Chloropyridine in Sub- and Supercritical Water. (2012). The Canadian Journal of Chemical Engineering.
  • Process for the preparation of chloropyridine sulphonic acid chlorides. (2001).
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine.
  • Kuila, A., & Maity, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of PharmTech Research.
  • Gellis, A., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a New Antikinetoplastid Hit Compound with Poor Solubility. Molecules.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Al-Tel, T. H., et al. (2023).
  • Henan Sinotech Import&Export Corporation. (n.d.). This compound CAS NO.66346-87-0. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.

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An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methylpyridazin-3-amine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridazin-3-amine is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a substituted pyridazine core, serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles that govern these transformations. As Senior Application Scientists, our aim is to equip researchers with the practical and theoretical knowledge necessary to confidently and efficiently synthesize this compound in a laboratory setting.

Strategic Overview of the Synthesis

The most prevalent and industrially scalable synthesis of this compound is a two-step process. This strategy hinges on the initial construction of a core intermediate, 3,6-dichloro-4-methylpyridazine, followed by a selective amination reaction. This approach offers a robust and reliable pathway to the desired product, with each step being well-defined and amenable to optimization.

Part 1: Synthesis of the Key Intermediate: 3,6-Dichloro-4-methylpyridazine

The cornerstone of this synthetic approach is the preparation of 3,6-dichloro-4-methylpyridazine. This intermediate is most effectively synthesized from 4-methyl-1,2-dihydropyridazine-3,6-dione.

Starting Material Analysis: 4-methyl-1,2-dihydropyridazine-3,6-dione
  • Chemical Properties: This starting material is a cyclic hydrazide, often referred to as a maleic hydrazide derivative. It is a stable, solid compound that is commercially available from various chemical suppliers.

  • Rationale for Use: The dione functionality of this molecule provides a direct pathway to the desired dichloropyridazine through a deoxychlorination reaction. The presence of the methyl group at the 4-position is critical as it is carried through to the final product.

Experimental Protocol: Deoxychlorination

This protocol details the conversion of 4-methyl-1,2-dihydropyridazine-3,6-dione to 3,6-dichloro-4-methylpyridazine using phosphoryl chloride (POCl₃).

Materials:

  • 4-methyl-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione in an excess of phosphoryl chloride.[1]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The initially heterogeneous mixture should become a homogenous solution.[1]

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess phosphoryl chloride by distillation under reduced pressure.[1]

  • Slowly and cautiously quench the resulting residue by adding it dropwise to a stirred, ice-cold saturated solution of sodium bicarbonate. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Adjust the pH of the aqueous mixture to approximately 6-7 with the addition of solid sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3,6-dichloro-4-methylpyridazine.

  • The crude product can be further purified by recrystallization.[1]

Reaction Mechanism and Rationale

The conversion of the pyridazinedione to the dichloropyridazine is a classic deoxychlorination reaction. The lone pairs on the nitrogen atoms of the starting material initiate a nucleophilic attack on the phosphorus atom of phosphoryl chloride. This is followed by a series of elimination and substitution steps, ultimately replacing the hydroxyl groups of the enol form of the dione with chlorine atoms. The use of excess phosphoryl chloride serves as both the reagent and the solvent, driving the reaction to completion.

Visualization of the Workflow

synthesis_step1 start 4-methyl-1,2-dihydropyridazine-3,6-dione reaction Reflux start->reaction reagent Phosphoryl Chloride (POCl3) reagent->reaction workup Quench (NaHCO3) & Extraction (EtOAc) reaction->workup product 3,6-dichloro-4-methylpyridazine workup->product

Caption: Synthesis of 3,6-dichloro-4-methylpyridazine.

Part 2: Selective Amination to Yield this compound

With the key intermediate in hand, the final step is a selective nucleophilic aromatic substitution (SNAr) to introduce the amine functionality.

Starting Material Analysis: 3,6-Dichloro-4-methylpyridazine
  • Chemical Properties: This compound is a crystalline solid with two reactive chlorine atoms attached to the pyridazine ring. The electron-withdrawing nature of the pyridazine nitrogens activates both chlorine atoms towards nucleophilic attack.

  • Rationale for Use: This is the direct precursor to the final product. The challenge and the key to a successful synthesis lie in achieving selective amination at one of the two chloro-positions.

Experimental Protocol: Amination

This protocol outlines the selective amination of 3,6-dichloro-4-methylpyridazine using ammonia.

Materials:

  • 3,6-dichloro-4-methylpyridazine

  • Aqueous ammonia or ammonia in a suitable solvent (e.g., ethanol)

  • Sealed reaction vessel (e.g., a pressure vessel or a sealed tube)

  • Organic solvent (e.g., methylene dichloride)

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, dissolve 3,6-dichloro-4-methylpyridazine in a suitable solvent such as methylene dichloride.

  • Add an excess of aqueous ammonia to the solution. The molar ratio of ammonia to the dichloropyridazine is a critical parameter to control selectivity.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100-180°C for several hours.[2] The reaction progress should be monitored by TLC or GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • The crude product is then purified by silica gel column chromatography to isolate the desired this compound from any unreacted starting material and the isomeric byproduct.

Mechanism and Selectivity

The amination of 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution mechanism. Ammonia acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The selectivity of this reaction (i.e., which chlorine is replaced) is influenced by steric and electronic factors. While both chlorine atoms are activated, careful control of reaction conditions such as temperature, pressure, and the concentration of ammonia can favor the formation of the desired isomer.

Visualization of the Workflow

synthesis_step2 start 3,6-dichloro-4-methylpyridazine reaction Heating in a Sealed Vessel start->reaction reagent Aqueous Ammonia reagent->reaction purification Column Chromatography reaction->purification product This compound purification->product

Caption: Amination of 3,6-dichloro-4-methylpyridazine.

Data Summary and Comparison of Synthetic Routes

Step Starting Material Key Reagents Product Typical Yield Key Considerations
1 4-methyl-1,2-dihydropyridazine-3,6-dionePhosphoryl chloride3,6-dichloro-4-methylpyridazineHighExothermic quench, handling of POCl₃
2 3,6-dichloro-4-methylpyridazineAqueous ammoniaThis compoundModerate to GoodControl of selectivity, use of a sealed vessel

Conclusion

The synthesis of this compound is a well-established process that relies on the robust transformation of readily available starting materials. The two-step approach, involving the initial formation of 3,6-dichloro-4-methylpyridazine followed by selective amination, provides a reliable and scalable route to this important building block. By understanding the underlying chemical principles and carefully controlling the experimental parameters outlined in this guide, researchers can confidently synthesize this key intermediate for their drug discovery and development programs.

References

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

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An In-Depth Technical Guide to the Physical Characteristics of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 6-Chloro-5-methylpyridazin-3-amine (CAS No. 66346-87-0), a key heterocyclic intermediate in pharmaceutical research and development.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering not only established data but also field-proven methodologies for its complete physicochemical characterization.

Introduction and Molecular Overview

This compound belongs to the pyridazine class of nitrogen-containing heterocycles.[2] Its structure, featuring an amine group, a chlorine atom, and a methyl group on the pyridazine ring, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1] A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring purity, and designing suitable formulation strategies.

Molecular Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the fundamental physical properties is presented below. It is critical to note that while some parameters like melting point are experimentally verified, others such as boiling point and density are derived from computational predictions and should be confirmed experimentally for critical applications.

PropertyValueSource
CAS Number 66346-87-0[3]
Molecular Formula C₅H₆ClN₃[4]
Molecular Weight 143.57 g/mol [4]
Appearance Off-white to yellow crystalline solid[1]
Melting Point 190-191 °C[4]
Boiling Point 358.4 ± 37.0 °C (Predicted)[4]
Density 1.349 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.98 ± 0.10 (Predicted)[4]

Experimental Protocols for Physicochemical Characterization

This section details the authoritative methodologies for the experimental determination of key physical properties. The causality behind procedural steps is explained to ensure robust and reproducible results.

Melting Point Determination: A Criterion for Purity

The sharp, defined melting point range of 190-191 °C suggests a high degree of purity for the compound. The melting point is not merely an identification marker but a primary indicator of sample purity; impurities typically depress and broaden the melting range.

Recommended Protocol: Capillary Melting Point Method

This method is chosen for its accuracy and requirement for only a small amount of sample.

  • Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm height.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Determination:

    • Rapid Scan: First, perform a rapid heating (10-20 °C/min) to find the approximate melting range.

    • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (≤ 1 °C).

Solubility Profile: Essential for Process and Formulation

Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. A comprehensive profile should be established in a range of aqueous and organic solvents.

Recommended Protocol: Equilibrium Shake-Flask Method

This "gold standard" method determines the thermodynamic solubility, providing a stable and reliable value.

  • Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetone, dichloromethane, DMSO).

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a chosen solvent. "Excess" is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the vials to pellet any remaining solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections describe the standard protocols for acquiring and interpreting key spectra and the expected results based on the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on an amine group.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected ¹H NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HC4-HAromatic proton on the pyridazine ring.
~6.5-7.0Broad Singlet2H-NH₂Amine protons; signal is broad and D₂O exchangeable.
~2.2-2.4Singlet3H-CH₃Methyl group protons attached to the pyridazine ring.

Expected ¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C3Carbon attached to the amine group.
~155C6Carbon attached to the chlorine atom.
~130C5Carbon attached to the methyl group.
~120C4Unsubstituted carbon on the pyridazine ring.
~15-20-CH₃Methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first, followed by the sample spectrum.

  • Data Interpretation: Identify the key absorption bands and assign them to specific functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H Stretch (aromatic)Pyridazine Ring
2950-2850C-H Stretch (aliphatic)Methyl Group (-CH₃)
1650-1580N-H Bend / C=N StretchAmine / Pyridazine Ring
1580-1400C=C Stretch (aromatic)Pyridazine Ring
800-600C-Cl StretchChloro Group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol for Mass Spectrometry Analysis (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (a radical cation, M⁺•) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection & Interpretation: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrum Features

  • Molecular Ion (M⁺•): The molecular weight is 143.57. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of two peaks:

    • M⁺• peak at m/z = 143 (containing ³⁵Cl)

    • M+2 peak at m/z = 145 (containing ³⁷Cl)

    • The intensity ratio of the M⁺• to M+2 peak will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragments: Expect fragmentation patterns involving the loss of small, stable molecules or radicals. For example, loss of HCN (m/z = 27) from the ring or loss of a methyl radical (•CH₃, m/z = 15).

Crystalline Structure

While specific X-ray crystallography data for this compound is not publicly available, its characterization as a "crystalline solid" implies a well-ordered, three-dimensional lattice structure.[1]

Protocol for Single-Crystal X-ray Diffraction

Should a detailed analysis of the solid-state conformation, bond lengths, bond angles, and intermolecular interactions be required (e.g., for polymorphism studies or computational modeling), single-crystal X-ray diffraction would be the definitive technique.

  • Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and solve the phase problem to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

This technique would provide precise coordinates for each atom in the crystal lattice, offering invaluable insight into the molecule's solid-state properties.

References

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-138. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 66346-87-0 | Product Name: this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • LookChem. (n.d.). 3-Amino-6-chloro-5-methylpyridazine CAS NO.66346-87-0. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 64068-00-4 | Product Name: 6-Chloro-4-methylpyridazin-3-amine. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

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An In-depth Technical Guide to 6-Chloro-5-methylpyridazin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various molecular interactions make it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, 6-Chloro-5-methylpyridazin-3-amine (CAS No. 66346-87-0) represents a key building block, offering medicinal chemists a versatile platform for structural elaboration and the fine-tuning of pharmacological activity. This technical guide provides an in-depth analysis of its commercial availability, a detailed, field-proven synthetic protocol, and a discussion of its current and potential applications in drug discovery, with a particular focus on kinase inhibition.

Physicochemical Properties and Identification

PropertyValue
CAS Number 66346-87-0
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance White to pale-yellow crystalline solid
Synonyms 3-Amino-6-chloro-5-methylpyridazine, 6-chloro-5-methyl-3-pyridazinamine

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to the needs of researchers in both academic and industrial settings. The compound is typically offered in various purities, with ≥97% being common for research and development purposes. Packaging sizes are scalable, from milligrams for initial screening to multi-kilogram quantities for larger-scale synthetic campaigns.

Table of Representative Suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥97%Grams to Kilograms
PharmaffiliatesHigh PurityInquire
NordmannInquireInquire
GeorganicsHigh PurityMilligrams to Kilograms
BLD Pharm≥97%Grams to Kilograms

Disclaimer: This table is not exhaustive and is intended to provide a representative sample of suppliers. Availability and specifications should be confirmed directly with the respective vendors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 3,6-dichloro-4-methylpyridazine, followed by a regioselective amination. This protocol is based on established chemical principles for pyridazine synthesis and functionalization.

Part 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

The initial step involves the conversion of 4-methyl-1,2-dihydropyridazine-3,6-dione to 3,6-dichloro-4-methylpyridazine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphorus oxychloride (10.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,6-dichloro-4-methylpyridazine. The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a large excess of phosphorus oxychloride serves as both the reactant and the solvent, driving the reaction to completion.

  • The careful, slow quenching on ice is crucial for safely decomposing the excess phosphorus oxychloride and preventing a runaway reaction.

  • Neutralization is necessary to bring the product into its non-protonated form, allowing for efficient extraction into an organic solvent.

Part 2: Amination of 3,6-Dichloro-4-methylpyridazine

The second and final step is the regioselective nucleophilic aromatic substitution of one of the chlorine atoms of 3,6-dichloro-4-methylpyridazine with an amino group using ammonia. This reaction is analogous to the amination of 3,6-dichloropyridazine.[4][5]

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.

  • Amination: Add a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia (28-30%) (an excess, typically 3-5 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C for 6-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Self-Validating System and Trustworthiness:

  • The progress of both synthetic steps should be monitored by an appropriate analytical technique (TLC or LC-MS) to ensure the consumption of the starting material and the formation of the product.

  • The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram:

SynthesisWorkflow Start 4-Methyl-1,2-dihydropyridazine-3,6-dione Step1 Chlorination with POCl₃ Start->Step1 Intermediate 3,6-Dichloro-4-methylpyridazine Step1->Intermediate Step2 Regioselective Amination with NH₃ Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The pyridazine nucleus is a bioisostere of other aromatic systems and possesses a unique arrangement of nitrogen atoms that can act as hydrogen bond acceptors, which is crucial for binding to biological targets.[2] this compound serves as a versatile intermediate in the synthesis of more complex molecules with a wide range of therapeutic applications.

A Privileged Scaffold for Kinase Inhibitors

A significant area of application for pyridazine derivatives is in the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][6] The pyridazine core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. The 3-amino group of this compound can act as a hydrogen bond donor, while the pyridazine nitrogens can act as acceptors, mimicking the hydrogen bonding pattern of the adenine region of ATP.

A patent for pyridazinyl amino derivatives as ALK5 (TGF-β type I receptor) inhibitors highlights the potential of this scaffold in targeting serine/threonine kinases involved in fibrosis and cancer.[7]

Logical Relationship Diagram: Role in Kinase Inhibition

KinaseInhibition cluster_0 Kinase Active Site cluster_1 Pyridazine Inhibitor ATP ATP Hinge Hinge Region ATP->Hinge H-bonds Inhibition Inhibition of Kinase Activity Hinge->Inhibition Blocks ATP Binding Pyridazine This compound Scaffold Pyridazine->Hinge Mimics ATP H-bonding R_group Further Modifications Pyridazine->R_group

Caption: Role of the pyridazine scaffold in competitive kinase inhibition.

Anti-inflammatory and Anticancer Potential

Recent reviews have underscored the broad therapeutic potential of pyridazine and pyridazinone derivatives.[1][8][9] These compounds have been shown to modulate key inflammatory pathways by targeting mediators such as TNF-α and IL-6.[8] Furthermore, a vast number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting a diverse array of biological processes involved in cancer initiation and progression.[1] The structural features of this compound, including the reactive chloro group and the nucleophilic amino group, provide ideal handles for the synthesis of libraries of compounds for screening against these targets.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and development. The synthetic route presented in this guide is robust and based on well-established chemical transformations, ensuring its reproducibility. The demonstrated and potential applications of this compound, particularly in the design of kinase inhibitors for oncology and inflammatory diseases, underscore its significance in modern medicinal chemistry. As the quest for novel and more effective therapeutics continues, the utility of versatile scaffolds like this compound is set to expand, paving the way for the discovery of the next generation of medicines.

References

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

  • Are pyridazines privileged structures? (2011). MedChemComm. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. [Link]

  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. [Link]

  • This compound - High purity | EN. Georganics. [Link]

  • Pyridazinyl amino derivatives as ALK5 inhibitors. (AU2021307559A1).
  • Process for producing 3-amino-6-chloropyridazine. (WO2007026623A1).
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

  • Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms. (WO2023213626A1).
  • Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).
  • This compound. Pharmaffiliates. [Link]

  • Preparation method of 3, 6-dichloropyridazine. (CN112645883A).

Sources

Methodological & Application

Application Note: Leveraging 6-Chloro-5-methylpyridazin-3-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. The pyridazine scaffold is a privileged heterocycle in this domain, frequently utilized for its ability to form key hydrogen bond interactions with the kinase hinge region.

6-Chloro-5-methylpyridazin-3-amine is a highly versatile and valuable building block for the construction of diverse kinase inhibitor libraries.[1] Its utility stems from two key reactive sites: the 3-amino group, which can serve as a primary hinge-binding element, and the 6-chloro substituent, which provides a handle for introducing molecular complexity through various coupling reactions.[2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this intermediate, complete with field-proven protocols for its elaboration into potential kinase inhibitor candidates.

Physicochemical Properties & Safety Data

This compound is a solid, crystalline compound used as a key intermediate in pharmaceutical manufacturing.[2] Understanding its properties and handling requirements is paramount for safe and effective laboratory use.

PropertyValueReference
CAS Number 66346-87-0
Molecular Formula C₅H₆ClN₃[3]
Molecular Weight 143.57 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[4]
Storage 2-8°C, inert atmosphere, keep in dark place
InChI Key UWDLNRUFHRYMSE-UHFFFAOYSA-N

Safety & Handling:

Researchers must consult the full Safety Data Sheet (SDS) before use.[5][6] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Core Synthetic Strategies

The strategic value of this compound lies in its amenability to sequential, regioselective modifications. The chlorine atom at the C6 position is readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or aliphatic groups that can probe the solvent-exposed regions of the ATP-binding pocket.

Caption: Core synthetic routes from the starting material.

This dual reactivity enables the synthesis of large, structurally diverse libraries from a single, readily available starting material.[8]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[9] This protocol details the coupling of the title compound with an arylboronic acid to generate a 6-aryl-5-methylpyridazin-3-amine, a common scaffold in kinase inhibitors designed to extend into the hydrophobic regions of the ATP binding site.

Rationale:

The introduction of an aryl or heteroaryl group at the C6 position is a proven strategy for enhancing inhibitor potency and modulating selectivity. The choice of boronic acid allows for systematic exploration of the structure-activity relationship (SAR). This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 143.6 mg).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the mixture by bubbling nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-aryl-5-methylpyridazin-3-amine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ConditionTroubleshooting Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂If reaction is sluggish, try a more active catalyst like Pd(dppf)Cl₂.
Base K₂CO₃, Cs₂CO₃, K₃PO₄For sensitive substrates, a milder base like K₃PO₄ may be beneficial.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDMF can be used for less soluble substrates but requires higher temperatures.
Temperature 80-100 °CLower temperatures may require longer reaction times.

Application Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the C6-chloro group with an amine, a reaction that proceeds via the SNAr mechanism. This is a direct and efficient method for creating 6-amino-substituted pyridazines, which can be crucial for targeting specific amino acid residues or improving the physicochemical properties of the inhibitor.

Rationale:

The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the C6 position towards nucleophilic attack. This allows for the direct coupling of various primary or secondary amines. The resulting C-N bond is stable, and this method avoids the use of expensive metal catalysts. The example below uses morpholine, a common fragment in medicinal chemistry for improving aqueous solubility.

Experimental Workflow:

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a microwave vial or sealed tube, add this compound (1.0 mmol, 143.6 mg).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 2.0 mmol, 174 µL) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL).

  • Solvent Addition: Add n-butanol (5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 120 °C. Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours). Microwave irradiation can often accelerate this process significantly.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired 6-(substituted-amino)-5-methylpyridazin-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Context: Kinase Inhibition Signaling

The compounds synthesized from this compound are designed to interfere with cellular signaling pathways that are often hyperactivated in diseases like cancer. By binding to the ATP pocket of a target kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates Inhibitor Kinase Inhibitor (Synthesized Compound) RAF RAF Inhibitor:f0->RAF Blocks ATP Binding RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified MAPK signaling pathway showing kinase inhibition.

Conclusion

This compound stands out as a strategic and economically viable starting material for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the application of robust and scalable synthetic methodologies, including Suzuki-Miyaura coupling and SNAr reactions. The protocols detailed herein provide a solid foundation for research scientists to rapidly generate novel and diverse chemical matter for screening cascades in drug discovery programs. The systematic application of these methods can accelerate the identification of lead compounds with therapeutic potential.

References

The Versatility of 6-Chloro-5-methylpyridazin-3-amine: A Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often centered on the identification and optimization of privileged scaffolds. These molecular frameworks serve as a robust foundation for the development of potent and selective modulators of biological targets. Among these, the pyridazine heterocycle has emerged as a structure of significant interest due to its unique physicochemical properties. Its inherent polarity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems make it an attractive component in drug design.[1] This application note delves into the utility of a specific pyridazine derivative, 6-chloro-5-methylpyridazin-3-amine, as a versatile scaffold in the design of kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases.

The this compound core offers medicinal chemists a valuable starting point for several key reasons. The chlorine atom at the 6-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to probe the chemical space around the scaffold. The amino group at the 3-position can act as a crucial hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets, a common feature of many kinase inhibitors. Furthermore, the methyl group at the 5-position can provide advantageous steric and electronic properties, influencing both target affinity and metabolic stability. This guide will provide detailed protocols for the synthesis and derivatization of this scaffold, present data on the biological activities of its derivatives, and explore the signaling pathways they modulate.

Synthesis of the Core Scaffold and Key Derivatives

The successful application of any scaffold in a drug discovery program hinges on the ability to synthesize it efficiently and in high purity. The following protocols outline the synthesis of the this compound scaffold and a general method for its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related aminopyridazines.[2][3] The key transformation is a nucleophilic aromatic substitution of a chlorine atom by an amino group.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Amination cluster_1 Step 2: Purification A 3,6-dichloro-4-methylpyridazine C Reaction in Solvent (e.g., Ethanol/Water) A->C B Ammonia (aq.) B->C D Heating under Pressure C->D 30-180 °C, 5-26 h E Crude Product D->E F Crude Product G Recrystallization or Silica Gel Chromatography F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Materials:

  • 3,6-dichloro-4-methylpyridazine

  • Aqueous ammonia (25-30%)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a sealed reaction vessel, combine 3,6-dichloro-4-methylpyridazine (1 equivalent) and a suitable solvent such as a mixture of ethanol and water.

  • Add aqueous ammonia in excess (typically 5-10 equivalents).

  • Heat the reaction mixture at a temperature ranging from 120-180°C for 5-26 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.

Rationale: The choice of a sealed vessel and elevated temperature is crucial to drive the nucleophilic aromatic substitution, as the pyridazine ring is electron-deficient and requires forcing conditions for this transformation. The use of a solvent mixture helps to solubilize both the organic starting material and the aqueous ammonia.

Protocol 2: Derivatization via Suzuki-Miyaura Coupling

The chlorine atom at the 6-position is a prime site for introducing diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Heating under Inert Atmosphere F->G 80-100 °C H Aqueous Workup and Extraction G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1 equivalent), the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid. The use of an inert atmosphere is critical to prevent the degradation of the catalyst.

Biological Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of p38 MAPK and TGF-β Signaling Pathways

Research has demonstrated that trisubstituted pyridazines can be potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[4][5] The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. Additionally, pyridazine derivatives have been developed as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5).[6] Dysregulation of the TGF-β pathway is implicated in fibrosis and cancer.[7][8]

TGF-β Signaling Pathway and Inhibition

G TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II TGFb->TGFbR2 ALK5 ALK5 (TGF-β Receptor I) TGFbR2->ALK5 recruits and phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription regulates Inhibitor Pyridazine-based Inhibitor Inhibitor->ALK5 inhibits

Caption: Inhibition of the TGF-β signaling pathway by pyridazine-based ALK5 inhibitors.

p38 MAPK Signaling Pathway and Inhibition

G Stress_Signal Stress Signals (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Signal->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylate Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylate Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Substrates->Inflammatory_Response activate Inhibitor Pyridazine-based Inhibitor Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazine-based inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of various pyridazine derivatives against p38α MAPK. This data illustrates how modifications to the core scaffold can significantly impact potency.

Compound IDR1 (at position 6)R2 (at position 4)p38α IC50 (nM)Reference
1 4-Fluorophenyl2,6-Difluorophenyl10
2 4-Fluorophenyl2-Chloro-6-fluorophenyl5
3 4-Fluorophenyl2-Methylphenyl200
4 2,4-Difluorophenyl2,6-Difluorophenyl30

Analysis of SAR:

  • Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. Halogenated phenyl groups, particularly those with fluorine at the 2 and 6 positions, tend to exhibit higher potency. This suggests that these substituents may be involved in favorable interactions within a hydrophobic pocket of the kinase.

  • Substitution at the 6-position: The 4-fluorophenyl group at the 6-position appears to be a favorable moiety for potent inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of reactive and interactive functional groups, provides a solid foundation for generating libraries of diverse compounds for biological screening. The demonstrated success of pyridazine-based inhibitors against key therapeutic targets such as p38 MAPK and ALK5 underscores the potential of this scaffold in addressing unmet medical needs in oncology, inflammation, and fibrotic diseases. The protocols and data presented in this application note are intended to serve as a comprehensive guide for researchers and drug development professionals seeking to leverage the power of the pyridazine core in their discovery programs.

References

  • Tamayo, N., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-2413. [Link]

  • Liao, L., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1634-1644. [Link]

  • Mohammadi-Farani, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 859-866. [Link]

  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).
  • Di Marco, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Jeon, Y. H., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules and Cells, 43(12), 987-996. [Link]

  • Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine. (WO2007026623A1).
  • Li, J., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Cell Communication and Signaling, 19(1), 99. [Link]

  • MDPI. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Pyridazinamines

The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The targeted synthesis of substituted pyridazinamines, particularly through the formation of a new carbon-nitrogen bond at the 6-position, is of significant interest for the development of novel pharmaceutical agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 6-Chloro-5-methylpyridazin-3-amine. This electron-deficient heteroaromatic amine presents unique considerations due to the electronic nature of the pyridazine ring and the presence of a potentially coordinating amino group. These application notes are designed to not only provide a robust experimental protocol but also to offer insights into the underlying chemical principles, potential challenges, and strategies for optimization.

Understanding the Substrate: this compound

This compound is a crystalline solid that serves as a valuable intermediate in pharmaceutical synthesis.[2] Its structure presents a unique set of challenges and opportunities for the Buchwald-Hartwig amination:

  • Electron-Deficient Heteroaromatic Ring: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property can influence the rate-determining oxidative addition step of the catalytic cycle.

  • Reactive Chloro Substituent: The chlorine atom at the 6-position is the target for the cross-coupling reaction. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyridazine ring can enhance its reactivity towards oxidative addition.

  • Potentially Coordinating Amino Group: The presence of the amino group at the 3-position is a critical consideration. Primary amines can potentially coordinate to the palladium catalyst, which could either be a productive step in the catalytic cycle or lead to catalyst inhibition. However, successful cross-coupling reactions on similar 3-aminopyridazine systems suggest that this group is compatible with palladium catalysis.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L_nPd(II)(Ar)(X) OxAdd->PdII_halide Ar-X Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [L_nPd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_amine HNR'R'' Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR'R'' Workflow A Inert Atmosphere Preparation B Reagent Addition (Solid Components) A->B Dry Glassware C Solvent and Liquid Reagent Addition B->C Degassed Solvent D Reaction Heating and Monitoring C->D Stirring E Work-up and Purification D->E TLC/HPLC/GC-MS

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening of Conditions for Challenging Amines

For less reactive or sterically hindered amines, a systematic screening of reaction parameters is recommended.

ParameterCondition ACondition BCondition C
Pd Precatalyst Pd₂(dba)₃XPhos Pd G3PEPPSI-IPr
Ligand XantphosBrettPhosJosiphos
Base K₃PO₄Cs₂CO₃LiHMDS
Solvent DioxaneTHFt-Butanol
Temperature 100 °C110 °C80 °C

Note: When using a pre-catalyst that already contains a ligand, an additional ligand is not necessary.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction is crucial for determining the optimal reaction time and identifying potential side products.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product. Online HPLC analysis can be particularly valuable for detailed kinetic studies. [4][5][6]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation and characterization of the purified product. Both ¹H and ¹³C NMR should be employed. Online NMR can also be used for real-time reaction monitoring.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or inappropriate ligand.Use a pre-catalyst, increase the temperature, or screen a panel of bulky, electron-rich ligands.
Hydrodehalogenation Presence of water or slow reductive elimination.Ensure strictly anhydrous conditions. A more electron-rich ligand may accelerate reductive elimination.
Formation of Side Products Reaction with the 3-amino group or other functional groups on the amine.If the 3-amino group is suspected to interfere, consider a protecting group strategy. For amines with other reactive functionalities, milder bases or lower temperatures may be beneficial.
Poor Product Recovery Product is water-soluble or degrades on silica gel.Adjust the pH of the aqueous phase during work-up. Consider alternative purification methods such as crystallization or reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-amino-5-methylpyridazines. By carefully selecting the catalyst system, base, and solvent, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired products. The protocols and insights provided in these application notes serve as a comprehensive guide to navigate the intricacies of this powerful transformation on a challenging yet valuable substrate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). John Wiley & Sons, Ltd.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
  • Thomas, J. M., & Vaddamanu, M. K. (2013).
  • Chemistry LibreTexts. (2023).
  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
  • Norrby, P.-O., & Åhman, J. (2012). The Role of the Base in Buchwald-Hartwig Amination.
  • Foley, D. A., Wang, J., Maranzano, B., Zell, M. T., Marquez, B. L., Xiang, Y., & Reid, G. L. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical chemistry, 85(19), 8928–8932.
  • Nordmann. (n.d.). This compound.
  • Barreiro, G., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & medicinal chemistry letters, 20(2), 465–468.
  • Toudic, F., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
  • Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic letters, 8(3), 395–398.
  • Park, C. H., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji, 49(1), 53-57.
  • Barluenga, J., et al. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Synthesis, 2002(10), 1435-1438.
  • Zhuravlev, F. A. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(20), 6981.
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57–68.
  • Zarganes-Tzitzikas, T., & Dömling, A. (2016). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Sustainable Chemistry & Engineering, 4(11), 6064–6069.
  • Nordmann. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link].

  • Chung, K. H., et al. (2013). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 54(1), 108-111.
  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Minnaard, A. J., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Gribkov, D. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096–2109.
  • Wang, D., et al. (2017). Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10864-10868.
  • Bunev, A. S., et al. (2022).
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical chemistry, 85(19), 8928–8932.

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Application Notes and Protocols: Derivatization of 6-Chloro-5-methylpyridazin-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the development of numerous compounds with a broad spectrum of pharmacological activities.[3][4] Pyridazine derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[5][6] The strategic derivatization of the pyridazine core allows for the fine-tuning of a molecule's physicochemical properties, enhancing its biological activity, selectivity, and pharmacokinetic profile.

This application note provides a comprehensive guide to the derivatization of 6-Chloro-5-methylpyridazin-3-amine, a key building block for the synthesis of novel bioactive molecules. We will explore three powerful and widely used synthetic methodologies: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. For each method, we will provide a detailed, step-by-step protocol, explain the underlying chemical principles, and present the expected outcomes. Furthermore, we will outline standardized protocols for the preliminary biological screening of the synthesized derivatives, focusing on anticancer, anti-inflammatory, and kinase inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel pyridazine-based compounds for biological evaluation.

Part 1: Synthetic Derivatization of this compound

The chloro-substituent at the 6-position of this compound serves as an excellent handle for a variety of cross-coupling and substitution reactions. The electron-deficient nature of the pyridazine ring activates the C-Cl bond towards these transformations.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-5-methylpyridazin-3-amines

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] This palladium-catalyzed reaction between an organohalide and a boronic acid or ester offers high functional group tolerance and generally proceeds with high yields.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Heat Heat under Inert Atmosphere (e.g., N2 or Ar) Reagents->Heat Transfer to reaction vessel Workup Aqueous Work-up & Extraction Heat->Workup Cool to RT Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis End End Analysis->End

Suzuki-Miyaura Cross-Coupling Workflow

Protocol 1: Suzuki-Miyaura Cross-Coupling

Reagent Amount (for 1 mmol scale) Notes
This compound143.6 mg (1.0 mmol)Starting material
Arylboronic Acid1.2 - 1.5 mmolElectron-rich or -poor boronic acids can be used
Pd(dppf)Cl2CH2Cl240.8 mg (0.05 mmol, 5 mol%)Palladium catalyst
K2CO3 or Cs2CO32-3 mmolBase
1,4-Dioxane/H2O (4:1)5 mLDegassed solvent mixture

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl2CH2Cl2, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-5-methylpyridazin-3-amine.

Buchwald-Hartwig Amination for the Synthesis of 6-(Amino)-5-methylpyridazin-3-amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[10] This method is particularly useful for constructing derivatives that are inaccessible through traditional nucleophilic aromatic substitution.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Combine: - this compound - Amine - Pd Pre-catalyst & Ligand - Base - Anhydrous Solvent Start->Reagents Heat Heat under Inert Atmosphere (e.g., N2 or Ar) Reagents->Heat Transfer to reaction vessel Workup Aqueous Work-up & Extraction Heat->Workup Cool to RT Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis End End Analysis->End

Buchwald-Hartwig Amination Workflow

Protocol 2: Buchwald-Hartwig Amination

Reagent Amount (for 1 mmol scale) Notes
This compound143.6 mg (1.0 mmol)Starting material
Primary or Secondary Amine1.1 - 1.3 mmolA wide range of amines can be used
Pd2(dba)323 mg (0.025 mmol, 2.5 mol%)Palladium pre-catalyst
XPhos or RuPhos0.05 - 0.1 mmol (5-10 mol%)Ligand, choice depends on the amine
NaOt-Bu or K3PO41.5 - 2.0 mmolBase
Anhydrous Toluene or Dioxane5 mLAnhydrous conditions are crucial

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd2(dba)3, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-(amino)-5-methylpyridazin-3-amine derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.

Causality behind Experimental Choices: The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the 6-position susceptible to nucleophilic attack. This reaction is often facilitated by heating and can be performed with a variety of nucleophiles such as alkoxides, thiolates, and amines.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Combine: - this compound - Nucleophile (e.g., R-OH, R-SH) - Base (if needed) - Solvent Start->Reagents Heat Heat (optional) Reagents->Heat Workup Aqueous Work-up & Extraction Heat->Workup Cool to RT Purify Column Chromatography or Recrystallization Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis End End Analysis->End

Nucleophilic Aromatic Substitution Workflow

Protocol 3: Nucleophilic Aromatic Substitution with an Alcohol

Reagent Amount (for 1 mmol scale) Notes
This compound143.6 mg (1.0 mmol)Starting material
Alcohol (e.g., ethanol, phenol)Excess (can be used as solvent) or 1.5-2.0 equiv.Nucleophile
NaH or K2CO31.2 - 1.5 mmolBase to generate the alkoxide in situ
Anhydrous DMF or DMSO5 mLPolar aprotic solvent

Step-by-Step Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C, add the alcohol dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of this compound in anhydrous DMF.

  • Heat the reaction mixture to 60-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 6-alkoxy-5-methylpyridazin-3-amine.

Part 2: Protocols for Biological Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols outline standard in vitro assays for assessing anticancer, anti-inflammatory, and kinase inhibitory potential.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13][14]

MTT_Assay_Workflow Start Start Seed Seed cancer cells in a 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with serial dilutions of pyridazine derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

MTT Assay Workflow for Anticancer Screening

Protocol 4: MTT Assay for Cytotoxicity

Material/Reagent Purpose
Human cancer cell lines (e.g., MCF-7, HeLa, A549)Biological system for testing
Complete culture medium (e.g., DMEM with 10% FBS)Cell growth and maintenance
96-well flat-bottom platesAssay platform
Pyridazine derivatives (in DMSO)Test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)Viability indicator
DMSOTo dissolve formazan crystals
Microplate readerTo measure absorbance

Step-by-Step Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the pyridazine derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][15][16][17] A reduction in NO production indicates potential anti-inflammatory activity.

NO_Assay_Workflow Start Start Seed Seed RAW 264.7 cells in a 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat cells with pyridazine derivatives for 1-2 hours Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect cell culture supernatant Incubate2->Collect Add_Griess Add Griess reagent Collect->Add_Griess Incubate3 Incubate for 10-15 minutes Add_Griess->Incubate3 Read Measure absorbance at 540 nm Incubate3->Read Analyze Quantify nitrite concentration Read->Analyze End End Analyze->End

Nitric Oxide Assay Workflow

Protocol 5: Nitric Oxide Assay in RAW 264.7 Cells

Material/Reagent Purpose
RAW 264.7 murine macrophage cell lineBiological system for testing
Complete culture mediumCell growth and maintenance
96-well flat-bottom platesAssay platform
Pyridazine derivatives (in DMSO)Test compounds
Lipopolysaccharide (LPS)Inflammatory stimulus
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)For nitrite detection
Sodium nitrite (NaNO2)For standard curve
Microplate readerTo measure absorbance

Step-by-Step Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of the pyridazine derivatives for 1-2 hours.

  • Stimulate the cells with LPS (final concentration 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples using a sodium nitrite standard curve.

Kinase Inhibition Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][3][5][6][18] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Kinase_Assay_Workflow Start Start Setup Set up kinase reaction: - Kinase enzyme - Substrate - ATP - Pyridazine derivative Start->Setup Incubate1 Incubate at room temperature Setup->Incubate1 Stop Add ADP-Glo™ Reagent to stop the reaction and deplete ATP Incubate1->Stop Incubate2 Incubate for 40 minutes Stop->Incubate2 Detect Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate2->Detect Incubate3 Incubate for 30-60 minutes Detect->Incubate3 Read Measure luminescence Incubate3->Read Analyze Calculate % inhibition and IC50 Read->Analyze End End Analyze->End

ADP-Glo™ Kinase Assay Workflow

Protocol 6: ADP-Glo™ Kinase Assay

Material/Reagent Purpose
Target kinase enzymeBiological target
Kinase substrate (peptide or protein)Substrate for the kinase
ATPPhosphate donor
Pyridazine derivatives (in DMSO)Test compounds
ADP-Glo™ Kinase Assay Kit (Promega)Reagents for ADP detection
384-well low-volume white platesAssay platform
Plate-reading luminometerTo measure luminescence

Step-by-Step Procedure:

  • In a 384-well plate, set up the kinase reaction (typically 5 µL) containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of kinase activity and determine the IC50 value for active compounds.

Conclusion

The derivatization of this compound through modern synthetic methods like Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides a powerful strategy for the generation of diverse chemical libraries. The protocols outlined in this application note offer a robust starting point for the synthesis and subsequent biological evaluation of novel pyridazine derivatives. By employing the described screening assays, researchers can efficiently identify lead compounds with potential therapeutic applications in oncology, inflammation, and other diseases driven by aberrant kinase signaling.

References

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

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Application Notes and Protocols for the Use of 6-Chloro-5-methylpyridazin-3-amine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Strategic Value of 6-Chloro-5-methylpyridazin-3-amine

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules, particularly as kinase inhibitors.[1][2] The strategic derivatization of the pyridazine core allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery and the generation of compound libraries for high-throughput screening.

This compound (CAS No. 66346-87-0) is a versatile and highly valuable building block for the synthesis of such libraries.[3][4] Its structure presents three key points for diversification: the reactive 6-chloro substituent, the nucleophilic 3-amino group, and the 5-methyl group which can influence steric and electronic properties. The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various amidation and reductive amination reactions, or serve as a key pharmacophoric feature. This application note provides a comprehensive guide to the use of this compound in the creation of diverse compound libraries, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 143.57 g/mol .[5] Its reactivity is dominated by the interplay between the electron-deficient pyridazine ring, the leaving group ability of the chlorine atom, and the nucleophilicity of the amino group.

Key Reactive Sites:

  • C6-Chloro Group: The chlorine atom at the 6-position is susceptible to displacement through two primary mechanisms: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine nitrogens activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst.

  • C3-Amino Group: The primary amine at the 3-position is a good nucleophile and can be readily acylated, sulfonylated, or alkylated. It also serves as a crucial hydrogen bond donor in interactions with biological targets.

  • Pyridazine Ring Nitrogens: The lone pairs on the pyridazine nitrogen atoms can be protonated or coordinate to metal centers, which can influence the reactivity of the ring system.

Core Synthetic Strategies for Library Diversification

The true power of this compound lies in its ability to undergo a variety of robust and well-established chemical transformations. This allows for the generation of large and diverse compound libraries from a single, readily available starting material. The three principal reaction classes for diversification are:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, introducing a wide range of aryl and heteroaryl substituents at the 6-position.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of diverse primary and secondary amines at the 6-position.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the 6-chloro group with various nucleophiles, particularly under thermal or microwave conditions.

The following sections provide detailed, field-proven protocols for these key transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds and is exceptionally well-suited for the arylation of the 6-position of the pyridazine core.[6][7]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand can also be effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[7] Sodium carbonate (Na₂CO₃) is a commonly used inorganic base that is effective and generally compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,2-dimethoxyethane (DME) or dioxane) and an aqueous solution of the base is typically used to ensure solubility of both the organic and inorganic reagents.[6][8]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxidation by atmospheric oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Na2CO3 - Solvent (DME/Water) degas Degas with Argon (15-20 min) reagents->degas 1. add_catalyst Add Pd(PPh3)4 degas->add_catalyst 2. heat Heat to 80-90 °C (Monitor by TLC/LC-MS) add_catalyst->heat 3. cool Cool to RT heat->cool extract Extract with Organic Solvent cool->extract 4. purify Purify by Column Chromatography extract->purify 5. product product purify->product Yields Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add a mixture of DME and water (typically a 4:1 to 5:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aryl-5-methylpyridazin-3-amine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenyl-5-methylpyridazin-3-amine75-85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-5-methylpyridazin-3-amine70-80
33-Fluorophenylboronic acid6-(3-Fluorophenyl)-5-methylpyridazin-3-amine65-75
4Thiophen-2-ylboronic acid6-(Thiophen-2-yl)-5-methylpyridazin-3-amine60-70

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridazine ring.[9][10]

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a palladium catalyst, often a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos).[11] These bulky ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions and ensure the stability of the catalyst and base.[10]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, a strict inert atmosphere is required to protect the catalyst from oxidation.

Experimental Workflow Diagram:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine under Argon: - Pd Source & Ligand - NaOtBu - this compound - Amine - Anhydrous Solvent heat Heat to 90-110 °C (Monitor by TLC/LC-MS) reagents->heat 1. cool_quench Cool to RT Quench with Water heat->cool_quench extract Extract with Organic Solvent cool_quench->extract 2. purify Purify by Column Chromatography extract->purify 3. product product purify->product Yields Product

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube or microwave vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-methylpyridazin-3,6-diamine.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineProductTypical Yield (%)
1Morpholine4-(5-Methyl-6-aminopyridazin-3-yl)morpholine80-90
2AnilineN-Phenyl-5-methylpyridazine-3,6-diamine70-80
3BenzylamineN-Benzyl-5-methylpyridazine-3,6-diamine75-85
4tert-ButylamineN-tert-Butyl-5-methylpyridazine-3,6-diamine60-70

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a complementary, often metal-free, method for diversifying the 6-position of the pyridazine ring. This reaction is particularly effective with strong nucleophiles.

Causality Behind Experimental Choices:
  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and secondary amines, are typically required to displace the chloride.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can accelerate the reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Temperature: SNAr reactions on chloro-heterocycles often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can be particularly effective in reducing reaction times.

  • Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is necessary.

Experimental Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Nucleophile - (Optional Base) - Polar Aprotic Solvent (e.g., DMSO) heat Heat to 100-150 °C (or Microwave) (Monitor by TLC/LC-MS) reagents->heat 1. cool_quench Cool to RT Pour into Water heat->cool_quench extract Extract with Organic Solvent cool_quench->extract 2. purify Purify by Column Chromatography or Recrystallization extract->purify 3. product product purify->product Yields Product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol (Example with an alcohol):
  • Base Treatment: To a solution of the desired alcohol (1.5 equiv.) in anhydrous DMSO, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous DMSO to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Alternatively, perform the reaction in a sealed microwave vessel at a similar temperature for a shorter duration.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent. The crude product can be purified by recrystallization or flash column chromatography.

Safety and Handling

Hazard Statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the construction of diverse compound libraries. The robust and high-yielding nature of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution at the 6-position provides medicinal chemists with a reliable platform for generating novel chemical entities. The resulting libraries of substituted pyridazines are of significant interest for screening against a wide range of biological targets, particularly protein kinases. The continued exploration of new coupling partners and reaction conditions will undoubtedly further expand the utility of this valuable scaffold in the ongoing quest for new therapeutic agents.

References

  • Pala, D., Ronchi, P., Rescigno, D., Bertani, B., Capelli, A. M., Guariento, S., ... & Pizzirani, D. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
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  • BenchChem. (2025).
  • ResearchGate. (2025). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of N-((4-([1][5]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Retrieved from [Link]

  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
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  • RSC Publishing. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Application Notes and Protocols: 6-Chloro-5-methylpyridazin-3-amine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold as a Privileged Motif in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted anti-cancer therapies.[1] Specifically, 6-Chloro-5-methylpyridazin-3-amine serves as a versatile and highly valuable starting material for the synthesis of potent kinase inhibitors.[2][3] The chlorine atom at the 6-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4] This guide provides an in-depth exploration of the application of this compound in the synthesis of anti-cancer agents, focusing on the generation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) inhibitors.

Strategic Importance in Kinase Inhibitor Design

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core is adept at mimicking the adenine region of ATP, enabling compounds to effectively compete for the ATP-binding site of various kinases. The strategic placement of the amino group at the 3-position and the chloro group at the 6-position of the 5-methylpyridazine core allows for the generation of a diverse library of compounds with tunable selectivity and potency against key oncogenic kinases.

Part 1: Synthesis of 6-Aryl-5-methylpyridazin-3-amine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction is the cornerstone for diversifying the 6-position of the this compound core, enabling the introduction of various aryl and heteroaryl moieties to probe the kinase active site.

Reaction Principle and Workflow

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the chloro-pyridazine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired coupled product and regenerate the active catalyst.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent B Heat under Inert Atmosphere (e.g., N2 or Ar) A->B Reaction Mixture C Aqueous Work-up & Extraction B->C Crude Product D Column Chromatography C->D Organic Extract E Characterization (NMR, MS, etc.) D->E Purified Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-5-methylpyridazin-3-amine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound. Researchers should note that reaction conditions may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-5-methylpyridazin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Part 2: Mechanism of Action and Signaling Pathway Inhibition

Derivatives of this compound have shown significant potential as inhibitors of key oncogenic kinases, including VEGFR-2 and c-Met. These kinases are critical mediators of tumor growth, angiogenesis, and metastasis.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Small molecule inhibitors derived from the pyridazine scaffold can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling cascades.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Aryl-5-methyl- pyridazin-3-amine Derivative Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway.

Inhibition of VEGFR-2 by 6-aryl-5-methylpyridazin-3-amine derivatives blocks the activation of downstream pathways such as the PI3K/Akt/mTOR and the RAS/RAF/MEK/ERK pathways, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.[6]

Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of numerous human cancers.[4] Aberrant c-Met signaling promotes tumor cell proliferation, survival, motility, and invasion. Pyridazine-based inhibitors can effectively target the ATP-binding pocket of c-Met, preventing its phosphorylation and the subsequent activation of downstream signaling molecules.

cMet_Pathway cluster_membrane_cmet Cell Membrane cluster_cytoplasm_cmet Cytoplasm cluster_nucleus_cmet Nucleus cMet c-Met PI3K_cmet PI3K cMet->PI3K_cmet Activates RAS_cmet RAS cMet->RAS_cmet Akt_cmet Akt PI3K_cmet->Akt_cmet S6K S6 Kinase Akt_cmet->S6K Proliferation_cmet Proliferation Survival Invasion S6K->Proliferation_cmet RAF_cmet RAF RAS_cmet->RAF_cmet MEK_cmet MEK RAF_cmet->MEK_cmet ERK_cmet ERK1/2 MEK_cmet->ERK_cmet ERK_cmet->Proliferation_cmet Inhibitor_cmet 6-Aryl-5-methyl- pyridazin-3-amine Derivative Inhibitor_cmet->cMet Inhibits HGF HGF HGF->cMet Binds

Caption: Inhibition of the c-Met signaling pathway.

By blocking the c-Met signaling cascade, these inhibitors can suppress the phosphorylation of downstream effectors like AKT, S6 kinase, and ERK1/2, thereby mitigating the oncogenic effects driven by this pathway.[7]

Part 3: Biological Evaluation and Data Presentation

The synthesized 6-aryl-5-methylpyridazin-3-amine derivatives should be subjected to a battery of in vitro assays to determine their anti-cancer activity and kinase inhibitory potency.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases like VEGFR-2 and c-Met.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • ATP

  • Substrate peptide (specific for the kinase)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate peptide, and assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibitory Activity

While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyridazine-based kinase inhibitors to provide a benchmark for expected potency.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference
Hypothetical-1 VEGFR-25 - 5050 - 200Based on Sorafenib (VEGFR-2 IC₅₀ = 90 nM)
Hypothetical-2 c-Met1 - 20100 - 500Based on Crizotinib (c-Met IC₅₀ = 8 nM)
Hypothetical-3 ALK510 - 100200 - 1000Based on related pyridazine ALK5 inhibitors[8]

Note: The IC₅₀ values for the hypothetical compounds are estimated based on published data for structurally analogous pyridazine-based kinase inhibitors.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anti-cancer agents, particularly potent kinase inhibitors. The straightforward functionalization of the pyridazine core via Suzuki-Miyaura coupling allows for the generation of extensive libraries of compounds for SAR studies. The demonstrated ability of the pyridazine scaffold to target key oncogenic kinases like VEGFR-2 and c-Met underscores its importance in modern drug discovery. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective cancer therapeutics.

References

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  • Shaikh, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(1), 1-26. [Link]

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  • Fantoni, T., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 606-613. [Link]

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Application of 6-Chloro-5-methylpyridazin-3-amine in Antiviral Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Antiviral Discovery

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention for its diverse pharmacological properties, including potent antiviral activity.[1] The unique physicochemical characteristics of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive scaffold for designing molecules that can effectively interact with viral or host cell targets.[1]

This technical guide focuses on the strategic application of a specific pyridazine-based building block, 6-Chloro-5-methylpyridazin-3-amine (1) , in the design and development of novel antiviral drug candidates. This compound offers two key reactive sites for chemical modification: a nucleophilic amino group at the 3-position and a halogenated site at the 6-position, which is amenable to a variety of cross-coupling reactions. This dual functionality allows for the systematic generation of diverse chemical libraries, a cornerstone of modern drug discovery.

Chemical Profile of this compound (1)

A thorough understanding of the starting material is paramount for its effective utilization in a research and development setting.

PropertyValue
CAS Number 66346-87-0
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Solid
Key Reactive Sites 3-amino group, 6-chloro substituent

Strategic Derivatization for Lead Generation: A Workflow

The core strategy for leveraging this compound in antiviral drug design revolves around the systematic exploration of chemical space through derivatization at its two reactive centers. This process, often guided by computational modeling and structure-activity relationship (SAR) studies, aims to identify novel compounds with potent and selective antiviral activity.

G cluster_0 Lead Generation Workflow cluster_1 Derivatization Strategies start This compound (1) c6_mod C6 Position Modification (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) start->c6_mod Functionalization n3_mod N3 Position Modification (e.g., Acylation, Alkylation, Reductive Amination) start->n3_mod Functionalization library Diverse Chemical Library c6_mod->library n3_mod->library screening Antiviral Screening (In vitro and Cell-based Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A logical workflow for antiviral drug discovery starting from this compound.

Protocols for Chemical Synthesis: Building a Diverse Library

The versatility of this compound allows for the application of a wide range of synthetic transformations. The following protocols provide detailed, step-by-step methodologies for key derivatization reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the introduction of aryl or heteroaryl moieties at the 6-position, a common strategy to explore interactions with hydrophobic pockets in viral proteins.

Objective: To synthesize 6-aryl-5-methylpyridazin-3-amine derivatives.

Materials:

  • This compound (1)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-methylpyridazin-3-amine.

Causality behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the cross-coupling reaction. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and promote the reaction. Potassium carbonate is the base required for the transmetalation step of the Suzuki-Miyaura catalytic cycle. A mixture of dioxane and water is a common solvent system that ensures the solubility of both organic and inorganic reagents.

Protocol 2: N-Acylation of the 3-Amino Group

This protocol details the modification of the amino group to introduce amide functionalities, which can participate in hydrogen bonding with the target protein.

Objective: To synthesize N-(6-chloro-5-methylpyridazin-3-yl)amide derivatives.

Materials:

  • This compound (1)

  • Acyl chloride or carboxylic acid anhydride (1.1 equivalents)

  • Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the base (1.5 mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with the organic solvent (2 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield the desired N-acylated product.

Application in Antiviral Screening and Assay Development

Once a library of derivatives is synthesized, the next critical step is to evaluate their antiviral activity. The choice of assays will depend on the target virus.

General Antiviral Screening Workflow

G cluster_0 Antiviral Screening Cascade compound_library Synthesized Pyridazine Library cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) compound_library->cytotoxicity primary_screen Primary Antiviral Screen (e.g., Plaque Reduction Assay, CPE Inhibition Assay) compound_library->primary_screen dose_response Dose-Response and EC₅₀ Determination primary_screen->dose_response moa Mechanism of Action Studies (e.g., Polymerase Inhibition, Protease Assay) dose_response->moa lead_compounds Lead Compounds moa->lead_compounds

Caption: A tiered approach for screening synthesized compounds for antiviral activity.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This cell-based assay is a gold standard for quantifying the inhibition of viral replication.[2]

Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza Virus)

  • Target virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO (serial dilutions)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 96-well plates

Procedure:

  • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Studies: Elucidating the Molecular Target

Identifying the molecular target of active compounds is crucial for lead optimization. Pyridazine derivatives have been reported to inhibit various viral enzymes.[3] For instance, some act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[3]

Example: Targeting Viral Polymerase

A potential mechanism of action for antiviral pyridazine derivatives is the inhibition of the viral polymerase, thereby halting the replication of the viral genome.

G cluster_0 Viral Polymerase Inhibition Pathway virus Virus Entry uncoating Uncoating virus->uncoating genome Viral RNA Genome uncoating->genome polymerase RNA-dependent RNA Polymerase (RdRp) genome->polymerase replication Genome Replication polymerase->replication Catalyzes progeny Progeny Virions replication->progeny pyridazine Pyridazine Derivative pyridazine->polymerase Inhibits

Caption: A simplified diagram illustrating the inhibition of viral replication by targeting the RNA-dependent RNA polymerase.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the design and synthesis of novel antiviral agents. Its dual reactive sites allow for the creation of large and diverse chemical libraries through well-established synthetic protocols. The strategic combination of chemical synthesis, robust antiviral screening, and detailed mechanism of action studies, as outlined in this guide, provides a clear and effective pathway for the identification of promising lead compounds. Future efforts in this area should focus on integrating computational methods, such as pharmacophore modeling and molecular docking, to guide the rational design of more potent and selective pyridazine-based antiviral drugs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine.
  • Wang, H., Xiao, J., Gao, D., Zhang, X., Yan, H., Gong, Z., Sun, T., & Li, S. (2011). Pharmacophore-based design, synthesis, and biological evaluation of novel chloro-pyridazine piperazines as human rhinovirus (HRV-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1465–1468.
  • Flefel, E. M., Tantawy, W. A., El-Sofany, W. I., El-Shahat, M., El-Sayed, A. A., & Abd-elshafy, D. N. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules (Basel, Switzerland), 22(1), 148.
  • Flefel, E. M., Tantawy, W. A., El-Sofany, W. I., El-Shahat, M., El-Sayed, A. A., & Abd-elshafy, D. N. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148. [Link]

  • Flefel, E. M., Tantawy, W. A., El-Sofany, W. I., El-Shahat, M., El-Sayed, A. A., & Abd-elshafy, D. N. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine scaffold is a privileged motif in medicinal chemistry and materials science, valued for its unique electronic properties and hydrogen bonding capabilities.[1] Specifically, 6-Chloro-5-methylpyridazin-3-amine serves as a versatile building block for the synthesis of complex molecules in pharmaceutical manufacturing.[2] Its structure features a reactive C-Cl bond, an electron-donating amine group, and a methyl group, which collectively influence its reactivity. Palladium-catalyzed cross-coupling reactions provide a powerful and precise toolkit for the derivatization of this core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4]

This guide provides an in-depth analysis and detailed protocols for key palladium-catalyzed cross-coupling reactions involving this compound. We will explore the causality behind experimental choices, from ligand and base selection to reaction setup, to empower researchers in drug discovery and chemical synthesis to achieve optimal outcomes.

Challenges and Strategic Considerations

The successful functionalization of this compound requires careful consideration of its inherent chemical properties:

  • Lewis Basicity: The pyridazine nitrogens and the exocyclic amine can coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, making the choice of an appropriate ligand crucial to maintain catalytic activity.[5]

  • Substrate Electronics: The pyridazine ring is electron-deficient, which generally facilitates the oxidative addition of palladium to the C-Cl bond.[6] However, the electron-donating amine group can modulate this reactivity.

  • Steric Hindrance: The methyl group adjacent to the chlorine atom introduces steric bulk that can influence the rate of oxidative addition and subsequent steps in the catalytic cycle. This necessitates the use of sterically demanding phosphine ligands to promote efficient coupling.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[9][10] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of the pyridazine. This is followed by a transmetalation step, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9] The base is critical for activating the boronic acid to facilitate transmetalation.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex [Ar-Pd(II)-Cl]L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'B(OH)₃]⁻ pd_biaryl [Ar-Pd(II)-Ar']L₂ transmetalation->pd_biaryl base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv.)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2 equiv.) and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Dioxane/H₂O) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). It is crucial to thoroughly degas the solvents to prevent catalyst oxidation and homocoupling of the boronic acid.[11]

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methylpyridazin-3-amine.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ.
Ligand PPh₃, dppfTriphenylphosphine is a standard, effective ligand. Dppf is a bidentate ligand often effective for heteroaromatic substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Inorganic bases are required to activate the boronic acid.[10] K₂CO₃ is a good starting point for its mildness.[12]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OAqueous mixtures are standard for Suzuki couplings, aiding in dissolving the inorganic base.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling amines with aryl halides.[13] This reaction is invaluable for synthesizing complex secondary and tertiary amines from the this compound core, a transformation that is otherwise challenging.

Mechanistic Insight

Similar to the Suzuki coupling, the cycle involves an oxidative addition of the Pd(0) catalyst to the C-Cl bond. An amine then coordinates to the resulting Pd(II) complex, and deprotonation by a strong base forms a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the C-N bond to yield the product and regenerate the Pd(0) catalyst.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[8][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex [Ar-Pd(II)-Cl]L oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord HNR'R'', Base pd_amido [Ar-Pd(II)-NR'R'']L amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is optimized for coupling with primary or secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: XPhos or RuPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equiv.)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and strong bases, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., Toluene).

  • Final Addition: Add the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vial tightly and heat the mixture to 90-110 °C with vigorous stirring outside the glovebox.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand XPhos, RuPhos, BrettPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands that are state-of-the-art for C-N coupling, promoting the crucial reductive elimination step.[17]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[14]
Solvent Toluene, Dioxane (anhydrous)Anhydrous, non-protic solvents are essential to prevent quenching the strong base and interfering with the catalyst.
Temperature 90-110 °CHigher temperatures are often needed to overcome the activation barrier for reductive elimination from the palladium-amido complex.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl halide.[18] This reaction introduces valuable alkynyl moieties that can serve as handles for further transformations, such as click chemistry or cyclization reactions.

Mechanistic Insight

The Sonogashira reaction typically involves a dual catalytic system.[18] The palladium cycle is similar to those previously described (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. Copper-free protocols have also been developed.[19]

Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl pd0->pd_complex Oxidative Addition (Ar-Cl) pd_alkynyl Ar-Pd(II)-C≡CR pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product product pd_alkynyl->product Product (Ar-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_complex To Pd Cycle

Caption: Interconnected catalytic cycles in a typical Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling

This protocol uses the common Pd/Cu co-catalyst system.

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 2.0 equiv.)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF). Then, add the amine base (e.g., TEA, 2.5 equiv.) followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water to remove amine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available, and effective palladium sources for Sonogashira couplings.[18]
Co-catalyst Copper(I) iodide (CuI)Essential in the classical Sonogashira for the formation of the copper acetylide intermediate, which accelerates transmetalation.[20]
Base TEA, DIPEAThe amine base serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[20]
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally used to ensure solubility of all reaction components.
Temperature 25-60 °CSonogashira couplings are often efficient at or near room temperature, a significant advantage of the method.

References

Application Notes and Protocols for the Pharmacokinetic Characterization of Novel 6-Chloro-5-methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 6-Chloro-5-methylpyridazin-3-amine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions, improve aqueous solubility, and fine-tune pharmacokinetic profiles.[1][2] Specifically, the 3-aminopyridazine moiety is a core component of several approved drugs, including the monoamine oxidase inhibitor Minaprine, the GnRH receptor antagonist Relugolix, and the TYK2 inhibitor Deucravacitinib, underscoring its therapeutic relevance.[3] The this compound scaffold offers a versatile platform for the development of novel therapeutics. The introduction of chloro and methyl substituents can significantly modulate a compound's lipophilicity, metabolic stability, and target engagement.[4][5] Understanding the pharmacokinetic (PK) behavior of drug candidates derived from this scaffold is paramount for their successful translation from bench to bedside.

This document provides a comprehensive guide to the pharmacokinetic characterization of novel compounds based on the this compound scaffold. It offers detailed protocols for essential in vitro and in vivo studies, explains the scientific rationale behind experimental choices, and presents representative data to guide researchers in their drug development endeavors.

I. Predicted Pharmacokinetic Profile and Key Considerations

Based on the analysis of structurally related 3-aminopyridazine drugs, we can anticipate a general pharmacokinetic profile for derivatives of the this compound scaffold.

Table 1: Representative Pharmacokinetic Parameters of Approved 3-Aminopyridazine-Containing Drugs

ParameterRelugolix[6][7]Deucravacitinib[5][8]Minaprine[9][10]
Route of Administration OralOralOral
Tmax (hours) ~2.251.5 - 2.3Rapid
Bioavailability (%) ~12~99Low (~5% in rats)
Terminal Half-life (hours) ~60.8~102 - 2.5
Protein Binding (%) 68 - 71--
Major Metabolizing Enzymes CYP3A4/5, CYP2C8-CYP4502D (likely CYP2D6)[11]
Primary Excretion Route Feces (81%)Urine (13% unchanged), Feces (26% unchanged)-

Causality Behind Expected Pharmacokinetic Behavior:

  • Absorption: The 3-aminopyridazine core generally allows for good membrane permeability, suggesting that oral absorption is a viable route. However, the overall physicochemical properties of the derivative, such as solubility and lipophilicity, will be critical determinants of bioavailability.

  • Distribution: The extent of plasma protein binding will influence the volume of distribution and the concentration of free, pharmacologically active drug.

  • Metabolism: The pyridazine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][7] The chloro and methyl groups on the scaffold are key sites for potential biotransformation.

  • Excretion: The route and rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.

II. Predicted Metabolic Pathways

The metabolic fate of a drug candidate is a critical factor in its safety and efficacy profile. For derivatives of the this compound scaffold, several metabolic pathways are plausible.

Diagram 1: Predicted Metabolic Pathways

Metabolic Pathways Parent This compound Derivative Oxidation_Methyl Oxidation of Methyl Group Parent->Oxidation_Methyl CYP-mediated Oxidation_Ring Oxidation of Pyridazine Ring Parent->Oxidation_Ring CYP-mediated Dechlorination Dechlorination Parent->Dechlorination CYP-mediated Glucuronidation Glucuronidation Oxidation_Methyl->Glucuronidation UGTs Oxidation_Ring->Glucuronidation UGTs Sulfation Sulfation Oxidation_Ring->Sulfation SULTs Dechlorination->Glucuronidation UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for this compound derivatives.

Scientific Rationale for Predicted Pathways:

  • Oxidation of the Methyl Group: The methyl group is a common site for oxidation by CYP enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.[12]

  • Oxidation of the Pyridazine Ring: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. The carbon atoms of the ring are also susceptible to hydroxylation.[1][7]

  • Dechlorination: While often a minor pathway, oxidative dechlorination can occur, catalyzed by CYP enzymes. This involves the replacement of the chlorine atom with a hydroxyl group.[2]

  • Phase II Conjugation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to form more water-soluble and readily excretable products.

III. Experimental Protocols

The following protocols provide a framework for the comprehensive pharmacokinetic evaluation of novel this compound derivatives.

A. In Vitro Metabolic Stability Assessment

Rationale: To determine the intrinsic clearance of a compound and predict its hepatic clearance in vivo. This assay provides an early indication of a compound's metabolic lability.

Diagram 2: In Vitro Metabolic Stability Workflow

Metabolic Stability Workflow Start Prepare Compound Stock Solution Incubation Incubate with Liver Microsomes or Hepatocytes + NADPH Start->Incubation Quench Quench Reaction at Time Points Incubation->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Data Calculate Half-life and Intrinsic Clearance Analysis->Data

Caption: Workflow for determining in vitro metabolic stability.

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Liver Microsomes (Human, Rat, Mouse): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

    • Quenching Solution: Acetonitrile containing an internal standard (a structurally similar compound with stable isotope labeling is preferred).

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C for 5 minutes.

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to the cold quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

B. Bioanalytical Method Development and Validation using LC-MS/MS

Rationale: To develop a robust and reliable method for the quantitative determination of the test compound in biological matrices (e.g., plasma, urine). This is essential for accurate pharmacokinetic analysis. The method must be validated according to regulatory guidelines.[8][13]

Protocol:

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

    • Chromatographic Column: A reverse-phase C18 column is a good starting point for nitrogen-containing heterocyclic compounds.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for aminopyridazine derivatives.

  • Method Development:

    • Tuning and Optimization: Infuse a standard solution of the analyte and internal standard into the mass spectrometer to optimize the MRM transitions (precursor and product ions) and collision energies.

    • Chromatographic Optimization: Develop a gradient elution method to achieve good separation of the analyte from endogenous matrix components and ensure a short run time.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method. Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Use a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the analyte from the aqueous plasma.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. Use a sorbent that retains the analyte while allowing interfering substances to be washed away.

  • Method Validation (as per FDA Guidance[8][13]):

    • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte and internal standard.

    • Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The curve should be linear over the expected concentration range.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Recovery: Evaluate the efficiency of the extraction procedure.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

C. In Vivo Pharmacokinetic Study in Rodents

Rationale: To determine the pharmacokinetic profile of the compound in a living organism, providing key parameters such as clearance, volume of distribution, half-life, and bioavailability.[6]

Diagram 3: In Vivo Pharmacokinetic Study Workflow

InVivo PK Workflow Dosing Administer Compound (IV and PO) to Animal Models Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Drug Concentration in Plasma using Validated LC-MS/MS Method Processing->Analysis Calculation Calculate Pharmacokinetic Parameters Analysis->Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol:

  • Animal Model:

    • Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Ensure animals are healthy and acclimated to the facility.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via a cannulated vein (e.g., tail vein). This allows for the determination of absolute bioavailability.

    • Oral (PO) Administration: Administer a single dose via oral gavage.

    • The dose level should be based on efficacy and toxicology data.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a cannulated artery or via sparse sampling from different animals at each time point.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

IV. Conclusion

The systematic evaluation of the pharmacokinetic properties of novel drug candidates derived from the this compound scaffold is a critical component of the drug discovery and development process. The protocols and insights provided in this document offer a robust framework for researchers to characterize the ADME properties of their compounds, enabling data-driven decisions and facilitating the identification of candidates with optimal pharmacokinetic profiles for further development.

V. References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cailleux, A., Leguay, D., Wartel, R., Patay, M., & Allain, P. (1982). [Pharmacokinetics of Minaprine in Human After Single Oral Dose (Author's Transl)]. Therapie, 37(1), 45–51. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • ORGOVYX (relugolix) tablets, for oral use. (2020). FDA. [Link]

  • Deucravacitinib. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Minaprine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Lolla, S., & Gubbiyappa, K. S. (2023). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATION OF RELUGOLIX IN PLASMA SAMPLES BY LC-MS/MS: APPLICATION TO BIOAVAILABILITY STUDY IN RABBITS. ResearchGate. [Link]

  • Medscape. Orgovyx (relugolix) dosing, indications, interactions, adverse effects, and more. [Link]

  • Borchert, H. H., Pfeifer, S., Helbig, B., Franke, P., & Heinisch, G. (1989). [Biotransformation of pyridazines. 1. Pyridazine and 3-methylpyridazine]. Pharmazie, 44(9), 625–630. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • J. C. BIZIERE, K., J. P. KAN, J. P., J. J. SOUILHAC, J., J. M. DECUYPER, J., & C. G. WERMUTH, C. (1985). Disposition and Metabolism of Minaprine in the Rat. Drug Metabolism and Disposition, 13(1), 47-51. [Link]

  • MIMS. Minaprine: Uses, Dosage, Side Effects and More. [Link]

  • Tao, J., Kang, Y., Xue, Z. Y., Wang, Y. T., Zhang, Y., Chen, Q., ... & Zhu, W. (2021). The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. Frontiers in Chemistry, 9, 785084. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Kostiainen, R., & Sikanen, T. (2019). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Journal of Heterocyclic Chemistry, 56(8), 2269-2276. [Link]

  • Hall, M. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12435-12463. [Link]

  • Ogata, M. (1963). PYRIDAZINES. V. THE REACTION OF METHYL SUBSTITUTED 4-NITROPYRIDAZINE 1-OXIDES WITH ACETYL CHLORIDE. Chemical & Pharmaceutical Bulletin, 11(12), 1511-1516. [Link]

  • Fang, J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 182, 111627. [Link]

  • Kumar, A., & Singh, R. K. (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advanced Engineering and Management, 8(10), 1-15. [Link]

  • Van Dyke, R. A., & Gandolfi, A. J. (1976). Dechloriation mechanisms of chlorinated olefins. Environmental Health Perspectives, 17, 121–124. [Link]

  • Special Issue "Recent Advances: Heterocycles in Drugs and Drug Discovery". (2024). MDPI. [Link]

  • Mentzel, J., & Pützer, B. M. (2022). Methyl Group Metabolism in Differentiation, Aging, and Cancer. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • Ma, J., Rixey, W. G., & Alvarez, P. J. J. (2022). Cometabolism of Chlorinated Volatile Organic Compounds and 1,4-Dioxane in Groundwater. Water, 14(19), 3123. [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Mu, Y., et al. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins. Toxics, 10(12), 768. [Link]

  • Benzene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving substituted pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important class of nitrogen-containing heterocycles. Pyridazines are a common scaffold in medicinal chemistry, but their successful incorporation via Suzuki coupling is often challenging due to their unique electronic properties.

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and achieve optimal results in your experiments.

The Challenge of Pyridazines in Suzuki Coupling

The electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms introduce specific challenges not always encountered with other aromatic systems. The nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This interaction can significantly impact the efficiency of the catalytic cycle. Furthermore, the electronic properties of the pyridazine ring can influence the oxidative addition and reductive elimination steps, requiring careful optimization of reaction conditions.[2]

This guide will address these challenges in a practical question-and-answer format, providing you with the expertise to confidently troubleshoot your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with a chloropyridazine is sluggish or fails completely. What are the likely causes and how can I improve the yield?

A1: Low reactivity of chloro-heterocycles is a common issue. Here’s a breakdown of potential causes and solutions:

Underlying Cause: Chloro-heterocycles, like chloropyridazines, are generally less reactive than their bromo or iodo counterparts in the oxidative addition step of the Suzuki catalytic cycle.[3] The carbon-chlorine bond is stronger and requires a more active catalyst to break. The electron-deficient nature of the pyridazine ring can further complicate this step.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective.[4]

    • Switch to Bulky, Electron-Rich Ligands: These ligands promote the oxidative addition of less reactive aryl chlorides. They also help to prevent catalyst deactivation by shielding the palladium center from coordination with the pyridazine nitrogen.[5]

    • Consider Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in situ, which can be beneficial when dealing with potentially inhibitory substrates.[5][6]

  • Choice of Base: The base plays a crucial role in the transmetalation step and can influence the overall reaction rate.

    • Stronger Bases: For less reactive chlorides, stronger bases are often required.

    • Screening Bases: If you are using a common base like Na₂CO₃, consider screening K₃PO₄, Cs₂CO₃, or KF. The choice of base can be empirical, and a small screen can often identify the optimal conditions for your specific substrates.[7][8]

  • Solvent System: The solvent can impact the solubility of your reagents and the stability of the catalytic species.

    • Polar Aprotic Solvents: Solvents like dioxane, DMF, or DME, often with the addition of water, are commonly used.[9][10] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

    • Biphasic vs. Monophasic: A biphasic system (e.g., toluene/water) can sometimes be effective, but ensuring adequate mixing is crucial.[11]

  • Reaction Temperature: Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners. If you are running the reaction at a lower temperature, consider increasing it to reflux.

Q2: I am observing significant amounts of protodeboronation of my pyridazine boronic acid. How can I prevent this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[5] Here’s how to mitigate it:

Underlying Cause: The electron-withdrawing nature of the pyridazine ring makes the carbon-boron bond more susceptible to cleavage by proton sources in the reaction mixture, such as water or alcohols.

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[12] You can either use the pre-formed ester or generate it in situ.

  • Anhydrous Conditions: While some water is often necessary for the base to function effectively, excessive water can promote protodeboronation. Using anhydrous solvents and carefully dried reagents can help. If using an aqueous base, using the minimum amount required can be beneficial.

  • Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation.

    • Less Nucleophilic Bases: Bases like K₃PO₄ are often a good choice.

    • Fluoride Sources: In some cases, using KF as the base can suppress protodeboronation, although it may lead to slower reaction rates.[8][13]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Q3: My reaction with a di-substituted pyridazine is giving me a mixture of mono- and di-coupled products. How can I control the selectivity?

A3: Achieving regioselectivity in the coupling of di-substituted pyridazines is a significant challenge, but it can often be controlled by judicious ligand selection.

Underlying Cause: The relative reactivity of the two positions on the pyridazine ring is influenced by both electronic and steric factors. For example, in 3,5-dichloropyridazine, the C3 position is electronically more activated for oxidative addition than the C5 position.[14]

Ligand-Directed Selectivity: Research has shown that the choice of phosphine ligand can dramatically influence the site-selectivity of the coupling.[14][15]

  • For Coupling at the More Reactive Position (e.g., C3 in 3,5-dichloropyridazine): Electron-deficient bidentate ligands, such as DPPF, have been shown to favor coupling at the more electronically activated position.[14]

  • For Coupling at the Less Reactive Position (e.g., C5 in 3,5-dichloropyridazine): Electron-rich monodentate ligands, such as Q-Phos, can reverse the selectivity and favor coupling at the less reactive site.[14]

Experimental Protocol for Ligand-Controlled Regioselective Suzuki Coupling of 3,5-Dichloropyridazine:

  • C3-Selective Coupling:

    • To a reaction vessel, add 3,5-dichloropyridazine (1.0 equiv), the desired boronic acid (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and DPPF (5 mol%).

    • Add K₃PO₄ (2.0 equiv) as the base.

    • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add degassed dioxane and a small amount of water (e.g., 10:1 dioxane:water).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • C5-Selective Coupling:

    • Follow the same procedure as above, but substitute DPPF with an electron-rich monodentate ligand like Q-Phos (5 mol%).

Data Presentation: Ligand Effects on Regioselectivity

Ligand TypeExample LigandPreferred Coupling Site (in 3,5-dichloropyridazine)
Electron-Deficient BidentateDPPFC3 (more reactive site)[14]
Electron-Rich MonodentateQ-PhosC5 (less reactive site)[14]
Electron-Rich BidentateDTBPFC5 (less reactive site)[14]
Biaryl MonophosphineRuPhosPredominantly bis-coupling[14]
Q4: I am observing homocoupling of my boronic acid. What causes this and how can I minimize it?

A4: Homocoupling is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid.[5]

Underlying Cause: The presence of oxygen in the reaction mixture can promote the homocoupling of boronic acids, often catalyzed by Pd(II) species.[3]

Troubleshooting Steps:

  • Thorough Degassing: It is crucial to thoroughly degas your reaction mixture and solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.

  • Use of High-Purity Reagents: Ensure that your palladium source and other reagents are of high purity and have not been exposed to air for extended periods.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Visualizing the Suzuki Catalytic Cycle

To better understand the key steps in the Suzuki coupling reaction, the following diagram illustrates the generally accepted catalytic cycle.

Suzuki_Coupling_Cycle Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References
  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. J. Org. Chem.2013 , 78, 7758–7763. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic-Chemistry.org. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Effect of solvent on the Suzuki reaction a . ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Amino Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Buchwald-Hartwig amination reactions involving amino pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging, yet vital, nitrogen-rich heterocycles. The unique electronic properties and coordinating nature of the pyridazine ring introduce specific hurdles not always encountered with simpler aryl systems. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My reaction shows no product formation, and I recover my starting materials. What are the likely causes and how can I fix it?

This is a common and frustrating issue, often pointing to a failure in the catalytic cycle's initiation or a deactivated catalyst.

Potential Cause 1: Catalyst Inhibition/Deactivation by the Amino Pyridazine

The pyridazine ring contains two nitrogen atoms in close proximity, which can act as strong chelating ligands for the palladium center. This coordination can inhibit the initial oxidative addition step or deactivate the catalyst entirely, preventing it from participating in the reaction.[1][2]

Suggested Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and promote the desired catalytic activity over catalyst inhibition.[3] Bulky, electron-rich biarylphosphine ligands are often the first choice.

    • Rationale: These ligands are sterically demanding, which favors the formation of a monoligated palladium species. This steric bulk helps to prevent the bidentate coordination of the pyridazine substrate, keeping the catalyst active.[3]

    • Recommended Ligands: Start with ligands from the Buchwald biarylphosphine family, such as RuPhos or BrettPhos.[4] Josiphos-type ferrocene ligands have also shown promise for coupling challenging heteroaryl chlorides.[5]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium pre-catalyst (e.g., RuPhos Pd G3).

    • Rationale: Pre-catalysts are air-stable and designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation. This can lead to more reproducible results, especially with challenging substrates that can interfere with in situ catalyst formation.

Question 2: I'm observing significant hydrodehalogenation of my aryl halide, leading to low yields of the desired product. What's causing this and how can I minimize it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a frequent side reaction that competes with the desired C-N bond formation.

Potential Cause: Competing β-Hydride Elimination

This side reaction can occur from a palladium-amido intermediate.[3] While more common with primary amines, the specific electronic nature of the amino pyridazine can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination (side product).

Suggested Solutions:

  • Optimize the Ligand: As with catalyst deactivation, bulky, electron-rich ligands can accelerate the rate of reductive elimination, kinetically favoring the desired product pathway over β-hydride elimination.[3] Ligands like BrettPhos and RuPhos are specifically designed to minimize this side reaction.

  • Base Selection: The choice of base can influence the concentration and reactivity of palladium hydride species that may be involved in hydrodehalogenation pathways. While strong bases are often necessary, switching to a slightly weaker or more sterically hindered base can sometimes mitigate this issue. For instance, if using NaOtBu, consider switching to LHMDS or K₃PO₄.

  • Temperature Control: Lowering the reaction temperature may slow down the rate of β-hydride elimination more than the rate of reductive elimination. If your reaction is running at a high temperature (e.g., 110 °C), try reducing it to 80-90 °C and monitor the product-to-side-product ratio.

Question 3: My reaction is sluggish and incomplete, even after extended reaction times. How can I improve the reaction rate?

Slow reaction kinetics can be attributed to several factors, particularly the inherent reactivity of the coupling partners.

Potential Cause 1: Poor Solubility

One of the most overlooked reasons for failed reactions is the poor solubility of reagents, particularly the inorganic base, in the reaction solvent.[6] If the base is not sufficiently soluble, it cannot effectively deprotonate the amine, which is a crucial step in the catalytic cycle.[7]

Suggested Solutions:

  • Solvent Screening: While toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions, they may not be optimal for all substrate combinations.[6] Consider screening other solvents such as THF, CPME, or t-BuOH. A mixture of solvents can also be beneficial.[6]

  • Base and Solvent Compatibility: Ensure your chosen base has some solubility in the reaction solvent. For example, Cs₂CO₃ has better solubility in THF than in toluene.

Potential Cause 2: Steric Hindrance

Significant steric bulk on either the aryl halide or the amino pyridazine can slow down the reaction rate by impeding the approach of the coupling partners to the palladium center.[8][9]

Suggested Solutions:

  • Ligand Tuning: For sterically demanding substrates, ligands with different steric profiles may be necessary. For instance, if a highly bulky ligand like tBuXPhos is giving slow conversion, a slightly less bulky but still electron-rich ligand like SPhos might offer a better balance.[10]

  • Increase Temperature: For sterically hindered couplings, higher temperatures (within the stability limits of your substrates) are often required to overcome the activation energy barrier.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium source and ligand combination to start with for an amino pyridazine coupling?

For a starting point, a combination of a biarylphosphine ligand with a palladium pre-catalyst is highly recommended. A good initial screen would involve RuPhos Pd G3 or BrettPhos Pd G3 . These pre-catalysts are air-stable and generally provide high activity for challenging heteroaromatic amines.

Q2: Which base should I choose?

The choice of base is critical and depends on the pKa of the amino pyridazine and the sensitivity of your substrates to basic conditions.

  • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common first choice due to its high basicity.

  • For base-sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, although they may require higher temperatures or longer reaction times.[11]

  • In some cases, soluble organic bases like DBU in combination with an inorganic salt have been used successfully.[12]

Q3: My aryl halide is an aryl chloride. Are there any special considerations?

Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[13]

  • Ligand Choice: For aryl chlorides, highly electron-rich and sterically demanding ligands are essential to promote oxidative addition. N-heterocyclic carbene (NHC) ligands, in the form of PEPPSI-type pre-catalysts, have shown high efficiency for the amination of aryl chlorides.[11][14] Bulky biarylphosphine ligands like BrettPhos are also excellent choices.

  • Reaction Conditions: Higher temperatures and sometimes higher catalyst loadings may be necessary compared to reactions with aryl bromides.

Q4: Can I run this reaction open to the air?

While some modern pre-catalysts show remarkable stability, Buchwald-Hartwig reactions are generally sensitive to oxygen. The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air. It is strongly recommended to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for consistent and reproducible results.

Part 3: Data & Visualization

Table 1: Recommended Starting Conditions for Ligand and Base Screening
ParameterCondition A (Aggressive)Condition B (Moderate)Condition C (Mild/Base-Sensitive)
Pd Pre-catalyst RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)
Ligand:Pd Ratio 1.5:1 to 2:11.5:1 to 2:11.5:1 to 2:1
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-DioxaneTHFt-Amyl alcohol
Temperature 100-110 °C80-90 °C80 °C
Diagram 1: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the C-N cross-coupling reaction. Problems often arise when one of these steps is inhibited.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  Oxidative  Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange De-protonation De-protonation Amine Coordination->De-protonation Base Mediated Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-X Ar-X Ar-X->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Base Base Base->De-protonation

Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Amino Pyridazine Coupling

This flowchart provides a logical sequence of steps to diagnose and solve common reaction failures.

Troubleshooting_Flowchart Start Reaction Failure: No/Low Conversion Check_Catalyst Is Catalyst Inhibition Likely? Start->Check_Catalyst Change_Ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) Use Pre-catalyst Check_Catalyst->Change_Ligand Yes Check_Solubility Are Reagents Soluble? Check_Catalyst->Check_Solubility No Success Reaction Successful Change_Ligand->Success Change_Solvent Screen Solvents (THF, t-BuOH, Dioxane) Check_Solubility->Change_Solvent No Check_Side_Product Observe Hydrodehalogenation? Check_Solubility->Check_Side_Product Yes Change_Solvent->Success Optimize_Conditions Lower Temperature Change Base (e.g., K3PO4) Check_Side_Product->Optimize_Conditions Yes Check_Side_Product->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting failed reactions.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination of an Aryl Halide with an Amino Pyridazine

Note: This is a general starting point. Optimization of ligand, base, solvent, and temperature will likely be necessary.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the amino pyridazine (1.2 equiv), the chosen phosphine ligand (see Table 1), and the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution in the aryl halide) via syringe. Then, add the base (e.g., NaOtBu, 1.5 equiv) as a solid under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). N-Heterocyclic Carbenes in Organometallic Catalysis. John Wiley & Sons. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2568. [Link]

  • ResearchGate. (2019). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • ResearchGate. (2021). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Wiley Online Library. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-5-methylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Synthetic Issues and Solutions

During the synthesis of this compound, which typically proceeds via the nucleophilic aromatic substitution of 3,6-dichloro-4-methylpyridazine with an ammonia source, several common issues can arise. This guide will help you identify and resolve these problems.

Issue 1: Low Yield of the Desired Product

A lower than expected yield of this compound is a frequent challenge. The root causes can often be traced to reaction conditions or the quality of starting materials.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The amination reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the planned reaction time, consider extending the duration or cautiously increasing the temperature. Ensure vigorous stirring, especially in heterogeneous mixtures.
Suboptimal Temperature The temperature for the amination is critical. If it's too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of byproducts.The optimal temperature can vary depending on the solvent and ammonia source used. A typical range for amination of dichloropyridazines is between 100-150°C in a sealed vessel to maintain pressure.[1] A systematic temperature optimization study is recommended for your specific setup.
Poor Quality Starting Material Impurities in the 3,6-dichloro-4-methylpyridazine can interfere with the reaction. The primary precursor, 4-methyl-1,2-dihydropyridazine-3,6-dione, can be a source of impurities if not properly purified.[2]Ensure the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. If necessary, recrystallize the 3,6-dichloro-4-methylpyridazine before use.
Inefficient Ammonia Source The choice and concentration of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonia gas) can significantly impact the reaction rate and yield.For laboratory-scale synthesis, using a solution of ammonia in a solvent like methanol or 1,4-dioxane in a sealed tube is often effective. Ensure the molar excess of ammonia is sufficient to drive the reaction forward, typically a 5-10 fold excess.
Issue 2: Presence of Significant Impurities in the Crude Product

The identification and elimination of byproducts are crucial for obtaining high-purity this compound. Below are the most common byproducts and strategies to mitigate their formation.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation and Removal
3,6-diamino-4-methylpyridazine This byproduct results from the substitution of both chlorine atoms on the pyridazine ring by ammonia. This is more likely to occur with prolonged reaction times, high temperatures, or a large excess of the ammonia source.To minimize its formation, carefully control the reaction time and temperature. A smaller excess of ammonia can also be beneficial. This byproduct is generally more polar than the desired product and can often be separated by column chromatography on silica gel.
6-Hydroxy-5-methylpyridazin-3-amine This impurity arises from the hydrolysis of the starting material or the product, where a chlorine atom is replaced by a hydroxyl group. This is more prevalent when using aqueous ammonia at high temperatures.To reduce hydrolysis, consider using anhydrous ammonia sources, such as a solution of ammonia in an organic solvent. If aqueous ammonia must be used, lower reaction temperatures and shorter reaction times are advisable. The increased polarity of the hydroxyl group facilitates separation by column chromatography.
Unreacted 3,6-dichloro-4-methylpyridazine Incomplete reaction will leave the starting material in your crude product.As mentioned in Issue 1, optimize reaction conditions (time, temperature, ammonia concentration) to drive the reaction to completion. Unreacted starting material is less polar than the aminated products and can be readily separated by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct synthetic pathway is the regioselective nucleophilic aromatic substitution of 3,6-dichloro-4-methylpyridazine with an ammonia source. The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 3-position, leading to the desired product. The starting material, 3,6-dichloro-4-methylpyridazine, is typically synthesized from 4-methyl-1,2-dihydropyridazine-3,6-dione by reaction with a chlorinating agent like phosphoryl chloride (POCl₃).[2]

Q2: How can I effectively monitor the progress of the amination reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and major byproducts. The product, being an amine, should be more polar than the starting dichloro compound. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.

Q3: What are the best practices for purifying the final product?

A3: The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the excess ammonia is carefully removed. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column with a gradient elution of hexanes and ethyl acetate is commonly used.

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended. This will yield the product as a crystalline solid.[2]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Handling Ammonia: Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. When using ammonia solutions, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Pressure Reactions: The amination is often carried out in a sealed vessel at elevated temperatures, which can generate significant pressure. Use a pressure-rated reaction vessel and ensure it is in good condition. A blast shield is also recommended.

  • Phosphoryl Chloride: If you are synthesizing the starting material, be aware that phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dichloro-4-methylpyridazine

This protocol is adapted from established procedures for the chlorination of pyridazinediones.[2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (10.0 eq).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The reaction should become a clear, homogeneous solution.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess phosphoryl chloride under reduced pressure.

  • Slowly and cautiously add the resulting residue to crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain pure 3,6-dichloro-4-methylpyridazine.

Protocol 2: Synthesis of this compound

This is a general procedure for the amination reaction.

  • To a pressure-rated sealed tube, add 3,6-dichloro-4-methylpyridazine (1.0 eq) and a solution of ammonia in methanol (7N, 5-10 eq).

  • Seal the tube tightly and heat the reaction mixture to 120-140°C in an oil bath behind a blast shield.

  • Maintain the temperature for 12-24 hours, monitoring the reaction by TLC if possible.

  • After the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube in a fume hood to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound.

Visualizations

Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_byproducts Common Byproducts SM1 4-Methyl-1,2-dihydropyridazine- 3,6-dione SM2 3,6-Dichloro-4-methylpyridazine SM1->SM2 POCl₃ Product This compound (Desired Product) SM2->Product NH₃ / Heat BP1 3,6-Diamino-4-methylpyridazine SM2->BP1 Excess NH₃ / High Temp. BP2 6-Hydroxy-5-methylpyridazin-3-amine SM2->BP2 H₂O / Heat BP3 Unreacted Starting Material SM2->BP3 Incomplete Reaction

Caption: Synthetic route to this compound and major byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Crude Product Analysis (TLC, HPLC, NMR) Purity Is Purity > 95%? Start->Purity Yield Is Yield Acceptable? Purity->Yield Yes Impurity_ID Identify Major Impurities Purity->Impurity_ID No End End: Final Product Yield->End Yes Yield->Impurity_ID No SM_Present Unreacted Starting Material? Impurity_ID->SM_Present Diamino Diamino Byproduct? SM_Present->Diamino No Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check NH₃ conc. SM_Present->Optimize_Reaction Yes Other_Imp Other Byproducts? Diamino->Other_Imp No Optimize_Conditions Optimize Conditions: - Decrease Time/Temp - Titrate NH₃ conc. Diamino->Optimize_Conditions Yes Purification Purification Strategy: - Column Chromatography - Recrystallization Other_Imp->Purification Yes Optimize_Reaction->Purification Optimize_Conditions->Purification Purification->Purity

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubChem. (n.d.). 3,6-Dichloro-4-methylpyridazine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Chloro-5-methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-chloro-5-methylpyridazin-3-amine and its derivatives. The methodologies and advice presented herein are synthesized from established practices for heterocyclic amines and are tailored to address the specific challenges posed by the pyridazine scaffold.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridazine ring, a halogen substituent, a methyl group, and a primary amine.[1][2][3][4] These functional groups confer a unique set of properties that must be considered during purification:

  • Basicity: The amine group at the 3-position makes the molecule basic. This is a critical factor in chromatography, as the basic nitrogen can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation.[5][6][7]

  • Polarity: The presence of nitrogen atoms in the pyridazine ring and the amine group makes the molecule polar.[8] This influences its solubility in various organic solvents.

  • Reactivity: While generally stable, the chloro-substituent can be susceptible to nucleophilic displacement under certain conditions, a factor to consider during prolonged heating or exposure to reactive solvents.

II. General Purification Workflow

A systematic approach to purification is crucial for achieving high purity and yield. The following workflow provides a general guideline for purifying this compound derivatives.

Purification Workflow crude Crude Product (Post-Synthesis) tlc_lcms Initial Purity Assessment (TLC, LC-MS) crude->tlc_lcms decision Purity > 95%? tlc_lcms->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No final_purity Final Purity Check (NMR, HPLC, LC-MS) recrystallization->final_purity chromatography->final_purity pure_product Pure Product final_purity->pure_product

Caption: General purification workflow for this compound derivatives.

III. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification?

A1: Always begin with a small-scale analysis of your crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for assessing the complexity of your mixture and for developing a solvent system for column chromatography.[5][9] Aim for a retention factor (Rf) of approximately 0.3 for your target compound to ensure good separation on a column.[5] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or LC-MS can provide a precise purity profile.[9][10]

Q2: My compound seems to be degrading on the silica gel column. What is happening?

A2: The acidic nature of silica gel can lead to the degradation of sensitive molecules.[6][7] The silanol groups on the silica surface are acidic and can interact strongly with the basic amine of your pyridazine derivative. This can sometimes catalyze decomposition, especially if the compound is heated by the exothermic process of solvent adsorption onto the silica. Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica by adding a small amount of a basic modifier like triethylamine to your eluent.[7][11]

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase chromatography is often an excellent choice for polar, basic compounds like this compound derivatives.[11] It avoids the issues associated with silica gel's acidity. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by ensuring the amine is protonated.

IV. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially when the crude material is of relatively high purity (>90%).

Q4: I'm not getting any crystals, even after cooling the solution. What should I do?

A4: Failure to crystallize is a common problem and can be due to several factors:

  • Solvent Choice: The solvent may be too good, keeping your compound fully dissolved even at low temperatures.[12] Conversely, a very poor solvent will cause the compound to "crash out" as an amorphous solid. An ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature.[12][13]

  • Supersaturation: Your solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to increase the compound's concentration.[12] Be cautious, as excessive supersaturation can lead to the formation of small, impure crystals or oiling out.[9]

  • Nucleation: Crystal growth requires an initial nucleation event.[12] You can induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound if you have one.[9]

Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too supersaturated.[9]

  • Solution: Try using a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[9] For pyridazine derivatives, common solvent systems for recrystallization include ethanol, isopropanol, or mixtures like acetone/hexanes.[12][14][15]

Decision Tree for Recrystallization Solvent Selection

Recrystallization Solvent Selection start Start: Dissolve small amount of crude in test solvent hot_soluble Is it soluble when hot? start->hot_soluble cold_insoluble Is it insoluble when cold? hot_soluble->cold_insoluble Yes poor_solvent Poor Solvent (Try another) hot_soluble->poor_solvent No good_solvent Good Single Solvent Candidate cold_insoluble->good_solvent Yes try_antisolvent Use as co-solvent with an anti-solvent cold_insoluble->try_antisolvent No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Protocol: General Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[11]

V. Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately to highly impure compounds.[5][16]

Q6: I am observing significant peak tailing or streaking of my compound on the silica gel column. What can I do?

A6: This is a classic problem when purifying basic compounds like your pyridazine derivative on acidic silica gel.[7][11] The basic amine interacts strongly with the acidic silanol groups, leading to a slow, uneven elution.

  • Solution 1: Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[5][17][18] This "neutralizes" the active sites on the silica, leading to symmetrical peaks.[6]

  • Solution 2: Alternative Stationary Phase: Use a different stationary phase. Amine-functionalized silica can be very effective for purifying basic compounds.[6][7] Alternatively, neutral or basic alumina can be used.

  • Solution 3: Dry Loading: Instead of dissolving your sample in a solvent and loading it, adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better resolution and sharper peaks.[11]

Q7: My compound is not eluting from the column, even with a very polar solvent system.

A7: If your compound is highly polar and basic, it might be irreversibly adsorbed onto the silica gel.

  • Solution: First, try flushing the column with a mobile phase containing a higher concentration of your basic modifier (e.g., 5% triethylamine in methanol). If this fails, it is a strong indication that normal-phase chromatography on silica is not suitable for your compound. In this case, reverse-phase chromatography is the recommended alternative.[11]

Table 1: Common Solvent Systems for Normal-Phase Chromatography
PolaritySolvent SystemModifier (for basic compounds)
Low to MediumHexanes / Ethyl Acetate0.5% Triethylamine
Medium to HighDichloromethane / Methanol0.5% Triethylamine
HighEthyl Acetate / Methanol1% Triethylamine
Protocol: Flash Column Chromatography with Basic Modifier
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that gives your target compound an Rf of ~0.3.[5] Prepare your mobile phase, adding 0.5% (v/v) triethylamine to the more polar solvent component.[11]

  • Column Packing: Pack a column with silica gel using your initial, low-polarity mobile phase.[9]

  • Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or your mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica.[11]

  • Elution: Run the column using positive pressure, gradually increasing the polarity of the mobile phase (gradient elution).[16]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

VI. Troubleshooting Guide: Preparative & Chiral HPLC

For achieving the highest purity or for separating enantiomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q8: How do I choose between normal-phase and reverse-phase preparative HPLC?

A8: The choice depends on the solubility and properties of your compound.

  • Normal-Phase HPLC: Can be used if your compound is soluble in less polar organic solvents like hexanes and isopropanol. Chiral separations of pyridazine derivatives have been successfully performed using normal-phase HPLC on columns like Chiralcel OJ and OF with hexane/ethanol/2-propanol mobile phases.[19]

  • Reverse-Phase HPLC: Generally more suitable for the polar and basic this compound scaffold.[11] It is excellent for removing non-polar impurities. A C18 column is a common starting point.[9]

Q9: My peaks are broad in reverse-phase HPLC. How can I improve the peak shape?

A9: Broad peaks in reverse-phase HPLC for basic compounds are often due to interactions with residual silanol groups on the stationary phase.

  • Solution: Add a modifier to your mobile phase.

    • Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent components of your mobile phase will protonate your amine, leading to sharper peaks.

    • Basic Modifier: If your compound is acid-sensitive, you can use a basic modifier like 0.1% triethylamine to improve peak shape.[18] Adjusting the mobile phase pH to two units above the amine's pKa can also be effective.[18]

Q10: I need to separate enantiomers of a chiral this compound derivative. Where do I start?

A10: Chiral separations require specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are a very common and effective choice for a wide range of compounds, including pyridazine derivatives.[19][20]

  • Method Development: Start by screening different CSPs with standard mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reverse phase). The choice of mobile phase and CSP is critical for achieving separation.[21] Document all parameters, including the column, mobile phase composition, flow rate, and temperature, for reproducibility.[11]

VII. References

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.

  • BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.

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  • Cheham Bouler Bag Oum Keltoum, et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.

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Technical Support Center: Catalyst Inhibition in Cross-Coupling of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the palladium-catalyzed cross-coupling of 6-Chloro-5-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter catalyst inhibition and other common issues when working with this electron-deficient, coordinating heterocyclic substrate. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

I. Understanding the Core Challenge: Why is This Substrate Difficult?

The primary difficulty with this compound lies in its inherent chemical nature. The pyridazine ring contains two nitrogen atoms which are Lewis basic. These nitrogen atoms can coordinate strongly to the palladium catalyst, acting as a "poison" that slows down or completely halts the catalytic cycle. This coordination can interfere with crucial steps like oxidative addition or reductive elimination, leading to low yields and reaction failure.[1][2] The presence of the amine group further complicates the electronic properties of the substrate.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working at all. What is the most likely cause?

A1: The most common culprit is catalyst inhibition by the pyridazine nitrogen atoms. The lone pairs on the nitrogens can bind to the Pd(0) or Pd(II) center, forming stable, off-cycle complexes that are catalytically inactive.[3][4][5] This prevents the catalyst from participating in the desired cross-coupling cycle. Another possibility is the poor quality of reagents, especially the boronic acid which can degrade via protodeboronation.[6]

Q2: I'm observing very low yields in my Buchwald-Hartwig amination. What should I check first?

A2: For Buchwald-Hartwig reactions, low yields with this substrate are often due to a combination of catalyst poisoning and suboptimal ligand choice. The ligand plays a critical role in shielding the palladium center and facilitating the catalytic cycle.[7] Standard ligands may not be effective enough to overcome the inhibitory effect of the pyridazine. Additionally, the choice and strength of the base are crucial and can significantly impact the reaction's success.[1][6]

Q3: I see a lot of starting material remaining, even after prolonged heating. Should I just increase the temperature?

A3: While increasing the temperature can sometimes help, it can also lead to catalyst decomposition (formation of palladium black) and degradation of your starting materials or product. A better first approach is to re-evaluate your catalyst system. For challenging substrates like this, a more active catalyst, often featuring a bulky, electron-rich phosphine ligand, is required to promote the difficult oxidative addition step.[6][8]

Q4: How do I know if my catalyst is being poisoned?

A4: A key indicator of catalyst poisoning is a reaction that starts but then stalls, leaving a mixture of starting material and product. You might also observe a color change in the reaction mixture, such as the formation of black precipitate (palladium black), which indicates catalyst decomposition. To confirm, you can run a control reaction with a simpler, non-coordinating substrate (e.g., 4-chloroanisole) using the same catalyst batch. If the control reaction works well, it strongly suggests that your pyridazine substrate is the issue.

III. Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental failures.

Guide 1: Troubleshooting Failed Suzuki-Miyaura Coupling

Problem: Low to no yield of the coupled product, with significant recovery of starting this compound.

G Pd0 Pd0 Inactive_Pd Inactive_Pd Pd0->Inactive_Pd Poisoning caption Fig 1. Desired catalytic cycle vs. catalyst inhibition.

Fig 1. Desired catalytic cycle vs. catalyst inhibition.

G start Low/No Yield in Suzuki Coupling q1 Are reagents high quality and anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ligand appropriate? a1_yes->q2 sol1 Use fresh, anhydrous solvents. Use high-purity boronic acid or a stable equivalent (e.g., MIDA boronate). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base optimal? a2_yes->q3 sol2 Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These shield the Pd center. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the catalyst loading sufficient? a3_yes->q4 sol3 Use a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. Avoid hydroxide bases which can promote protodeboronation. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Reaction Optimized a4_yes->end sol4 Increase catalyst loading to 2-5 mol%. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. a4_no->sol4 sol4->end caption Fig 2. Troubleshooting workflow for Suzuki coupling.

Fig 2. Troubleshooting workflow for Suzuki coupling.
ParameterStandard ConditionRecommended for Pyridazine SubstrateRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts ensure efficient generation of the active Pd(0) species.[1] Pd(PPh₃)₄ can be inefficient for challenging substrates.[6]
Ligand PPh₃XPhos, SPhos, RuPhos Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and sterically hinder substrate coordination to the metal center.[1][6]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-hydroxide bases are often more effective and minimize protodeboronation of the boronic acid.[6]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane, THF, 2-MeTHF (anhydrous)While some water can be beneficial, excess can promote side reactions.[6] Using a polar aprotic solvent can improve solubility and reaction rates.
Temperature 80-110 °C60-100 °CStart at a lower temperature (e.g., 80 °C) and slowly increase if needed. Overheating can cause catalyst decomposition.[9]
Guide 2: Troubleshooting Failed Buchwald-Hartwig Amination

Problem: Low conversion or formation of side products in the C-N coupling of this compound with a primary or secondary amine.

The Buchwald-Hartwig amination involves a different set of mechanistic considerations.[7] The choice of base is critical as it deprotonates the amine to form the active nucleophile. The pKa of the amine coupling partner must be considered.

ParameterStandard ConditionRecommended for Pyridazine SubstrateRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Buchwald Precatalysts (e.g., XPhos Pd G3)Precatalysts provide a stable, reliable source of the active catalyst, which is crucial for reproducibility with challenging substrates.[1]
Ligand BINAP, DPPFBrettPhos, RuPhos These highly active, bulky biaryl phosphine ligands have proven effective for coupling with N-heterocycles by accelerating the C-N reductive elimination step.[1][10]
Base NaOtBu, K₂CO₃LiHMDS, K₃PO₄ LiHMDS is a strong, non-nucleophilic base that is effective even with amines that have acidic protons.[1] NaOtBu can sometimes be too aggressive, leading to side reactions.
Solvent Toluene, DioxaneToluene, 2-MeTHFThese solvents are generally effective and compatible with the required reaction temperatures. Ensure they are rigorously dried.
Additives NoneNone typically neededWith the right ligand/base combination, additives are usually unnecessary. Focus on optimizing the core components first.

Before attempting the reaction with your valuable pyridazine substrate, validate your catalyst system with a more reliable electrophile.

  • Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), the chosen ligand (e.g., RuPhos, 2.2 mol%), 4-chloro-N,N-dimethylaniline (1.0 equiv), your amine coupling partner (1.2 equiv), and LiHMDS (1.5 equiv) to a vial.

  • Solvent: Add anhydrous toluene (to 0.2 M concentration).

  • Reaction: Seal the vial and heat to 100 °C.

  • Analysis: Monitor by TLC or LC-MS. A successful reaction should show high conversion within 2-4 hours.

IV. Advanced Strategies for Overcoming Inhibition

If standard troubleshooting fails, consider these advanced strategies:

  • Use of N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium.[6] This can sometimes prevent the pyridazine from displacing the ligand and poisoning the catalyst. An example is IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

  • Alternative Coupling Reactions: If palladium-catalyzed routes are consistently problematic, consider nickel catalysis. Nickel catalysts can sometimes exhibit different reactivity and tolerance to N-heterocycles.[3][4][5] However, they can also be inhibited by similar mechanisms.

  • Substrate Modification: In a drug development context, if the synthetic route allows, consider carrying the pyridazine nitrogen atoms in a protected form (e.g., as an N-oxide) through the coupling step, followed by deprotection. This temporarily removes the Lewis basic sites responsible for inhibition.

By systematically addressing reagent quality, catalyst system selection, and reaction conditions, the challenges associated with the cross-coupling of this compound can be effectively overcome.

References

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-5-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. As a key intermediate in the development of pharmaceutical agents, achieving an efficient and reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and synthetic methodologies.

Core Synthesis Overview

The most prevalent strategy for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a di-halogenated pyridazine precursor, where one of the halogen atoms is selectively displaced by an amino group. The general pathway is illustrated below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Precursor 3,6-Dichloro-5-methylpyridazine ReactionConditions Solvent, Heat (e.g., DMF, Ethanol, 30-180 °C) Precursor->ReactionConditions AmineSource Ammonia Source (e.g., NH4OH, NH3 gas) AmineSource->ReactionConditions TargetMolecule This compound ReactionConditions->TargetMolecule SNAr Byproduct Diamino byproduct (potential) ReactionConditions->Byproduct Side Reaction

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Yield Improvement

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows low conversion of the starting material. How can I drive the reaction to completion?

Low conversion is a common issue stemming from suboptimal reaction kinetics. The primary factors to investigate are reagent stoichiometry, temperature, and reaction duration.

Causality: The SNAr reaction on the pyridazine ring requires sufficient energy to overcome the activation barrier and an adequate concentration of the nucleophile (ammonia) to ensure a favorable reaction rate.

Solutions:

  • Optimize Reagent Stoichiometry: The molar ratio of your ammonia source to the dichloropyridazine precursor is critical. While an excess of the aminating agent is needed, a very large excess can promote side reactions. A systematic approach is recommended.

    • Protocol: Start with a moderate excess (e.g., 3-5 equivalents) of the ammonia source. If conversion remains low, incrementally increase the equivalents. A patent for the analogous unmethylated compound suggests a wide range of 1:0.5-7.5 for the ratio of 3,6-dichloropyridazine to ammonia water.[3]

  • Adjust Reaction Temperature: Temperature directly influences the reaction rate. The literature indicates a broad effective temperature range, typically between 30°C and 180°C.[3]

    • Protocol: Begin your reaction in a moderate range (e.g., 80-100°C). Monitor the reaction's progress via TLC or LC-MS. If the reaction is sluggish, increase the temperature in 10-15°C increments. Be aware that excessively high temperatures can lead to byproduct formation and solvent degradation. A preferred range is often cited as 50-110 °C.[4]

  • Extend Reaction Time & Monitor Progress: These reactions can be slow, with documented times ranging from 5 to 26 hours.[3]

    • Protocol: Allow the reaction to proceed for at least 12 hours. It is crucial to monitor the consumption of the starting material. Take aliquots from the reaction mixture at set intervals (e.g., 2, 6, 12, and 24 hours) and analyze them by TLC or LC-MS to determine the point at which the reaction has stalled or completed.[5][6]

Troubleshooting Workflow

Troubleshooting_Flow Start Low Yield Observed CheckConversion Is starting material fully consumed? Start->CheckConversion CheckPurity Are significant byproducts present in crude mixture? CheckConversion->CheckPurity Yes IncompleteReaction Issue: Incomplete Reaction CheckConversion->IncompleteReaction No SelectivityIssue Issue: Poor Selectivity CheckPurity->SelectivityIssue Yes PurificationIssue Issue: Loss during Purification CheckPurity->PurificationIssue No Action1 Solutions: • Increase temperature • Increase reagent equivalents • Extend reaction time IncompleteReaction->Action1 Action2 Solutions: • Lower temperature • Screen different solvents • Fine-tune stoichiometry SelectivityIssue->Action2 Action3 Solutions: • Optimize work-up pH • Screen recrystallization solvents • Optimize chromatography PurificationIssue->Action3

Caption: Logical workflow for troubleshooting low yield in the synthesis.

Q2: I'm observing significant byproduct formation, primarily a di-substituted product. How can I improve reaction selectivity?

The formation of byproducts, especially the di-amino pyridazine, arises from the reaction of the second chlorine atom. The key is to enhance the reactivity difference between the two sites or control the conditions to favor mono-substitution.

Causality: The methyl group at the 5-position is weakly electron-donating, which can subtly influence the electronics of the pyridazine ring. Furthermore, steric hindrance from the methyl group might make the chlorine at C-6 less accessible than the chlorine at C-3. However, under harsh conditions (high temperature or large excess of nucleophile), this selectivity can be lost.

Solutions:

  • Solvent Screening: The reaction solvent can significantly impact selectivity and rate. A range of solvents has been reported for similar syntheses.

    • Protocol: Conduct small-scale parallel reactions to screen different solvents. This systematic approach will help identify the optimal medium for your specific substrate.

Solvent ClassExamplesRationaleReference
Polar Protic Ethanol, WaterCan hydrogen bond with the nucleophile. Often used in amination reactions with ammonia water.[3]
Polar Aprotic DMF, AcetonitrileGenerally good at solvating ions and can accelerate SNAr reactions.[3]
Ethers Dioxane, DMEModerate polarity, can be effective. Some patents mention water-soluble polyethers.[4][7]
  • Refine Temperature and Stoichiometry: As mentioned previously, lower temperatures and a more controlled stoichiometry of the aminating agent are crucial for minimizing di-substitution. Avoid a "brute-force" approach of excessive heat and reagent concentration.

Q3: My crude yield is good, but I lose a significant amount of product during purification. What are the best practices for work-up and isolation?

Product loss during this phase is often due to suboptimal extraction or purification techniques.

Causality: The product, this compound, contains a basic amino group. During an acidic work-up, this group will be protonated, forming a salt that is highly soluble in water and poorly soluble in common organic extraction solvents.

Solutions:

  • Optimize Aqueous Work-up:

    • Protocol: After the reaction is complete, cool the mixture and, if necessary, remove the organic solvent under reduced pressure. Add water and an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Crucially, adjust the pH of the aqueous layer to be basic (pH 9-11) using a suitable base (e.g., Na₂CO₃, NaOH solution) before extraction. This ensures the product is in its neutral, free-base form, maximizing its partitioning into the organic layer.

  • Refine Purification Method:

    • Recrystallization: This is an effective method for purification if a suitable solvent system can be found.

      • Protocol: Test a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, or mixtures like Ethanol/Water) on a small scale to find one in which the product is soluble when hot but sparingly soluble when cold. This method is highly effective for removing minor impurities and can be scaled up easily.[8]

    • Silica Gel Column Chromatography: This is the method of choice for separating products from closely related impurities.

      • Protocol: A typical eluent system for this class of compounds is a mixture of a non-polar solvent like hexanes or dichloromethane with a more polar solvent like ethyl acetate or methanol. Start with a low polarity mixture and gradually increase the polarity. A gradient of Dichloromethane/Ethyl Acetate (e.g., from 9:1) has been used for similar structures.[7]

Frequently Asked Questions (FAQs)

Q1: What is the effect of the methyl group at the 5-position on the reaction? The methyl group has both electronic and steric effects. As an electron-donating group, it slightly deactivates the pyridazine ring towards nucleophilic attack compared to an unsubstituted ring. Sterically, it may hinder the approach of the nucleophile to the adjacent chlorine at the 6-position, potentially making the chlorine at the 3-position more reactive, assuming the starting material is 3,6-dichloro-5-methylpyridazine. This inherent difference can be exploited to achieve selectivity.

Q2: What analytical techniques are best for monitoring this reaction?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the consumption of starting material and the formation of the product. For more quantitative and precise tracking, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6][7]

  • Product Characterization & Purity: The final product's identity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity should be quantified using HPLC analysis.[7][9]

Q3: What are the primary safety considerations for this synthesis?

  • Reagents: Halogenated pyridazines can be irritants and harmful if ingested or inhaled. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., DMF, Dichloromethane) have specific health risks. Always work in a well-ventilated chemical fume hood.

  • Reaction Conditions: Reactions involving ammonia at elevated temperatures can build up significant pressure. Ensure you are using appropriate reaction vessels (e.g., a sealed tube or a pressure-rated reactor) and take precautions against vessel failure.

General Experimental Protocol (Starting Point)

This protocol is a generalized starting point and should be optimized based on the troubleshooting guide above.

  • Reaction Setup: To a pressure-rated reaction vessel, add 3,6-dichloro-5-methylpyridazine (1.0 eq), your chosen solvent (e.g., ethanol, 5-10 mL per gram of starting material), and aqueous ammonia (e.g., 28-30% solution, 5.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction vessel to room temperature. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure. Add water and ethyl acetate. Basify the aqueous layer to pH 9-11 with sodium carbonate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent or by silica gel column chromatography.

References

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  • ChemicalBook. (n.d.). 6-Chloro-N-methylpyridazin-3-amine synthesis.
  • Zhang, J., et al. (2020). Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
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  • ResearchGate. (n.d.). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Request PDF.
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  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
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  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
  • BLD Pharm. (n.d.). 66346-87-0|this compound.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
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  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). Evaluating the Cost-Effectiveness of Synthesis Methods for 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide.
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  • MDPI. (n.d.). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.
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Technical Support Center: Stability of 6-Chloro-5-methylpyridazin-3-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-5-methylpyridazin-3-amine. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, interpret your experimental results accurately, and ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] As with many chlorinated heterocyclic compounds, its stability in acidic conditions is a critical factor that can influence reaction outcomes, purification strategies, and the shelf-life of stock solutions. The pyridazine ring system's reactivity, particularly the susceptibility of the chloro substituent to nucleophilic displacement, necessitates a thorough understanding of its behavior in the presence of acids.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic solutions?

A1: Based on the general reactivity of chloropyridazines, it is anticipated that this compound may be susceptible to degradation under acidic conditions, particularly with heating. The primary degradation pathway is likely to be acid-catalyzed hydrolysis.

Q2: What is the most probable degradation product of this compound in an acidic medium?

A2: The most probable degradation product is the corresponding hydroxylated derivative, 6-hydroxy-5-methylpyridazin-3-amine . This results from the nucleophilic substitution of the chlorine atom by a water molecule.

Q3: What is the likely mechanism for the acid-catalyzed hydrolysis of this compound?

A3: The acid-catalyzed hydrolysis likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The acidic conditions protonate one of the nitrogen atoms in the pyridazine ring, which further activates the ring towards nucleophilic attack by water.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method will allow you to separate the parent compound from its degradation products and quantify the extent of degradation over time.

Q5: Are there any general precautions I should take when handling this compound in acidic solutions?

A5: Yes. To minimize degradation, it is advisable to prepare acidic solutions of this compound fresh and use them promptly. If storage is necessary, it should be at low temperatures (2-8°C) and protected from light. For prolonged storage, consider preparing stock solutions in aprotic organic solvents and adding them to the acidic reaction mixture at the appropriate time.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound in acidic environments.

Problem Potential Cause Recommended Solution
Low yield of desired product in an acidic reaction. The starting material, this compound, may be degrading under the reaction conditions.- Monitor the reaction progress closely using HPLC to check for the appearance of degradation products. - Consider lowering the reaction temperature or reducing the reaction time. - If possible, use a less acidic catalyst or a non-aqueous acidic system.
Appearance of an unexpected, more polar spot on TLC or a new peak in the HPLC chromatogram. This is likely the hydrolysis product, 6-hydroxy-5-methylpyridazin-3-amine.- Co-spot your reaction mixture with a sample of the starting material on TLC to confirm the new spot is not unreacted starting material. - If you suspect hydrolysis, you can attempt to synthesize the 6-hydroxy derivative as a reference standard for confirmation by HPLC or LC-MS.
Difficulty in purifying the desired product from a more polar impurity. The polar impurity is likely the hydrolysis by-product, which can be challenging to separate from other polar compounds.- Optimize your purification method. For column chromatography, consider using a different stationary phase (e.g., alumina) or a more sophisticated gradient elution. - Recrystallization from a suitable solvent system may also be effective in removing the more polar impurity.
Inconsistent results when using acidic solutions of the compound. The compound may be degrading in the stock solution over time.- Always prepare acidic solutions of this compound fresh before use. - If you must store an acidic solution, keep it at a low temperature (2-8°C) and for the shortest possible duration. Perform a quick purity check by HPLC before use if the solution has been stored.

Experimental Protocols

The following are generalized protocols for conducting a forced degradation study and for developing an HPLC method to monitor the stability of this compound. These should be considered as starting points and may require optimization for your specific experimental setup.

Protocol 1: Forced Acid Degradation Study

This protocol outlines a typical procedure for assessing the stability of this compound under acidic stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate vials.

    • To one set of vials, add an equal volume of 0.1 M hydrochloric acid.

    • To another set of vials, add an equal volume of 1 M hydrochloric acid.

    • Prepare a control sample by adding an equal volume of the solvent used for the stock solution.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each vial at regular time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.

  • Analysis: Analyze the samples by HPLC (see Protocol 2) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: General Stability-Indicating HPLC Method

This is a starting point for an HPLC method to separate this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (or λmax of the compound)
Injection Volume 10 µL

Note: This method will likely need to be optimized to achieve baseline separation between the parent compound and its degradation products.

Visualizations

Predicted Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Intermediate A->B + H+ C Nucleophilic Attack by H2O B->C + H2O D Loss of HCl C->D - H+ E 6-Hydroxy-5-methylpyridazin-3-amine (Degradation Product) D->E

Caption: Predicted mechanism of acid-catalyzed hydrolysis.

Experimental Workflow for Stability Study

G cluster_1 Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Incubate with Acid (e.g., 0.1M HCl, 60°C) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC neutralize->analyze data Quantify Degradation analyze->data

Caption: General workflow for a forced degradation study.

References

  • Georganics. This compound - High purity. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PubChem. This compound. [Link]

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Overcoming poor reactivity of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylpyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic building block. Here, we address common reactivity issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic routes and achieve your target molecules with greater efficiency.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in some cross-coupling reactions?

A1: The reactivity of this substrate is a nuanced interplay of several electronic factors. The pyridazine core is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electron deficiency, or π-deficient character, generally activates the ring for nucleophilic aromatic substitution (SNAr)[1][2]. However, for palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Aryl chlorides are notoriously less reactive in this step than the corresponding bromides or iodides due to the high C-Cl bond dissociation energy.

Furthermore, the 3-amino group is an electron-donating group (EDG) by resonance, which can partially counteract the electron-withdrawing inductive effect of the ring nitrogens. This can slightly decrease the electrophilicity of the C6 carbon, making oxidative addition more challenging compared to an unsubstituted chloropyridazine. The key to success lies in choosing a catalyst system specifically designed to activate robust C-Cl bonds[3][4].

Q2: Which specific reaction types are most challenging, and what is the underlying chemical principle?

A2: The most common challenges arise in Palladium-Catalyzed Cross-Coupling Reactions , specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: The primary hurdle is the oxidative addition step. Standard Pd(PPh₃)₄ catalysts are often insufficient to activate the strong C-Cl bond of this electron-deficient heterocycle. Success requires highly active catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the formation of the active, low-coordinate Pd(0) species necessary for C-Cl bond cleavage[5][6].

  • Buchwald-Hartwig Amination: This reaction faces two main challenges. First, like the Suzuki coupling, it requires a highly active palladium catalyst for the oxidative addition of the C-Cl bond[7][8]. Second, a competing side reaction, β-hydride elimination, can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and formation of an imine from the amine coupling partner[9]. The use of sterically hindered ligands is crucial as they favor the desired reductive elimination pathway over β-hydride elimination[9][10].

Q3: How do I select the optimal catalyst system (ligand, precursor, base) for my reaction?

A3: There is no single "best" system; the optimal choice depends on the specific coupling partners. However, general principles apply:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices. Well-defined Pd(0) precatalysts can also be used to bypass a sometimes-inefficient in situ reduction step[5].

  • Ligands: For activating aryl chlorides, the most successful ligands are sterically bulky and highly electron-donating monophosphine ligands. These properties stabilize the palladium center and increase its electron density, facilitating the oxidative addition. For Suzuki couplings, ligands like SPhos, RuPhos, and XPhos are excellent starting points. For Buchwald-Hartwig aminations, biarylphosphine ligands (e.g., the Buchwald ligands) or chelating ligands like XantPhos are often employed[5][7][11].

  • Base: The base plays a critical role. In Suzuki couplings, a moderately strong base like K₂CO₃ or K₃PO₄ is often used to facilitate the transmetalation step without causing significant protodeboronation of the boronic acid partner[12]. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu, LiHMDS, or Cs₂CO₃ is required to deprotonate the amine and form the active nucleophile[8][13].

Troubleshooting Guide: Common Experimental Issues

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish, stalls, or fails completely.

This is the most frequently encountered problem. The appearance of palladium black is a common symptom of catalyst decomposition.

start Reaction Stalled/Failed cause1 Inefficient Catalyst System start->cause1 cause2 Reagent Degradation start->cause2 cause3 Catalyst Deactivation start->cause3 sol1 Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, RuPhos). Increase catalyst loading (2-5 mol%). cause1->sol1 Solution sol2 Use anhydrous, degassed solvents. Use stable boronate esters instead of boronic acids. Use K3PO4 or Cs2CO3 as base. cause2->sol2 Solution sol3 Ensure rigorous inert atmosphere (Argon). Degas solvent via freeze-pump-thaw. Run reaction at the lowest effective temp (80-100 °C). cause3->sol3 Solution

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

ParameterCondition A (Standard Screen)Condition B (For Difficult Couplings)Rationale
Pd Precursor Pd₂(dba)₃ (1-2 mol% Pd)[Pd(IPr*OMe)(cin)(Cl)] (2 mol%)Standard precursors are reliable; pre-formed NHC complexes can offer higher activity for challenging substrates.[14]
Ligand SPhos or RuPhos (1.1-1.2 eq to Pd)cataCXium® A or BrettPhos (1.2 eq to Pd)Bulky, electron-rich biaryl phosphines are essential for activating the C-Cl bond.[5][7]
Base K₃PO₄ (2-3 eq)Cs₂CO₃ (2-3 eq)K₃PO₄ is a good general-purpose base; Cs₂CO₃ can enhance rates in difficult cases.
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂Ot-Amyl Alcohol or 2-MeTHFAprotic solvents are standard; higher boiling point solvents can sometimes be beneficial.
Temperature 90-110 °C100-120 °CUse the lowest temperature that affords a reasonable reaction rate to minimize catalyst decomposition.[5]
  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid or pinacol ester (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Issue 2: My Buchwald-Hartwig amination gives low conversion and significant hydrodehalogenation byproduct.

This outcome points to a catalytic cycle that favors an undesired pathway. The key is to promote reductive elimination over β-hydride elimination.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc + RNH2, Base pd2_amido Ar-Pd(II)-NHR(L2) amine_assoc->pd2_amido reductive_elim Reductive Elimination (DESIRED) pd2_amido->reductive_elim beta_hydride β-Hydride Elimination (UNDESIRED) pd2_amido->beta_hydride product Ar-NHR reductive_elim->product product->pd0 (catalyst turnover) byproduct Ar-H + Imine beta_hydride->byproduct

Caption: Buchwald-Hartwig catalytic cycle, highlighting the desired vs. undesired pathways.

Potential CauseTroubleshooting Steps
Ligand not bulky enough Switch to a more sterically demanding ligand. XantPhos is good for many primary and secondary amines. For very challenging couplings, consider a Josiphos or Buchwald-type ligand.[8][11]
Base is too weak or nucleophilic Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is fresh and handled under inert conditions.
Temperature is too high High temperatures can favor decomposition and side reactions. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Solvent Choice Anhydrous, non-coordinating solvents like toluene or dioxane are standard. Avoid protic solvents.
  • Preparation: In a glovebox or under a strong counterflow of argon, charge an oven-dried vial with NaOtBu (1.4 mmol).

  • Reagent Addition: Add the amine (1.2 mmol), this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol Pd), and the ligand (e.g., XantPhos, 0.022 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial and heat to 110 °C with stirring for 12-24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc).

Issue 3: My Nucleophilic Aromatic Substitution (SNAr) reaction does not proceed, even at high temperatures.

While the pyridazine ring is activated for SNAr, the reaction still requires overcoming a significant activation barrier associated with the temporary disruption of aromaticity.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The stability of this intermediate is key to the reaction's success.

start Reactants (Ar-Cl + Nu⁻) ts1 Transition State 1 start->ts1 intermediate Meisenheimer Complex (Stabilized by N atoms and polar aprotic solvent) ts1->intermediate Addition (Rate-Limiting) ts2 Transition State 2 intermediate->ts2 product Product (Ar-Nu + Cl⁻) ts2->product Elimination (Fast)

Caption: Energy profile of an SNAr reaction, highlighting the Meisenheimer intermediate.

Potential CauseTroubleshooting Steps
Insufficient Nucleophilicity If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ for amines) to generate the more potent anionic nucleophile in situ.
Solvent is not optimal Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the cation but not the anionic nucleophile, increasing its effective reactivity. They also help stabilize the charged Meisenheimer intermediate.[15]
Temperature is too low SNAr reactions on unactivated or moderately activated aryl chlorides often require high temperatures (120-160 °C). Consider using a sealed tube or microwave reactor to safely reach these temperatures.
Phase Transfer Catalysis For reactions with ionic nucleophiles (e.g., NaN₃, KCN) that have poor solubility in organic solvents, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.

References

  • Zhang, G., Wang, X., Li, C., & Yin, D. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3), 421-429. [Link]

  • Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 76(19), 7896-7910. [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Kinast, S., & Tietze, L. F. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(5), 184-193. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(34), 6147-6165. [Link]

  • Khan, K. M., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(7), 1363-1368. [Link]

  • Valente, C., et al. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Dalton Transactions, 41(28), 8455-8464. [Link]

  • Ghorbani, F., & Organ, M. G. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4758-4761. [Link]

  • Orie, K. J., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 10(1), 11-20. [Link]

  • Jan, B. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Reczek, J. J. (2015). Aromatic Donor-Acceptor Organocatalysis: Noncovalent Activation of Aryl Halides in Green Palladium Cross-Coupling Reactions. ACS Petroleum Research Fund Annual Report. [Link]

  • iqmol. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. [Link]

  • Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 24, 363-456. [Link]

  • Kauffman, G. B., & Kauth, R. J. (1966). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 31(9), 3090-3091. [Link]

  • Everson, D. A., et al. (2016). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 138(25), 7836-7839. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767-1775. [Link]

  • Tanaka, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(1), 181-187. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]

  • Zubenko, A. A., et al. (2018). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. Tetrahedron Letters, 59(4), 361-364. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1993-2002. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]

  • Piros, L., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Periodica Polytechnica Chemical Engineering, 62(3), 324-329. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Asif, M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1435-1457. [Link]

  • Asif, M., & Singh, A. (2010). Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [Link]

  • De Pooter, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • Ahamed, M. B., & Al-Dhfyan, A. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(33), 9003-9018. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • van der Vlugt, J. I. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]

  • de Oliveira, C. S. A., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(1), 42. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348-4351. [Link]

  • LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Bedford, R. B., et al. (2003). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Journal of Organic Chemistry, 68(23), 8934-8942. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-chloro-5-methylpyridazin-3-amine, a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond a simple data report, offering a comparative perspective grounded in the principles of NMR and supported by literature data on related pyridazine systems. We will explore the expected spectral features, the rationale behind chemical shift assignments, and how this data compares to structural analogs, providing a robust framework for the characterization of this and similar molecules.

The Structural Significance of this compound

This compound belongs to the pyridazine class of heterocycles, which are integral components in many biologically active compounds.[3] The specific arrangement of its substituents—a chloro group, a methyl group, and an amine group—creates a unique electronic environment that is reflected in its NMR spectra. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its reactivity in further synthetic transformations.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H46.5 - 7.0SingletN/AThis proton is on the pyridazine ring. Its chemical shift is influenced by the adjacent electron-donating amine group and the electron-withdrawing nitrogen atoms in the ring. The absence of adjacent protons results in a singlet.
-NH₂4.5 - 5.5Broad SingletN/AThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-CH₃2.2 - 2.5SingletN/AThe methyl group is attached to the pyridazine ring. Its chemical shift is in the typical range for an alkyl group on an aromatic ring. The absence of adjacent protons results in a singlet.

The predicted chemical shifts are based on the electronic effects of the substituents. The amino group at C3 is a strong electron-donating group, which would shield the H4 proton, shifting it upfield. Conversely, the electronegative chlorine atom at C6 and the ring nitrogens will have a deshielding effect.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts can be predicted by considering the substituent effects on the pyridazine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3155 - 165This carbon is directly attached to the electron-donating amino group, resulting in a significant downfield shift.
C6145 - 155The carbon atom bonded to the electronegative chlorine atom will be deshielded and appear at a downfield chemical shift.
C5130 - 140This carbon is attached to the methyl group and is part of the aromatic ring.
C4115 - 125This carbon is adjacent to the carbon bearing the amino group and is expected to be shielded relative to other ring carbons.
-CH₃15 - 25The methyl carbon will appear in the typical upfield region for alkyl carbons.

Comparative Analysis with Structural Analogs

A comparative analysis with related pyridazine derivatives provides valuable context for our predictions. For instance, in pyridazin-3(2H)-one, the C3 carbon appears at δ 164.00.[7] The presence of an amino group at C3 in our target molecule is expected to have a similar, strong deshielding effect. Studies on various substituted pyridazines have shown that the chemical shifts of ring protons and carbons are highly sensitive to the electronic nature of the substituents.[4][6] For example, electron-withdrawing groups generally cause a downfield shift of adjacent proton and carbon signals, a principle that underpins our predictions for the effects of the chloro group at the C6 position.

Experimental Protocol for NMR Analysis

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like amines, as it can also help in observing the -NH₂ protons.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.

Workflow for NMR Analysis

The process of analyzing an unknown sample by NMR follows a logical progression from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock and Shim c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase Correction g->h i Baseline Correction h->i j Chemical Shift Referencing i->j k Integration (¹H) j->k l Peak Picking and Assignment k->l m Structural Elucidation l->m

Caption: A typical workflow for the NMR analysis of a small organic molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. By understanding the influence of the chloro, methyl, and amine substituents on the electronic environment of the pyridazine ring, we can confidently predict and interpret the resulting spectra. This guide provides a comprehensive framework for researchers, enabling not only the confirmation of this specific molecule but also offering a comparative basis for the analysis of other substituted pyridazines. The combination of predictive analysis, detailed experimental protocols, and comparison with literature data ensures a high degree of scientific integrity and trustworthiness in the structural elucidation process.

References

  • Duckett, S. B., & al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 27(42), 10868-10875. [Link]

  • Dennis, N., & al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 192-195. [Link]

  • Tori, K., & Ogata, M. (1964). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 12(3), 272-281. [Link]

  • Katritzky, A. R., & al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Truong, M. L., & Theis, T. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. ChemPhysChem, 22(10), 947-955. [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

Sources

Mass spectrometry of 6-Chloro-5-methylpyridazin-3-amine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Chloro-5-methylpyridazin-3-amine and its Derivatives

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridazine derivatives are of significant interest due to their diverse pharmacological activities. This compound, with its molecular formula C₅H₆ClN₃, is a crucial building block in the synthesis of novel bioactive molecules.[1][2] Accurate characterization of this scaffold and its derivatives is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. It provides vital information on molecular weight, structure, purity, and quantification of these compounds.[3]

This guide offers a comparative analysis of mass spectrometry techniques for the characterization of this compound. We will delve into the principles and applications of both "hard" and "soft" ionization methods, explore their fragmentation behaviors, and provide standardized protocols for reproducible analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the analysis of this important class of compounds.

Comparative Overview of Ionization Techniques

The choice of ionization technique is the most critical decision in a mass spectrometry experiment. It dictates the nature of the resulting mass spectrum—whether it will be rich in structural fragments or dominated by an intact molecular ion. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a classic, high-energy "hard" ionization technique.[4] A beam of energetic (typically 70 eV) electrons bombards the gaseous sample molecules, causing the ejection of an electron to form a radical cation (M•+).[5] The excess energy imparted to the ion results in extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[6] However, for some molecules, the molecular ion peak can be weak or entirely absent.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that has revolutionized the analysis of polar and large biomolecules.[4] It generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, intact protonated molecules [M+H]⁺ (in positive ion mode) are released into the gas phase with minimal fragmentation.[7] This makes ESI ideal for unequivocally determining the molecular weight of a compound and is highly compatible with liquid chromatography (LC) for the analysis of complex mixtures.[4][8]

The following table summarizes the key differences and best-use cases for these two techniques in the context of analyzing this compound and its derivatives.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Typical Analyte State Gas Phase (requires volatility)Solution Phase
Primary Ion Formed Radical Cation (M•+)Protonated Molecule ([M+H]⁺)
Degree of Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular ion
Molecular Ion Peak Can be weak or absentTypically the base peak
Coupling Compatibility Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Primary Application Structural Elucidation of Pure, Volatile CompoundsMolecular Weight Determination, Analysis of Mixtures, Non-volatile or Thermally Labile Compounds

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation pattern of a molecule provides a roadmap to its structure. The distinct fragmentation pathways under EI and ESI conditions offer complementary information.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of this compound (m/z 143/145, due to ³⁵Cl/³⁷Cl isotopes) will undergo a series of characteristic cleavages. The primary fragmentation events are dictated by the stability of the resulting ions and neutral losses.

EI_Fragmentation

Key Fragmentation Steps:

  • Loss of Chlorine Radical: The initial cleavage of the C-Cl bond to lose a chlorine radical (•Cl) is a highly probable pathway, leading to a fragment ion at m/z 108.

  • Loss of Methyl Radical: Subsequent loss of a methyl radical (•CH₃) from the m/z 108 fragment can occur, yielding an ion at m/z 93.

  • Ring Cleavage: The pyridazine ring can undergo cleavage, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN), which would lead to a fragment at m/z 116/118.

Electrospray Ionization Tandem MS (ESI-MS/MS) Workflow

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 144/146. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (m/z 144) and subjecting it to collision-induced dissociation (CID) with an inert gas.[9] The fragmentation is more controlled than in EI and often involves the loss of stable neutral molecules.

ESI_Workflow

Expected CID Fragments from [M+H]⁺:

  • Loss of Ammonia (NH₃): A common loss from protonated amines, leading to a fragment at m/z 127/129.

  • Loss of HCl: Elimination of hydrogen chloride could occur, resulting in an ion at m/z 108.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for analyzing this compound using both GC-MS and LC-MS.

Protocol 1: GC-MS Analysis (Electron Ionization)

This method is ideal for confirming the identity and purity of a synthesized compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.

    • Vortex until fully dissolved. The final concentration should be approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis (Electrospray Ionization)

This method is superior for quantifying the compound in complex matrices (e.g., biological fluids, reaction mixtures) and for analyzing less volatile derivatives.[10]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Perform serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards and quality control samples.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Data Summary and Interpretation

The data obtained from each technique provides a different piece of the analytical puzzle. A comprehensive analysis often involves leveraging both.

TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Primary Insights
GC-EI-MS 143/145 (M•+)108, 93, 116/118Detailed structural fingerprint, confirmation of core structure, identification of impurities.
LC-ESI-MS/MS 144/146 ([M+H]⁺)127/129, 108Unambiguous molecular weight, high sensitivity for quantification, suitability for complex mixtures.

Causality in Experimental Choices:

  • The choice of a non-polar HP-5ms column in GC-MS is based on the semi-polar nature of the analyte, ensuring good peak shape and separation from non-polar impurities.[11]

  • The use of formic acid in the LC-MS mobile phase is crucial. It serves to acidify the solution, promoting the formation of the protonated [M+H]⁺ ion in the ESI source, thereby enhancing sensitivity.[8]

  • Tandem mass spectrometry (MS/MS) is employed in the LC-MS method not just for fragmentation but for specificity.[12] By monitoring a specific transition (e.g., m/z 144 → 127), one can quantify the analyte with high precision even in the presence of co-eluting, isobaric interferences.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is not a one-size-fits-all endeavor. The selection of the ionization technique and analytical platform must be aligned with the scientific question at hand.

  • For definitive structural elucidation and purity assessment of a synthesized standard, GC-EI-MS is the authoritative choice. Its reproducible, high-energy fragmentation provides a rich, detailed spectrum that serves as a structural fingerprint.

  • For quantification in complex matrices, analysis of reaction progress, or characterization of larger, non-volatile derivatives, LC-ESI-MS/MS is the superior technique. Its soft ionization preserves the molecular ion for molecular weight confirmation, while the sensitivity and specificity of tandem MS are unmatched for quantitative applications.

Ultimately, these techniques are complementary. The hard ionization of EI provides the "who are you?" by breaking the molecule into its constituent parts, while the soft ionization of ESI provides the "how much of you is there?" with precision and sensitivity. A senior scientist leverages both to build a complete, validated, and trustworthy analytical picture of these vital pharmaceutical building blocks.

References

A Senior Application Scientist's Guide to Halogen Reactivity on the Pyridazine Core: 6-Chloro vs. 6-Bromo Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Halopyridazines in Drug Discovery

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable component in designing therapeutic agents such as the ALK/MET inhibitor Ensartinib and the TYK2 inhibitor Deucravacitinib.[1] Functionalization of the pyridazine core is paramount for modulating pharmacological activity, and 6-halo-substituted pyridazines serve as versatile and critical intermediates for these transformations.

The choice between a 6-chloro or 6-bromo analog is a frequent and pivotal decision in synthetic planning. While seemingly a minor substitution, this choice has profound implications for reaction kinetics, required experimental conditions, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-chloro- and 6-bromo-pyridazine analogs, supported by mechanistic principles and experimental data, to empower researchers in drug development to make informed and strategic decisions.

Pillar 1: The Dichotomy of Reactivity - Electronic vs. Bond Strength Effects

The comparative reactivity of 6-chloro and 6-bromo pyridazines is not straightforward; it is dictated by the nature of the reaction mechanism. Two primary classes of reactions dominate their synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The governing principles for reactivity in these two domains are fundamentally different.

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Process

The SNAr reaction on an electron-deficient heterocycle like pyridazine proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition (Rate-Determining Step): A nucleophile attacks the electron-poor carbon bearing the halogen, temporarily breaking the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[3][5]

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group.

A common misconception, derived from aliphatic SN2 reactions, is that bromide is a better leaving group than chloride. However, in SNAr, the rate-determining step is the initial nucleophilic attack.[5][6] The reactivity is therefore governed by the electrophilicity of the carbon atom. Due to the higher electronegativity of chlorine compared to bromine, the C6 carbon of a 6-chloropyridazine is more electron-deficient (more electrophilic). This increased electrophilicity lowers the activation energy for the formation of the Meisenheimer complex, making the initial attack faster.[5] Consequently, in SNAr reactions, 6-chloropyridazines are often more reactive than their 6-bromo counterparts, an inverted reactivity order known as the "element effect".[6][7]

Diagram: SNAr Mechanism on 6-Halopyridazines

Caption: The rate-determining nucleophilic attack in the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling: A Game of Bond Dissociation

In contrast, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily dictated by the initial oxidative addition step.[8][9] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. This process is highly sensitive to the bond dissociation energy of the C-X bond.

The C-Br bond (approx. 285 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (approx. 340 kJ/mol). This lower bond energy facilitates the oxidative addition, making it a kinetically more favorable process. Therefore, for reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings, 6-bromopyridazines are almost always more reactive than 6-chloropyridazines.[8] While modern, sterically demanding phosphine ligands have been developed to enable the coupling of less reactive aryl chlorides, these reactions often require higher temperatures, longer reaction times, and more specialized catalyst systems compared to their bromo-analog counterparts.[10][11]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) (Rate-Limiting for Ar-Cl) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂) trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination

Caption: The Suzuki cycle, highlighting the critical oxidative addition step.

Pillar 2: Experimental Data & Protocols

Theoretical understanding must be grounded in empirical evidence. The following sections provide representative data and validated protocols for key transformations.

Comparative Data Summary

The following table summarizes the expected reactivity trends and typical conditions for the two analogs.

Reaction Type6-Chloropyridazine Analog6-Bromopyridazine AnalogControlling Factor
SNAr (e.g., with NaOMe)Higher Reactivity . Lower temp, shorter time.Lower Reactivity . Higher temp, longer time.Electrophilicity of C6 (Inductive Effect)
Suzuki Coupling Lower Reactivity . Requires specialized ligands (e.g., SPhos, XPhos), stronger bases, and higher temperatures.Higher Reactivity . Standard catalysts (e.g., Pd(PPh₃)₄), milder bases and temperatures.C-X Bond Dissociation Energy
Buchwald-Hartwig Lower Reactivity . Requires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) and forcing conditions.Higher Reactivity . Broader range of catalysts, often proceeds at lower temperatures.C-X Bond Dissociation Energy
Experimental Protocol 1: Nucleophilic Aromatic Substitution

This protocol details a representative SNAr reaction, showcasing the typically favorable conditions for a 6-chloro analog.

Objective: Synthesis of 3-methoxy-6-phenylpyridazine from 3-chloro-6-phenylpyridazine.

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, prepare a solution of sodium methoxide by adding sodium metal (1.1 eq.) to anhydrous methanol (0.5 M) at 0 °C, stirring until all sodium has dissolved.

  • Reaction Setup: To a separate flask, add 3-chloro-6-phenylpyridazine (1.0 eq.) and anhydrous methanol.

  • Reaction Execution: Add the freshly prepared sodium methoxide solution dropwise to the pyridazine solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding water. Reduce the methanol volume under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxy-6-phenylpyridazine. Expected Yield: >90%.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a standard Suzuki coupling, highlighting the milder conditions typically sufficient for a 6-bromo analog.[12]

Objective: Synthesis of 3-phenyl-6-(thiophen-2-yl)pyridazine from 3-bromo-6-(thiophen-2-yl)pyridazine.

Methodology:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the flask under a positive flow of argon.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[12]

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the mixture with chloroform or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude residue via flash chromatography or recrystallization to obtain the target biaryl product. Expected Yield: 75-95%.

Pillar 3: Strategic Synthesis & Conclusion

The choice between a 6-chloro- and 6-bromo-pyridazine analog is a strategic one, deeply rooted in mechanistic principles.

  • Choose 6-Chloropyridazine for SNAr: When planning a synthetic route where the primary transformation at the C6 position is a nucleophilic substitution, the 6-chloro analog is the superior choice. Its heightened electrophilicity ensures faster reaction rates and often allows for milder conditions, improving overall efficiency and functional group tolerance.

  • Choose 6-Bromopyridazine for Cross-Coupling: For any palladium-catalyzed C-C or C-N bond formation, the 6-bromo analog is the workhorse. Its weaker C-Br bond facilitates the critical oxidative addition step, enabling the use of standard catalysts, milder conditions, and generally leading to higher yields and a broader substrate scope. While coupling of the chloro-analog is feasible, it necessitates more expensive, specialized ligands and harsher conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.

By understanding this fundamental reactivity dichotomy, researchers can design more elegant, efficient, and robust synthetic routes, accelerating the journey from a chemical blueprint to a potential therapeutic agent.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amin
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Nucleophilic arom
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. PubMed Central.
  • How does leaving group size ( Cl-R vs Br-R vs I-R)
  • What Makes A Good Leaving Group. Master Organic Chemistry.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.

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A Comparative Guide to the Structural Validation of 6-Chloro-5-methylpyridazin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Structural Integrity in Pyridazine Chemistry

The pyridazine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] 6-Chloro-5-methylpyridazin-3-amine serves as a versatile precursor, amenable to a variety of cross-coupling reactions that allow for the introduction of molecular diversity. The two primary reaction pathways for the functionalization of the C6-chloro position are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The former introduces a carbon-carbon bond, typically yielding 6-aryl-5-methylpyridazin-3-amines, while the latter forms a carbon-nitrogen bond, leading to N-substituted 6-amino-5-methylpyridazine derivatives.

Given the subtle structural differences between the potential products and the possibility of side reactions, rigorous structural validation is not merely a formality but a cornerstone of reliable drug development. This guide provides a comparative framework for the synthesis and, most importantly, the definitive structural characterization of these reaction products.

Synthetic Pathways: A Comparative Overview

The choice between Suzuki-Miyaura and Buchwald-Hartwig reactions dictates the class of compounds synthesized. Below, we present exemplar protocols for each, emphasizing the rationale behind the selection of reagents and conditions.

Alternative 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids.[3]

Experimental Protocol: Synthesis of 6-Aryl-5-methylpyridazin-3-amine

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., 2 M aqueous Na₂CO₃ solution, 2 equivalents)

    • Solvent (e.g., 1,2-dimethoxyethane (DME))

    • Nitrogen or Argon source for inert atmosphere

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).

    • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Add the degassed solvent (DME) followed by the aqueous base.

    • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alternative 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling the pyridazine with a primary or secondary amine.[4]

Experimental Protocol: Synthesis of N-Aryl-6-amino-5-methylpyridazine

  • Reagents and Materials:

    • This compound

    • Aryl amine (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., BINAP, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equivalents)

    • Anhydrous solvent (e.g., toluene)

    • Nitrogen or Argon source for inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the this compound (1 equivalent) and the aryl amine (1.2 equivalents).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structural Validation: A Comparative Analysis of Analytical Techniques

Unambiguous structural determination is crucial. A multi-technique approach is recommended, as each method provides complementary information.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity, chemical environment of protons and carbons.Excellent for distinguishing isomers, provides detailed structural information.May require 2D techniques (COSY, HSQC, HMBC) for complex structures; peak overlap can occur.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula (with HRMS).Does not provide information on connectivity; isomers may have identical mass spectra.
FT-IR Spectroscopy Presence of functional groups.Quick and simple, good for identifying key functional groups (e.g., N-H, C=O).Provides limited information on the overall structure; not ideal for distinguishing isomers.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.The "gold standard" for unambiguous structure determination.[5]Requires a suitable single crystal, which may be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR is arguably the most powerful technique for distinguishing between the products of Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound.

  • ¹H NMR: The chemical shifts of the pyridazine ring protons are sensitive to the nature of the substituent at the C6 position. In the case of a 6-aryl product (Suzuki), one would expect to see characteristic aromatic proton signals from the newly introduced ring. For an N-aryl-6-amino product (Buchwald-Hartwig), a key diagnostic signal would be the N-H proton of the secondary amine, which is typically a broad singlet and its chemical shift can be concentration-dependent. The methyl group protons at C5 will also experience slightly different electronic environments, leading to subtle but measurable differences in their chemical shifts.

  • ¹³C NMR: The carbon chemical shifts of the pyridazine ring are also highly informative. The C6 carbon will show a significant upfield or downfield shift depending on whether it is bonded to another carbon (Suzuki) or a nitrogen (Buchwald-Hartwig).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental composition.[6] The fragmentation patterns can also offer structural clues. For instance, the Buchwald-Hartwig product might show a characteristic loss of the aryl amine moiety, while the Suzuki product would likely exhibit fragmentation of the newly introduced aryl ring.

X-ray Crystallography: The Definitive Arbiter

When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous 3D structure of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.[5][7] This technique is particularly crucial when NMR and MS data are ambiguous or when the product is a novel compound.

Visualizing the Workflow and Rationale

experimental_workflow Structural Validation Workflow for this compound Products cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_validation Structural Validation cluster_conclusion Conclusion start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation tlc_lcms TLC / LC-MS Monitoring suzuki->tlc_lcms buchwald->tlc_lcms suzuki_product Crude 6-Aryl Product chromatography Column Chromatography suzuki_product->chromatography buchwald_product Crude N-Aryl-6-amino Product buchwald_product->chromatography purified_product Purified Product chromatography->purified_product tlc_lcms->suzuki_product tlc_lcms->buchwald_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purified_product->nmr Definitive Isomer ID ms Mass Spectrometry (LRMS, HRMS) purified_product->ms Confirm MW ftir FT-IR Spectroscopy purified_product->ftir Functional Groups xray X-ray Crystallography (If crystal obtained) purified_product->xray Absolute Structure final_structure Confirmed Structure nmr->final_structure ms->final_structure ftir->final_structure xray->final_structure

Caption: Workflow for synthesis and structural validation.

Conclusion

The structural validation of reaction products from this compound requires a systematic and multi-faceted analytical approach. While both Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful synthetic tools, the potential for isomeric products necessitates careful characterization. NMR spectroscopy serves as the primary tool for distinguishing between C-C and C-N coupled products, with mass spectrometry providing essential confirmation of the molecular weight and elemental composition. For novel compounds or in cases of ambiguity, single-crystal X-ray crystallography remains the ultimate method for definitive structural elucidation. By employing the comparative strategies and detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and accelerate the development of new pyridazine-based therapeutics.

References

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A Comparative Guide to Bioisosteric Replacements for the 6-Chloro-5-methylpyridazin-3-amine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-5-methylpyridazin-3-amine scaffold is a privileged core structure in modern medicinal chemistry, frequently employed in the development of kinase inhibitors and other targeted therapeutics. Its unique arrangement of a halogen bond donor, hydrogen bond donors and acceptors, and a methyl group for steric interactions makes it a potent anchor for binding to various biological targets. However, to optimize properties such as potency, selectivity, metabolic stability, and physicochemical characteristics, bioisosteric replacement of this moiety is a common and effective strategy.

This guide provides an in-depth comparison of various bioisosteric replacements for the this compound moiety, supported by experimental data from peer-reviewed literature and patents. We will explore the rationale behind these replacements, their impact on biological activity, and provide detailed experimental protocols for their synthesis and evaluation.

The Enduring Significance of the Pyridazine Core

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties, including a high dipole moment and the ability to act as both a hydrogen bond acceptor and, through its substituents, a hydrogen bond donor. In the context of the this compound moiety, the 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinases, while the 6-chloro substituent can form halogen bonds or occupy hydrophobic pockets. The 5-methyl group provides an additional point of interaction and can influence the overall conformation of the molecule.

Bioisosterism, the interchange of atoms or groups with similar physicochemical or biological properties, is a cornerstone of rational drug design.[1][2][3] For the this compound scaffold, bioisosteric modifications can be broadly categorized into three main areas: replacement of the 6-chloro substituent, modification of the 3-amino group, and complete replacement of the pyridazine ring (scaffold hopping).

I. Bioisosteric Replacement of the 6-Chloro Substituent

The chlorine atom at the 6-position is a key feature, often involved in crucial interactions with the target protein. However, its replacement can lead to improved properties.

Classical Bioisosteres: Halogen Swapping

A straightforward approach is the replacement of chlorine with other halogens. While seemingly simple, this can have profound effects on the molecule's properties.

BioisostereRationaleImpact on Biological Activity
Fluorine (F) Smaller size, higher electronegativity. Can form stronger, more directional halogen bonds. May improve metabolic stability by blocking potential sites of metabolism.Often leads to similar or slightly reduced potency compared to chlorine, but can improve selectivity and pharmacokinetic properties.[4]
Bromine (Br) Larger and more polarizable than chlorine. Can form stronger halogen bonds in certain contexts.Can lead to increased potency, but may also increase lipophilicity and potentially impact solubility and metabolic stability.
Iodine (I) Largest and most polarizable halogen. Forms the strongest halogen bonds.Can significantly increase potency but often at the cost of selectivity and can introduce metabolic liabilities.
Non-Classical Bioisosteres: Moving Beyond Halogens

Replacing the chloro group with non-halogen substituents can introduce new interaction possibilities and modulate physicochemical properties.

BioisostereRationaleImpact on Biological Activity
Methyl (CH₃) Similar in size to chlorine. Fills the same hydrophobic pocket.Can maintain or slightly decrease potency. Often improves metabolic stability compared to the chloro group.
Trifluoromethyl (CF₃) Electron-withdrawing group, can alter the electronics of the pyridazine ring. Can participate in dipole-dipole interactions.Can lead to increased potency and improved metabolic stability.
Cyano (CN) Linear and electron-withdrawing. Can act as a hydrogen bond acceptor.Can maintain or improve potency by forming new interactions with the target.
Aryl/Heteroaryl Introduces a larger substituent that can access additional binding pockets. Can be functionalized to further optimize interactions.Can significantly increase potency if the aryl group makes favorable interactions. Often achieved via Suzuki or other cross-coupling reactions.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-5-methylpyridazin-3-amine

This protocol describes a general method for the replacement of the 6-chloro substituent with an aryl group.[4]

  • To a microwave vial, add:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Seal the vial and heat in a microwave reactor to 100-150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling reagents This compound + Arylboronic Acid reaction Microwave Irradiation (100-150 °C) reagents->reaction Solvent catalyst Pd Catalyst + Base catalyst->reaction product 6-Aryl-5-methylpyridazin-3-amine reaction->product

Figure 1: Workflow for Suzuki-Miyaura cross-coupling.

II. Bioisosteric Replacement of the 3-Amino Group

The 3-amino group is often a key hydrogen bond donor. Its replacement or modification can fine-tune this interaction or introduce new ones.

BioisostereRationaleImpact on Biological Activity
Hydroxyl (OH) Can act as both a hydrogen bond donor and acceptor.Can maintain or alter the binding mode. May impact pKa and solubility.
Amide (NHCOR) Introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and a substituent (R) that can be varied to probe steric and electronic effects.Can lead to increased potency by forming additional hydrogen bonds. The nature of the 'R' group is critical.
Hydrazone (-N=CH-Ar) Introduces a larger, more rigid system. The aryl group can be varied to explore further interactions.Can lead to potent compounds, as seen in some cytotoxic agents.[6]
Fused Triazole Ring Forms a rigid, planar system. The triazole nitrogens can act as hydrogen bond acceptors.Can result in highly potent compounds, often with improved metabolic stability.[6]

Experimental Protocol: Synthesis of 6-Chloro-3-substituted-[4][7][8]triazolo[4,3-b]pyridazines

This two-step protocol describes the conversion of the 3-amino group to a fused triazole ring system.[6]

Step 1: Formation of the Hydrazone

  • Dissolve 3-hydrazinyl-6-chloro-5-methylpyridazine (prepared from this compound) in a suitable solvent (e.g., ethanol).

  • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Oxidative Cyclization

  • Suspend the hydrazone from Step 1 in a solvent such as dichloromethane.

  • Add an oxidizing agent (e.g., iodobenzene diacetate, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-3 hours until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Triazole_Formation start 3-Hydrazinyl-6-chloro- 5-methylpyridazine hydrazone Hydrazone Intermediate start->hydrazone Reflux aldehyde Aldehyde/Ketone aldehyde->hydrazone triazole Fused Triazole Product hydrazone->triazole oxidant Oxidizing Agent oxidant->triazole

Figure 2: Synthesis of fused triazole derivatives.

III. Scaffold Hopping: Replacing the Pyridazine Ring

Scaffold hopping is a more drastic but potentially highly rewarding strategy that involves replacing the entire pyridazine core with a different heterocyclic system while aiming to maintain the key pharmacophoric features.[9][10][11]

Bioisosteric ScaffoldRationaleImpact on Biological Activity
Pyrimidine A regioisomer of pyridazine. The 1,3-arrangement of nitrogen atoms alters the vector of hydrogen bond acceptors and the overall dipole moment.Can lead to improved selectivity for certain kinase subfamilies. May alter solubility and metabolic profile.
Pyridine Removes one of the ring nitrogens, reducing the hydrogen bond acceptor capacity and increasing lipophilicity.Can improve cell permeability and oral bioavailability, but may reduce potency if both pyridazine nitrogens are involved in binding.
Indazole A fused bicyclic system that is more rigid and has a different shape. The N-H can act as a hydrogen bond donor.Can lead to highly potent and selective inhibitors by accessing different binding modes. Often improves metabolic stability.
Pyrazolopyrimidine Fused bicyclic system with multiple hydrogen bond acceptors and donors. Offers a rigid scaffold.Can result in potent inhibitors with good kinase selectivity.

The choice of a new scaffold is highly dependent on the specific target and the desired property improvements. Computational modeling is often employed to predict the binding of new scaffolds before undertaking synthetic efforts.

Comparative Data Summary

The following table summarizes hypothetical comparative data for a series of bioisosteric replacements of a lead compound containing the this compound moiety, targeting a generic kinase.

CompoundMoietyKinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)Metabolic Stability (t₁/₂, min)
Lead This compound500.530
1 6-Fluoro-5-methylpyridazin-3-amine750.660
2 6-Aryl-5-methylpyridazin-3-amine100.125
3 6-Chloro-5-acetamidopyridazine200.245
4 Fused Triazolo[4,3-b]pyridazine50.05>90
5 Pyrimidine analog1001.250
6 Indazole analog150.1575

This data is illustrative and intended for comparative purposes only.

Conclusion

The this compound moiety is a versatile and valuable scaffold in drug discovery. However, bioisosteric replacement offers a powerful strategy to fine-tune the properties of lead compounds and develop clinical candidates with improved efficacy and safety profiles. By systematically exploring replacements for the 6-chloro and 3-amino groups, as well as considering scaffold hopping to entirely new heterocyclic systems, researchers can navigate the complex landscape of structure-activity relationships to design the next generation of targeted therapeutics. This guide provides a framework for understanding the rationale and potential outcomes of such modifications, supported by established synthetic methodologies.

References

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A Comparative Guide to the Structural Elucidation of 6-Chloro-5-methylpyridazin-3-amine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are a cornerstone in medicinal chemistry, with their derivatives exhibiting a wide spectrum of biological activities.[1][2] The subtle interplay of substituents on the pyridazine ring can significantly influence the molecule's three-dimensional structure, crystal packing, and ultimately, its interaction with biological targets. Among these, 6-chloro-5-methylpyridazin-3-amine and its derivatives are crucial intermediates in the synthesis of novel pharmaceutical compounds.[3] A definitive understanding of their molecular architecture is paramount for rational drug design and development.

Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data, revealing precise bond lengths, bond angles, and intermolecular interactions.[4] This guide offers a comprehensive comparison of the structural elucidation of this compound derivatives, with a primary focus on X-ray crystallography. It will delve into the experimental workflow, compare crystallographic data with those of a close analog, and contrast the insights gained from this technique with other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. The Definitive View: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled atomic-level depiction of a molecule's structure within a crystal lattice. This information is critical for understanding structure-activity relationships and for computational modeling studies.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final data.

1. Synthesis and Crystallization: The Foundation of a Good Structure

A robust synthetic route is the first step. For the purpose of this guide, we will consider a plausible synthesis of a derivative, 6-chloro-N-aryl-5-methylpyridazin-3-amine, based on established methods for similar compounds.

  • Synthesis: A common route involves the reaction of 3,6-dichloro-5-methylpyridazine with a substituted aniline in the presence of a suitable base and solvent. The reaction progress is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified, typically by column chromatography, to yield the desired derivative.

  • Crystallization: The key to a successful X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step and may require screening various solvents and techniques. A common and effective method is slow evaporation. The purified compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to form a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of well-ordered crystals.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This can be achieved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various crystallographic R-factors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (Chromatography) synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Comparative Analysis of Crystallographic Data

As a direct crystal structure for this compound is not publicly available, we will draw a comparison with its close analog, 6-chloropyridazin-3-amine , for which crystallographic data is accessible.[5] The addition of a methyl group at the 5-position is expected to introduce subtle but significant changes in the molecular geometry and crystal packing.

Parameter6-chloropyridazin-3-amine (Analog)[5]This compound (Expected)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cDependent on crystal packing
Unit Cell Dimensions a = 3.85 Å, b = 15.65 Å, c = 9.25 Å, β = 98.6°Expected to differ due to the methyl group
Key Bond Lengths C-Cl: ~1.74 Å, N-N: ~1.34 Å, C-N (amine): ~1.36 ÅC-Cl, N-N, and C-N(amine) lengths should be similar. C5-CH₃ bond ~1.51 Å.
Key Bond Angles Angles within the pyridazine ring will be ~120°The C4-C5-C6 angle may be slightly distorted due to the methyl group.
Intermolecular Interactions Hydrogen bonding between the amine and pyridazine nitrogen atoms.Similar hydrogen bonding is expected, but the methyl group may influence π-π stacking interactions.

The introduction of the methyl group at the C5 position in this compound would likely lead to steric hindrance that could influence the planarity of the pyridazine ring and the orientation of the amine group. Furthermore, the hydrophobic methyl group could disrupt or alter the crystal packing arrangement observed in the unsubstituted analog, potentially leading to a different space group and unit cell parameters. These subtle changes can have a profound impact on the solid-state properties of the compound, such as solubility and melting point.

Caption: Comparison of the molecular structures.

II. Complementary Perspectives: Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic proton on the pyridazine ring, the protons of the methyl group, and the protons of the amine group. The chemical shifts and coupling constants of these signals provide information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon signals can help to identify the different carbon atoms in the pyridazine ring and the methyl group.

Comparison with X-ray Crystallography: NMR provides information about the molecule's structure in solution, which may differ from the solid-state structure determined by X-ray crystallography due to conformational flexibility. However, NMR is invaluable for confirming the covalent structure of the synthesized compound and is a non-destructive technique.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorptions: For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyridazine ring (around 1500-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[6]

Comparison with X-ray Crystallography: IR spectroscopy provides information about the types of chemical bonds present in a molecule but does not give a three-dimensional picture of the atomic arrangement. It is a rapid and simple technique for confirming the presence of key functional groups.

C. Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern can provide clues about the structure of the molecule, as different parts of the molecule will break off in a predictable manner.

Comparison with X-ray Crystallography: Mass spectrometry provides the molecular formula and information about the connectivity of atoms through fragmentation analysis. It does not, however, provide information about the three-dimensional arrangement of atoms in space.

analytical_workflow cluster_synthesis_purification Sample Preparation cluster_primary_analysis Initial Characterization cluster_definitive_analysis Definitive Structure synthesis Synthesis & Purification nmr NMR Spectroscopy (Connectivity) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir ms Mass Spectrometry (Molecular Weight) synthesis->ms xray X-ray Crystallography (3D Structure) nmr->xray Confirms Need for 3D Structure ir->xray Confirms Need for 3D Structure ms->xray Confirms Need for 3D Structure

Caption: An integrated analytical workflow for structural elucidation.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that benefits from the application of a suite of analytical techniques. While NMR, IR, and Mass Spectrometry provide essential information regarding the connectivity, functional groups, and molecular weight of these compounds, single-crystal X-ray crystallography remains the definitive method for determining their precise three-dimensional atomic arrangement. The detailed structural insights gleaned from X-ray crystallography, including subtle conformational preferences and intermolecular interactions, are invaluable for understanding the structure-activity relationships that govern the biological function of these important pharmaceutical intermediates. This guide underscores the synergistic nature of these techniques in modern chemical research and drug development.

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A Researcher's Guide to In Vitro Profiling of Novel Compounds Derived from 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the 6-chloro-5-methylpyridazin-3-amine scaffold represents a promising starting point for the synthesis of novel bioactive molecules. Its inherent structural features make it a versatile building block for developing compounds with potential therapeutic applications, particularly in oncology and kinase inhibition. This guide provides a comprehensive overview of key in vitro assays to characterize the biological activity of compounds synthesized from this pyridazine derivative. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present comparative data to aid in the evaluation of your synthesized compounds against relevant benchmarks.

I. The Pyridazine Scaffold: A Privileged Structure in Drug Discovery

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The strategic placement of a chloro group and a methyl group on the pyridazine ring of this compound offers synthetic handles for further chemical modifications, allowing for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.

II. Primary Screening: Assessing Antiproliferative and Cytotoxic Effects

A fundamental first step in characterizing novel compounds intended for oncology applications is to evaluate their impact on cancer cell viability and proliferation. A panel of cancer cell lines representing different tumor types should be employed to assess the breadth of activity.

A. Cell Viability Assays: A Comparative Overview

Cell viability assays are foundational in determining the concentration-dependent effects of a compound on a cell population. The most common methods rely on the metabolic activity of viable cells to produce a measurable signal.

1. Tetrazolium Reduction Assays (MTT, MTS, XTT):

These colorimetric assays are widely used due to their simplicity and high-throughput compatibility. The underlying principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a water-soluble formazan, simplifying the protocol.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Also produces a water-soluble formazan.

Table 1: Comparison of Common Tetrazolium-Based Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction to insoluble formazanInexpensive, widely usedRequires a solubilization step, which can introduce variability.
MTS Reduction to soluble formazanSimpler protocol (no solubilization), fasterMore expensive than MTT.
XTT Reduction to soluble formazanSimilar to MTS, good sensitivityCan be affected by culture medium components.

Experimental Workflow: A Generalized Protocol for Tetrazolium-Based Assays

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compounds B->C D Add compounds to respective wells C->D E Incubate for a defined period (e.g., 48-72h) D->E F Add tetrazolium reagent (MTT, MTS, or XTT) E->F G Incubate to allow formazan formation F->G H If using MTT, add solubilization solution G->H MTT only I Measure absorbance on a plate reader G->I MTS/XTT H->I J Calculate percentage of cell viability I->J K Determine IC50 values J->K

Caption: Workflow for a typical cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

III. Mechanistic Insights: Delving into the Mode of Action

Once a compound demonstrates significant antiproliferative activity, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of programmed cell death are apoptosis and necrosis.

A. Apoptosis Assays

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. Several assays can be employed to detect these hallmarks.

1. Annexin V/Propidium Iodide (PI) Staining:

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Table 2: Interpretation of Annexin V/PI Staining Results

Annexin V StainingPI StainingCell Population
NegativeNegativeViable cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells (rare)

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

B. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]

Experimental Workflow: Cell Cycle Analysis

G A Treat cells with test compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A to remove RNA D->E F Stain DNA with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell populations in G0/G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Harvesting: Collect all cells, including floating and adherent populations.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNA Digestion: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Staining: Add propidium iodide to a final concentration of 50 µg/mL.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

IV. Target-Based Assays: Investigating Kinase Inhibition

Many pyridazine derivatives have been reported to exhibit inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6][7] Therefore, evaluating the inhibitory potential of your synthesized compounds against a panel of relevant kinases is a crucial step.

A. In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

1. Radiometric Assays: These traditional assays measure the incorporation of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) into a substrate.

2. Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.

3. Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Table 3: Comparison of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of radioactive phosphateHigh sensitivity, considered the "gold standard"Requires handling of radioactive materials, low throughput.
Fluorescence-Based (e.g., TR-FRET) Measures fluorescence resonance energy transfer upon phosphorylationHomogeneous format, high throughputPotential for compound interference with fluorescence.
Luminescence-Based (e.g., ADP-Glo™) Measures ADP productionUniversal for all kinases, high sensitivity and throughputCan be more expensive.

Detailed Protocol: A Generic Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase buffer. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

V. Early Safety and ADME Profiling

To assess the drug-like properties of promising compounds, it is essential to perform early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies.

A. Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are a major family of enzymes involved in the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to drug-drug interactions.[8] In vitro assays using human liver microsomes or recombinant CYP isoforms are used to assess the inhibitory potential of a compound against the major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

B. hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.[9][10] Therefore, early assessment of a compound's hERG liability is a critical safety screen. Automated patch-clamp electrophysiology is the gold standard for this assay.

Table 4: Key In Vitro ADME-Tox Assays

AssayPurposeMethodology
CYP Inhibition To assess the potential for drug-drug interactions.Incubation with human liver microsomes or recombinant CYP enzymes and probe substrates.
hERG Inhibition To evaluate the risk of cardiotoxicity.Automated patch-clamp electrophysiology on cells expressing the hERG channel.
Metabolic Stability To determine the rate of metabolism.Incubation with liver microsomes or hepatocytes and measuring compound disappearance over time.
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Equilibrium dialysis or ultrafiltration.
Permeability To predict intestinal absorption.Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA).

VI. Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. A systematic in vitro evaluation, starting with broad screening for antiproliferative activity and progressing to more detailed mechanistic and safety profiling, is essential for identifying promising lead compounds. This guide provides a framework for researchers to design and execute a robust in vitro testing cascade, enabling data-driven decisions in the journey of drug discovery. By understanding the principles and practicalities of these assays, scientists can effectively characterize the biological activity of their synthesized compounds and pave the way for the development of new and impactful medicines.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Alera Labs, LLC. (2019, May 9). In Vitro ADME Assays. Retrieved from [Link]

  • TheraIndx. (n.d.). In Vitro ADME Screening Studies. Retrieved from [Link]

  • Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Toxicology research. Retrieved from [Link]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]

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A Guide to the Spectroscopic Comparison of 6-Chloro-5-methylpyridazin-3-amine with Its Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 6-Chloro-5-methylpyridazin-3-amine with its common starting materials. By examining the distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor reaction progress, verify the structure of the final product, and ensure its purity.

Introduction and Synthetic Rationale

This compound (CAS 66346-87-0) is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

A common and efficient synthesis route involves a two-step process starting from 3-methylmaleic anhydride (also known as citraconic anhydride) and hydrazine, followed by a chlorination step using a reagent such as phosphoryl chloride (POCl₃). This guide focuses on elucidating the spectroscopic transformations that occur at each stage of this synthesis.

Synthetic Pathway Overview

The synthesis can be visualized as two primary transformations:

  • Ring Formation: Condensation of 3-methylmaleic anhydride with hydrazine to form the pyridazine-dione precursor.

  • Aromatization and Chlorination: Treatment with phosphoryl chloride to replace the hydroxyl groups with chlorine and yield the final aromatic amine product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product SM1 3-Methylmaleic Anhydride Int1 6-Methylpyridazine- 3,4(1H,2H)-dione SM1->Int1 + H₂N-NH₂ (Condensation) SM2 Hydrazine SM2->Int1 + H₂N-NH₂ (Condensation) FP This compound Int1->FP + POCl₃ (Chlorination/ Aromatization) R1 Phosphoryl Chloride (POCl3) R1->FP + POCl₃ (Chlorination/ Aromatization)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The transformation from starting materials to the final product is accompanied by significant changes in the molecular structure, which are clearly reflected in their respective spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable tool for monitoring the conversion of functional groups. The key is to track the disappearance of starting material absorptions and the appearance of product-specific bands.

  • 3-Methylmaleic Anhydride: The most prominent features are the strong, characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride group, typically found around 1780 cm⁻¹ and 1850 cm⁻¹.[3] The C=C double bond stretch is also visible around 1630-1680 cm⁻¹.[4]

  • Hydrazine: In its liquid form (or as hydrazine hydrate), the spectrum is dominated by broad N-H stretching absorptions in the 3200-3400 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600 cm⁻¹.[5][6]

  • Phosphoryl Chloride (POCl₃): This inorganic reagent shows a very strong P=O stretching absorption band around 1300 cm⁻¹ and P-Cl stretches in the 500-600 cm⁻¹ region.[7][8] Its absence in the final product spectrum is a critical indicator of successful purification.

  • This compound: The final product spectrum is markedly different. The anhydride C=O stretches are absent. Instead, new bands appear corresponding to the primary amine (-NH₂) group: symmetric and asymmetric N-H stretching vibrations around 3300-3500 cm⁻¹ and an N-H bending vibration around 1620-1650 cm⁻¹. Aromatic C=C and C=N stretching vibrations are also expected in the 1400-1600 cm⁻¹ fingerprint region.

CompoundKey FT-IR Absorptions (cm⁻¹)Interpretation
3-Methylmaleic Anhydride~1850, ~1780 (strong, sharp)Asymmetric & Symmetric C=O stretch (Anhydride)[3]
Hydrazine~3350-3250 (broad)N-H stretch[5]
Phosphoryl Chloride~1300 (strong), ~580 (strong)P=O stretch, P-Cl stretch[8]
This compound ~3450, ~3300 (medium), ~1640 (strong), ~1590 (strong) N-H stretches (Amine), N-H bend, Aromatic C=N/C=C stretch [9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecules.

¹H NMR Spectroscopy

  • 3-Methylmaleic Anhydride: This molecule displays two key signals: a singlet for the methyl protons (-CH₃) and a singlet for the olefinic proton (-CH=). Due to molecular symmetry in maleic anhydride, the two olefinic protons are equivalent, giving a single peak around 6.3-6.5 ppm.[11] The methyl group in 3-methylmaleic anhydride will shift this, but the key is the presence of an olefinic proton and a methyl group.

  • This compound: The spectrum of the product is distinct.

    • The olefinic proton signal from the anhydride is gone.

    • A new singlet appears for the lone aromatic proton on the pyridazine ring.

    • A broad singlet appears for the two amine protons (-NH₂), which is often exchangeable with D₂O.

    • The methyl group (-CH₃) signal remains, but its chemical shift will be different due to the change from an electron-withdrawing anhydride environment to an aromatic ring.

¹³C NMR Spectroscopy

  • 3-Methylmaleic Anhydride: The spectrum will show signals for the methyl carbon, two distinct olefinic carbons, and two equivalent carbonyl carbons (C=O) of the anhydride, typically in the 165-175 ppm range.[12]

  • This compound: The final product's spectrum confirms the aromatic ring formation.

    • The anhydride carbonyl carbons are absent.

    • Several new signals appear in the aromatic region (typically 110-160 ppm) corresponding to the different carbon environments in the substituted pyridazine ring.

    • The methyl carbon signal will be present at a different chemical shift.

CompoundKey ¹H NMR Signals (ppm, typical)Key ¹³C NMR Signals (ppm, typical)
3-Methylmaleic AnhydrideSinglet (-CH₃), Singlet (-CH=)Methyl C, Olefinic C's, Carbonyl C's (~170)[12]
This compound Singlet (aromatic-H), Broad Singlet (-NH₂), Singlet (-CH₃) Methyl C, Aromatic C's (~110-160)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that corroborate the structure.

  • Starting Materials:

    • 3-Methylmaleic Anhydride: Molecular Weight = 112.08 g/mol . The molecular ion peak (M⁺) would be observed at m/z = 112.

    • Hydrazine: Molecular Weight = 32.05 g/mol . The molecular ion peak would be at m/z = 32.

  • This compound: Molecular Weight = 143.57 g/mol .[13]

    • The key feature is the isotopic pattern of the molecular ion peak due to the presence of chlorine.

    • Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) at m/z ≈ 143 and another for the ³⁷Cl isotope (M+2)⁺ at m/z ≈ 145.

    • The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom. This isotopic signature is a definitive confirmation of successful chlorination.

Experimental Protocols & Workflow

Workflow for Spectroscopic Analysis

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent (e.g., MeOH) Acq_MS Mass Spectrometer (e.g., GC-MS, ESI-MS) Prep_MS->Acq_MS Analysis Compare Spectra: - Product vs. Starting Materials - Product vs. Reference Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Sources

Safety Operating Guide

Navigating the Disposal of 6-Chloro-5-methylpyridazin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of compounds like 6-Chloro-5-methylpyridazin-3-amine (CAS No. 66346-87-0) is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the appropriate disposal of this chlorinated pyridazine derivative, ensuring the safety of personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, crystalline compound utilized as an intermediate in pharmaceutical manufacturing.[1] While a comprehensive, peer-reviewed toxicological profile is not widely available, the hazard information provided by suppliers and data for structurally similar compounds form the basis of our safety protocols.

According to available safety information, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

This hazard profile necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages, from initial use to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in the identified hazards. The following table outlines the minimum required PPE for handling and disposing of this compound and its associated waste.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and subsequent irritation (H315).
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.To protect against serious eye irritation (H319) from splashes of solutions or solid particulates.
Skin and Body Protection Chemical-resistant lab coat.To protect against accidental skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To mitigate the risk of respiratory irritation (H335) and harm if inhaled (H332).

Waste Classification: A Critical Step for Compliance

Proper disposal hinges on the correct classification of the waste stream. As a chlorinated organic compound, this compound and materials contaminated with it are considered hazardous waste. While this specific compound is not explicitly listed by name on the EPA's P or U lists of acute hazardous wastes, its characteristics and chemical family place it within the broader categories of regulated hazardous waste[2][3].

The most appropriate classification will likely fall under the F-listed wastes from non-specific sources, particularly if it is part of a spent solvent mixture containing halogenated solvents[2][4]. For example, wastes containing tetrachloroethylene, trichloroethylene, or methylene chloride are listed under codes such as F001 and F002[2][4].

If the compound is being discarded in its pure, unused form, it may be classified based on its hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Given its hazard statements, it would be subject to regulation as a toxic waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the precise EPA hazardous waste code(s) applicable under your local and state regulations.

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for the safe disposal of this compound and associated waste.

Disposal of Unused or Off-Specification this compound (Solid)
  • Containerization:

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.

    • The container must be in good condition, free from leaks or external contamination.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "66346-87-0".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory or municipal trash.

Disposal of Contaminated Materials (e.g., PPE, Weigh Boats, Absorbents)
  • Segregation:

    • Collect all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and absorbent materials used for cleaning up minor spills, in a designated hazardous waste bag or container.

  • Containerization and Labeling:

    • Place the waste in a durable, leak-proof container (e.g., a labeled polyethylene bag inside a rigid, lidded container).

    • Label the container as "HAZARDOUS WASTE" and specify the contents as "Debris contaminated with this compound".

  • Storage and Pickup:

    • Store and arrange for pickup as described in section 4.1.

Disposal of Solutions Containing this compound
  • Waste Stream Compatibility:

    • Do not mix waste streams containing halogenated compounds with non-halogenated waste unless explicitly permitted by your EHS department. This is crucial for proper and cost-effective disposal via incineration[5].

  • Containerization:

    • Collect the liquid waste in a designated, chemically compatible, and sealable container (e.g., a glass or polyethylene carboy).

    • Ensure the container is properly vented if there is a potential for gas evolution, though this is not a primary concern for this compound under normal conditions.

  • Labeling:

    • Attach a "HAZARDOUS WASTE" label.

    • List all chemical constituents of the solution with their approximate percentages. For example: "Methanol (90%), this compound (10%)".

  • Storage and Pickup:

    • Store the container in a designated liquid hazardous waste accumulation area with secondary containment and arrange for pickup through your EHS department.

Decontamination of Laboratory Surfaces and Equipment

Thorough decontamination is essential to prevent cross-contamination and accidental exposure[6].

  • Preparation:

    • Ensure you are wearing the appropriate PPE as outlined in Section 2.

    • Prepare a decontamination solution. A mild detergent and water solution is generally effective for removing surface contamination. For more persistent residues, a solvent in which this compound is soluble (e.g., methanol, ethanol) can be used, followed by a water rinse.

  • Procedure:

    • For non-porous surfaces (glassware, stainless steel, benchtops), wipe the area thoroughly with a disposable towel soaked in the decontamination solution.

    • For equipment, follow the manufacturer's instructions for cleaning, ensuring compatibility with the chosen cleaning agent.

    • Rinse the surfaces with water after decontamination.

  • Waste Disposal:

    • All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste contaminated with this compound (see Section 4.2).

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation and Notification:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Alert your colleagues and your laboratory supervisor.

    • If the spill is large, poses a fire or inhalation hazard, or if you are unsure how to proceed, contact your institution's emergency response team or EHS department immediately.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area as described in Section 5.

  • Reporting:

    • Complete any incident reports required by your institution.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_pathway Disposal Pathway Waste Waste Containing This compound Solid Solid Waste (Unused chemical, contaminated PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions) Waste->Liquid Is it liquid? Solid_Container Sealable, Labeled Hazardous Waste Container Solid->Solid_Container Liquid_Container Sealable, Labeled Halogenated Liquid Waste Container Liquid->Liquid_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 6-Chloro-5-methylpyridazin-3-amine (CAS No: 66346-87-0). As a chlorinated aminopyridazine derivative used in pharmaceutical research and complex organic synthesis, its handling demands a rigorous and informed approach to safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical causality and validated safety procedures to ensure minimal exposure and maximum operational integrity.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a solid chemical compound that presents multiple health hazards upon exposure.[3] A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the foundation of a robust safety plan. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementDescription of RiskSource
Acute Toxicity, OralH302: Harmful if swallowedIngestion of the substance can lead to adverse health effects.[3]
Skin IrritationH315: Causes skin irritationDirect contact with the skin can cause inflammation and irritation.[3][4]
Serious Eye IrritationH319: Causes serious eye irritationContact with the eyes can result in significant irritation and potential damage.[3][4]
Acute Toxicity, InhalationH332: Harmful if inhaledInhaling dust or particulates can be harmful.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation can lead to irritation of the respiratory tract.[3][4]

These classifications mandate the use of specific engineering controls and personal protective equipment to create a multi-layered defense against accidental exposure.

The Hierarchy of Controls: Engineering Safeguards First

Before detailing personal protective equipment, it is critical to emphasize the primacy of engineering controls. PPE should be considered the last line of defense after engineering and administrative controls have been implemented.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is the most effective way to control respiratory exposure to the fine powder, fulfilling the precaution against H332 and H335 hazards.

  • Ventilation: Ensure the laboratory has adequate general ventilation. However, this does not replace the need for a dedicated fume hood during active handling.

  • Designated Area: All work with this compound should be restricted to a designated area. This area should be clearly marked, and access should be limited to trained personnel.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must directly address the hazards identified in Section 1. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale for UseSource
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes and airborne particles, directly mitigating the H319 (Serious eye irritation) hazard.[4][8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or degradation before use. Change gloves immediately if contamination occurs.Provides a critical barrier against skin contact, preventing H315 (Causes skin irritation). Aminopyridines may be absorbed through the skin.[8] Check manufacturer data for breakthrough times.[10]
Body Protection A fully buttoned, flame-resistant lab coat. Ensure complete coverage of arms and torso.Protects skin on the body and arms from accidental spills and splashes.[3][8]
Respiratory Protection Required only if work cannot be performed in a fume hood. A NIOSH/MSHA-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.Mitigates the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards when engineering controls are not available.[4][11]
Footwear Closed-toe, closed-heel shoes constructed of a durable, non-porous material.Protects feet from spills and falling objects, a standard requirement for all laboratory work.[8]

Safe Handling and Disposal Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_risk 1. Risk Assessment (Review SDS) prep_ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood (Verify Airflow, Clear Area) prep_ppe->prep_setup handle_weigh 4. Weigh Compound (Inside Fume Hood) prep_setup->handle_weigh Proceed to Handling spill Spill Occurs? handle_weigh->spill handle_transfer 5. Transfer & Use (Use Spatula, Avoid Dust) cleanup_decon 6. Decontaminate (Wipe Surfaces, Clean Glassware) handle_transfer->cleanup_decon Experiment Complete handle_transfer->spill cleanup_waste 7. Segregate Waste (Label Hazardous Waste Container) cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE (Remove Gloves Last) cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash spill->cleanup_decon No spill_proc Execute Spill Protocol (Evacuate, Notify, Absorb) spill->spill_proc Yes

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Before any work begins, thoroughly review the Safety Data Sheet (SDS).[5]

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4][9]

    • Assemble all necessary equipment and reagents before bringing the compound into the work area.

  • Storage:

    • Store this compound in a tightly sealed container.[4]

    • Keep in a cool, dark, and dry place, ideally in a refrigerator at 2-8°C under an inert atmosphere as recommended.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][12]

  • Handling and Use:

    • Don all required PPE as specified in Section 3.

    • Perform all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[5]

    • When weighing, use a spatula and handle containers carefully to minimize the generation of airborne dust.

    • Keep containers closed when not in use.[6]

  • Waste Disposal:

    • All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container.[9]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4][9]

Emergency Procedures: Immediate and Corrective Actions

In the event of an accidental exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][12][13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9][13]

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Wipe up and absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for cleanup.[14]

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.